molecular formula C14H32N4 B1239177 (E/Z)-PG-11047 CAS No. 308145-19-9

(E/Z)-PG-11047

Número de catálogo: B1239177
Número CAS: 308145-19-9
Peso molecular: 256.43 g/mol
Clave InChI: XFWLTFZLLXVKDY-WAYWQWQTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CGC-11047 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Propiedades

Número CAS

308145-19-9

Fórmula molecular

C14H32N4

Peso molecular

256.43 g/mol

Nombre IUPAC

(Z)-N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine

InChI

InChI=1S/C14H32N4/c1-3-15-11-7-13-17-9-5-6-10-18-14-8-12-16-4-2/h5-6,15-18H,3-4,7-14H2,1-2H3/b6-5-

Clave InChI

XFWLTFZLLXVKDY-WAYWQWQTSA-N

SMILES isomérico

CCNCCCNC/C=C\CNCCCNCC

SMILES canónico

CCNCCCNCC=CCNCCCNCC

Sinónimos

((1)N,(12)N)bis(ethyl)-6,7-dehydrospermine
(N(1),N(12))bis(ethyl)-6,7-dehydrospermine
PG-11047
SL 11047
SL-11047

Origen del producto

United States

Foundational & Exploratory

PG-11047: A Technical Guide to a Novel Polyamine Analogue for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyamines are ubiquitous polycationic molecules essential for cell proliferation, differentiation, and survival. Their metabolism is frequently dysregulated in neoplastic cells, making the polyamine pathway a rational target for anticancer therapy. PG-11047 is a second-generation, conformationally restricted, unsaturated analogue of the natural polyamine spermine (B22157), designed to act as a nonfunctional competitor that disrupts polyamine homeostasis.[1][2][3][4] Preclinical and clinical investigations have demonstrated that PG-11047 inhibits tumor growth by depleting intracellular polyamines through a dual mechanism: inhibiting biosynthesis and potently inducing catabolism.[1][5] This document provides a comprehensive technical overview of PG-11047, summarizing its mechanism of action, preclinical efficacy, clinical trial outcomes, and key experimental methodologies.

Mechanism of Action

PG-11047 exerts its anticancer effects by strategically interfering with multiple facets of the polyamine metabolic pathway, leading to the depletion of natural polyamines and subsequent cell growth inhibition.

The core mechanism involves the following steps:

  • Cellular Uptake: PG-11047 is actively transported into rapidly dividing cancer cells via the selective polyamine transport system, for which it competes with natural polyamines.[3][6]

  • Disruption of Polyamine Homeostasis: Once intracellular, PG-11047 acts as a spermine mimetic with altered function.[1][3] It initiates a powerful negative feedback loop that depletes endogenous polyamines through two primary actions:

    • Inhibition of Biosynthesis: It downregulates the activity of ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine synthesis, thereby reducing the production of new polyamines.[1][5][7][8]

    • Induction of Catabolism: It strongly induces the expression and activity of the key polyamine catabolic enzymes, spermidine/spermine N¹-acetyltransferase (SSAT) and spermine oxidase (SMO).[1][3][5][6]

  • Induction of Cytotoxicity: The super-induction of SMO leads to the generation of cytotoxic byproducts, including reactive oxygen species (ROS) and 3-aminopropanal, which contribute to the antitumor response.[3][6][9]

  • Altered Molecular Interactions: PG-11047 can also bind to nucleic acids with high avidity, but with modified function compared to natural polyamines, further contributing to its antiproliferative and cell-killing effects.[1] The cumulative result is cell cycle arrest and apoptosis.[1][5]

PG-11047_Mechanism_of_Action cluster_cell Cancer Cell cluster_biosynthesis Biosynthesis cluster_catabolism Catabolism PTS Polyamine Transport System PG11047_in Intracellular PG-11047 PTS->PG11047_in Uptake ODC ODC PG11047_in->ODC Inhibits SSAT SSAT PG11047_in->SSAT Induces SMO SMO PG11047_in->SMO Induces Polyamines Natural Polyamines (Spermine, Spermidine) ODC->Polyamines Polyamines->SSAT Polyamines->SMO Growth_Inhibition Cell Growth Inhibition Apoptosis Ornithine Ornithine Ornithine->ODC ROS ROS, H2O2, 3-aminopropanal SMO->ROS ROS->Growth_Inhibition Contributes to PG11047_out PG-11047 (Extracellular) PG11047_out->PTS

Caption: Mechanism of action for PG-11047 in cancer cells.

Preclinical Efficacy

PG-11047 has demonstrated significant antitumor activity in a broad range of preclinical models, both as a single agent and in combination with standard-of-care therapies.

In Vitro Studies

PG-11047 inhibits the proliferation of numerous human cancer cell lines, including those derived from breast, prostate, colon, pancreatic, and lung cancers.[1][5][10][11] Notably, a differential sensitivity has been observed between non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC), with NSCLC lines showing a more dramatic induction of polyamine catabolism and greater cytotoxicity.[5][8]

Cancer TypeCell Line(s)MetricValueCitation
Pediatric Panel23 cell linesMedian EC₅₀71 nM[4]
NSCLCA549IC₅₀0.1 - 0.5 µM[8]
NSCLCNCI-H157IC₅₀0.1 - 0.5 µM[8]
SCLCH69IC₅₀0.1 - 0.5 µM[8]
SCLCH82IC₅₀0.1 - 0.5 µM[8]
In Vivo Xenograft Studies

In vivo studies have confirmed the antitumor activity of PG-11047. In the Pediatric Preclinical Testing Program (PPTP), PG-11047 induced significant differences in event-free survival (EFS) in 15.6% of evaluable solid tumor xenografts, with one ependymoma xenograft showing tumor regression.[1][4] The compound has also shown potent activity in combination with other anticancer agents.

Cancer ModelCombination AgentKey FindingCitation
NSCLC (A549)Cisplatin (B142131)Combination therapy led to a potent antitumor effect far superior to either agent alone.[3][6]
Prostate (DU-145)BevacizumabThe combination significantly enhanced antitumor activity compared with either agent alone.[3][6]
Pediatric Solid TumorsMonotherapySignificant EFS delay in 5 of 32 solid tumor xenografts.[1][4]

Clinical Development

PG-11047 has been evaluated in Phase I clinical trials as both a monotherapy and in combination with various anticancer drugs, establishing a manageable safety profile.

Phase I Monotherapy Trial (NCT00705653)

A dose-escalation study in 46 patients with advanced solid tumors established the safety and maximum tolerated dose (MTD) of PG-11047 when administered weekly.[2]

ParameterFindingCitation
Dosing Schedule 60-min IV infusion on Days 1, 8, 15 of a 28-day cycle[2]
Maximum Tolerated Dose (MTD) 610 mg[2][9]
Dose-Limiting Toxicities (DLTs) Primarily gastrointestinal (mucositis, diarrhea); angioedema, elevated ALT[2]
Common Adverse Effects Fatigue, anorexia[2]
Clinical Efficacy Stable Disease (SD) in 30% of patients[2]
Phase Ib Combination Trial (NCT00705874)

This multicenter study evaluated PG-11047 in combination with seven approved anticancer agents in 172 patients, demonstrating safety and preliminary efficacy with several combinations.[9][10][12]

Combination AgentMTD of PG-11047Partial Response (PR)Stable Disease (SD)Citation
Bevacizumab 590 mg12%40%[9][10][12]
Cisplatin 590 mg20% (unconfirmed)54.1%[9][10][12]
5-Fluorouracil (5-FU) 590 mg0%71.4%[9][10][12]
Erlotinib 590 mg0%33.3%[9][10][12]
Gemcitabine MTD Not Determined--[9][12]
Docetaxel MTD Not Determined--[9][12]
Sunitinib (B231) MTD Not Determined--[9][12]
MTD could not be determined due to DLTs at low doses of PG-11047.

Experimental Methodologies

This section details representative protocols and workflows relevant to the development and evaluation of PG-11047.

Synthesis Workflow

An early synthesis of PG-11047 was reported starting from cis-2-butenediol.[13] The process involves activation, displacement with a protected diamine, and subsequent deprotection to yield the final compound.

PG-11047_Synthesis A cis-2-Butenediol B Acylation with Mesitylenesulfonyl Chloride A->B C Activated Diester Intermediate B->C D Reaction with N¹-ethylpropane-1,3-diamine dimesitylate salt C->D E Protected Tetrasulfonamide D->E F Deprotection with HBr in Acetic Acid E->F G PG-11047 (HBr Salt) F->G

Caption: High-level workflow for an early synthesis of PG-11047.
In Vitro Cell Proliferation Assay

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Drug Exposure: Cells are treated with PG-11047 at concentrations typically ranging from 10 nM to 100 µM.[4] A vehicle control is included.

  • Incubation: Plates are incubated for a 96-hour period.[4]

  • Viability Assessment: Cell viability is measured using a standard method such as the Sulforhodamine B (SRB) assay, MTS assay, or CellTiter-Glo®.

  • Data Analysis: Dose-response curves are generated, and IC₅₀ or EC₅₀ values are calculated to determine the concentration required to inhibit 50% of cell growth.[1]

In Vivo Xenograft Model Protocol

This protocol is representative of the PPTP studies.[4]

  • Model System: Immunocompromised mice (e.g., SCID or athymic nude) are implanted subcutaneously or orthotopically with human tumor cells or patient-derived xenografts.

  • Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).

  • Randomization: Mice are randomized into control and treatment groups.

  • Drug Administration: PG-11047 is formulated in sterile water and administered at a dose such as 100 mg/kg weekly via the intraperitoneal route for a defined period (e.g., 6 weeks).[1][4] The control group receives the vehicle.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

  • Endpoint Analysis: The primary endpoint is often event-free survival (EFS), defined as the time for tumors to reach a predetermined size. Tumor growth inhibition is also calculated.

Phase I Dose-Escalation Trial Design

The clinical development of PG-11047 followed a standard 3+3 dose-escalation design to determine the MTD.

Dose_Escalation_Workflow Start Start at Dose Level 1 Enroll Enroll & Treat 3 Patients Start->Enroll Observe Observe for DLTs in Cycle 1 Enroll->Observe DLT_Check 0 of 3 Patients with DLT? Observe->DLT_Check DLT_Check3 ≤1 of 6 Patients with DLT? Observe->DLT_Check3 Escalate Escalate to Next Dose Level DLT_Check->Escalate Yes DLT_Check2 1 of 3 Patients with DLT? DLT_Check->DLT_Check2 No Escalate->Enroll Expand Enroll 3 More Patients at Current Dose DLT_Check2->Expand Yes MTD MTD Exceeded Dose Level Below is MTD DLT_Check2->MTD No (≥2 DLTs) Expand->Observe DLT_Check3->Escalate Yes DLT_Check3->MTD No

Caption: Logic of a typical 3+3 dose-escalation clinical trial design.
Western Blotting for Polyamine Enzymes

This protocol is adapted from methodologies used to study PG-11047's effect on target proteins.[8]

  • Lysate Preparation: Cells treated with PG-11047 or vehicle are harvested and lysed in RIPA buffer with protease inhibitors. Protein concentration is determined via a BCA assay.

  • SDS-PAGE: Thirty micrograms of total protein per sample are loaded onto a 10% SDS-PAGE gel and separated by electrophoresis.[8]

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked for 1 hour in a suitable blocking buffer (e.g., Odyssey blocking buffer or 5% non-fat milk in TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., SSAT, SMO) and a loading control (e.g., β-actin), typically at a 1:1000 dilution.[8]

  • Secondary Antibody Incubation: The membrane is washed and incubated with the appropriate HRP- or fluorescently-conjugated secondary antibody.

  • Detection: The signal is detected using chemiluminescence or fluorescence imaging systems. Protein levels are quantified and normalized to the loading control.

Conclusion

PG-11047 is a potent polyamine analogue that effectively targets the dysregulated polyamine metabolism characteristic of many cancers. Its dual mechanism of inhibiting polyamine biosynthesis while strongly inducing catabolism leads to robust depletion of intracellular polyamines, resulting in cytostatic and cytotoxic effects. Preclinical studies have validated its efficacy, particularly in combination with standard chemotherapies and targeted agents. Phase I clinical trials have established a manageable safety profile for weekly intravenous administration, with an MTD of 610 mg as a monotherapy and 590 mg in combination with agents like bevacizumab and cisplatin.[2][9] The documented clinical activity, primarily stable disease with some partial responses in combination settings, provides a solid foundation for further investigation of PG-11047 in rationally designed combination therapies for specific patient populations.

References

PG-11047: A Second-Generation Spermine Analogue for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PG-11047 (also known as CGC-11047) is a second-generation, conformationally restricted spermine (B22157) analogue that has demonstrated significant potential as an anticancer agent. Polyamines, such as spermine, are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer. PG-11047 acts as a nonfunctional competitor of natural polyamines, leading to the inhibition of tumor cell growth. This technical guide provides a comprehensive overview of PG-11047, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

PG-11047 exerts its anticancer effects through a multi-pronged approach that disrupts polyamine homeostasis within cancer cells.[1][2] A selective polyamine transport system facilitates its entry into rapidly dividing cells.[1] Once inside, PG-11047:

  • Inhibits Polyamine Biosynthesis: It downregulates the activity of key enzymes involved in polyamine synthesis, such as ornithine decarboxylase (ODC).[2][3]

  • Induces Polyamine Catabolism: It upregulates the polyamine catabolic enzymes spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO), leading to the breakdown of natural polyamines.[1][2]

  • Competes with Natural Polyamines: PG-11047 displaces natural polyamines from their binding sites, interfering with their normal cellular functions.[1]

  • Induces Reactive Oxygen Species (ROS): The induction of SMO can lead to the production of ROS, contributing to cellular damage and apoptosis.[1][2]

This concerted action results in the depletion of intracellular polyamine pools, which is critical for halting cancer cell proliferation.

PG11047_Mechanism cluster_cell Cancer Cell cluster_biosynthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism PG11047_ext PG-11047 (extracellular) PTS Polyamine Transport System PG11047_ext->PTS Uptake PG11047_int PG-11047 (intracellular) PTS->PG11047_int Uptake ODC Ornithine Decarboxylase (ODC) PG11047_int->ODC Inhibits SSAT SSAT PG11047_int->SSAT Induces SMO SMO PG11047_int->SMO Induces Cell Proliferation Cell Proliferation PG11047_int->Cell Proliferation Inhibits Putrescine Putrescine ODC->Putrescine Ornithine Ornithine Ornithine->ODC Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine Spermine->SSAT Spermine->SMO Spermine->Cell Proliferation ROS ROS SMO->ROS

Mechanism of action of PG-11047 in cancer cells.

Quantitative Data

In Vitro Activity

PG-11047 has demonstrated cytostatic and cytotoxic activity against a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values from various studies are summarized below.

Cell LineCancer TypeIC50 / EC50 (nM)Reference
Pediatric Preclinical Testing Program (PPTP) Panel
MedianVarious Pediatric Cancers71 (EC50)[4]
Ewing Sarcoma PanelEwing Sarcoma<21.5 (Median EC50)[5]
Neuroblastoma PanelNeuroblastoma574.5 (Median EC50)[5]
Lung Cancer Cell Lines
A549Non-Small Cell Lung Cancer~100 - 500[3]
H157Non-Small Cell Lung Cancer~100 - 500[3]
H69Small Cell Lung Cancer~100 - 500[3]
H82Small Cell Lung Cancer~100 - 500[3]
Prostate Cancer Cell Lines
DU-145Prostate Cancer50[3]
Colon Cancer Cell Lines
HCT116Colon Cancer8000[6]
Preclinical In Vivo Efficacy

Preclinical studies in xenograft models have shown that PG-11047, both as a single agent and in combination, can significantly inhibit tumor growth.

Cancer ModelTreatmentDosing ScheduleKey FindingsReference
A549 (NSCLC) XenograftPG-11047100 mg/kg, IP, weekly for 3 weeks, followed by a 1-week rest, for 14 weeksSignificantly delayed tumor progression (P < 0.0001).[3]
A549 (NSCLC) XenograftPG-11047 + Cisplatin (B142131)Not specifiedPotentiated the antitumor effect of cisplatin.[1][7]
DU-145 (Prostate) XenograftPG-11047Not specifiedSignificantly inhibited tumor development as a single agent.[1][7]
DU-145 (Prostate) XenograftPG-11047 + BevacizumabNot specifiedSignificantly enhanced antitumor activity compared to either agent alone.[1][7]
Pediatric Solid Tumor XenograftsPG-11047100 mg/kg, IP, weekly for 6 weeksInduced significant differences in event-free survival in 5 of 32 evaluable solid tumor xenografts.[1][4]
Ependymoma XenograftPG-11047100 mg/kg, IP, weekly for 6 weeksCaused tumor regression in a single case.[4]
Clinical Trial Results

Phase I clinical trials have evaluated the safety and preliminary efficacy of PG-11047 as a monotherapy and in combination with other anticancer agents.

Phase I Monotherapy Trial (NCT00705653) [8][9]

ParameterValue
Patient Population46 patients with advanced refractory solid tumors
Dosing Schedule60-minute IV infusion on days 1, 8, and 15 of a 28-day cycle
Dose Range50 to 750 mg
Maximum Tolerated Dose (MTD)610 mg
Dose-Limiting Toxicities (DLTs)Primarily gastrointestinal (mucositis, diarrhea), angioedema, and elevated ALT.
Most Common Adverse EventsFatigue and anorexia
Efficacy30% of patients achieved stable disease.

Phase Ib Combination Trial (NCT00705874) [8][10]

Combination AgentMaximum Tolerated Dose (MTD) of PG-11047Efficacy Highlights
Bevacizumab590 mg12% Partial Response (PR), 40% Stable Disease (SD)
Erlotinib590 mg33.3% SD
Cisplatin590 mg54.1% SD, 20% unconfirmed PRs
5-Fluorouracil (5-FU)590 mg71.4% SD
GemcitabineMTD not determined due to DLTs at low doses.-
DocetaxelMTD not determined due to DLTs at low doses.-
Sunitinib (B231)MTD not determined due to DLTs at low doses.-

Experimental Protocols

In Vitro Cell Growth Inhibition Assay

This protocol describes a general method for determining the IC50 of PG-11047 in cancer cell lines using a colorimetric assay such as MTT or a fluorescence-based assay.

InVitro_Workflow start Start cell_culture 1. Seed cancer cells in a 96-well plate and allow to adhere. start->cell_culture drug_treatment 2. Treat cells with a serial dilution of PG-11047 for 96 hours. cell_culture->drug_treatment assay 3. Add viability reagent (e.g., MTT) and incubate. drug_treatment->assay readout 4. Measure absorbance or fluorescence using a plate reader. assay->readout analysis 5. Calculate cell viability and determine the IC50 value. readout->analysis end End analysis->end InVivo_Workflow start Start cell_prep 1. Prepare a suspension of cancer cells (e.g., A549 or DU-145) in Matrigel. start->cell_prep implantation 2. Subcutaneously implant the cell suspension into the flank of immunocompromised mice. cell_prep->implantation tumor_growth 3. Monitor mice for tumor formation and growth. implantation->tumor_growth randomization 4. Once tumors reach a specified volume, randomize mice into treatment and control groups. tumor_growth->randomization treatment 5. Administer PG-11047 (e.g., 100 mg/kg, IP) and/or vehicle control according to the planned schedule. randomization->treatment monitoring 6. Measure tumor volume with calipers and monitor animal body weight regularly. treatment->monitoring endpoint 7. Continue treatment until a predefined endpoint is reached (e.g., tumor volume limit, study duration). monitoring->endpoint analysis 8. Analyze tumor growth inhibition, survival, and other relevant endpoints. endpoint->analysis end End analysis->end

References

(E/Z)-PG-11047: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (E/Z)-PG-11047, a second-generation polyamine analogue with significant potential in oncology research. This document details its chemical properties, mechanism of action, experimental protocols, and relevant signaling pathways.

Core Compound Information

This compound is a synthetic polyamine analogue that acts as a competitive inhibitor of natural polyamines, such as spermine (B22157). Its rigid structure, conferred by a central double bond, is designed to enhance its specificity and reduce off-target toxicities observed with earlier generations of polyamine analogues. The designation (E/Z) indicates that the compound may be a mixture of geometric isomers, while specific research often focuses on the Z-isomer.

IdentifierValueSource
Compound Name This compound-
Systematic Name (Z)-N1,N1′-(but-2-ene-1,4-diyl)bis(N3-ethylpropane-1,3-diamine)[1]
CAS Number ((E/Z) mixture) 949933-50-0-
CAS Number (Specific Isomer) 308145-19-9-
Molecular Formula C14H32N4[2]
Molecular Weight 256.43 g/mol [2]

Mechanism of Action

PG-11047 exerts its anti-neoplastic effects by disrupting polyamine homeostasis in cancer cells. Polyamines are essential for cell growth, proliferation, and differentiation. Cancer cells exhibit a dysregulated polyamine metabolism, making them particularly vulnerable to agents that interfere with this pathway.

The primary mechanisms of action for PG-11047 include:

  • Competitive Inhibition : PG-11047 competes with natural polyamines for uptake into the cell and for binding to critical intracellular sites, including DNA, RNA, and proteins. This competitive binding disrupts the normal functions of polyamines in cellular processes.

  • Downregulation of Polyamine Biosynthesis : The intracellular accumulation of PG-11047 triggers a negative feedback loop that leads to the downregulation of key enzymes in the polyamine biosynthesis pathway. A primary target of this feedback is ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis.

  • Upregulation of Polyamine Catabolism : PG-11047 induces the expression and activity of enzymes involved in polyamine catabolism, including spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMOX). The induction of these enzymes leads to the accelerated degradation of natural polyamines, further depleting their intracellular pools.

The combined effect of these actions is a significant reduction in the intracellular concentrations of natural polyamines, leading to cell cycle arrest and inhibition of tumor growth.

Experimental Protocols

In Vitro Cell Growth Inhibition Assay

This protocol outlines a general procedure for assessing the anti-proliferative effects of PG-11047 on cancer cell lines.

StepProcedure
1. Cell Seeding Plate cancer cell lines (e.g., A549, HCT116) in 96-well plates at a density of 2,500-5,000 cells per well. Allow cells to adhere overnight.
2. Compound Preparation Prepare a stock solution of PG-11047 in sterile water. Perform serial dilutions to achieve the desired final concentrations (e.g., ranging from 10 nM to 100 µM).
3. Cell Treatment Treat the cells with varying concentrations of PG-11047. Include a vehicle control (sterile water).
4. Incubation Incubate the plates for a specified period, typically 72-96 hours.
5. Viability Assay Assess cell viability using a standard method, such as the CellTiter-Blue Viability Assay.
6. Data Analysis Calculate the concentration of PG-11047 that causes 50% growth inhibition (GI50) using appropriate software.
In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of PG-11047 in a mouse xenograft model.

StepProcedure
1. Cell Implantation Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunocompromised mice (e.g., nude mice).
2. Tumor Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³).
3. Randomization Randomize mice into treatment and control groups.
4. Dosing Administer PG-11047 via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 100 mg/kg, once weekly). The control group receives the vehicle.
5. Monitoring Monitor tumor volume and body weight regularly throughout the study.
6. Endpoint Euthanize mice when tumors reach a predetermined size or at the end of the study period.
7. Data Analysis Compare tumor growth inhibition between the treated and control groups.

Signaling Pathways and Experimental Workflows

PG-11047 Mechanism of Action on Polyamine Metabolism

The following diagram illustrates the impact of PG-11047 on the polyamine metabolic pathway.

PG11047_Mechanism cluster_cell Cancer Cell cluster_biosynthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism cluster_effects Cellular Effects PG11047 PG-11047 Polyamine_Transport Polyamine Transport System PG11047->Polyamine_Transport Uptake PG11047_intracellular Intracellular PG-11047 Polyamine_Transport->PG11047_intracellular Intracellular Accumulation Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine ODC->Putrescine Reduced_Polyamines Decreased Natural Polyamine Pools Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase SSAT SSAT Spermidine->SSAT Spermine->SSAT SMOX SMOX Spermine->SMOX Acetylated_Polyamines Acetylated Polyamines SSAT->Acetylated_Polyamines Degradation_Products Degradation Products SMOX->Degradation_Products Acetylated_Polyamines->Degradation_Products PAOX PG11047_intracellular->ODC Inhibition PG11047_intracellular->SSAT Induction PG11047_intracellular->SMOX Induction Cell_Cycle_Arrest Cell Cycle Arrest Reduced_Polyamines->Cell_Cycle_Arrest Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Growth_Inhibition

PG-11047's impact on polyamine metabolism.
General Workflow for In Vitro Analysis of PG-11047

The following diagram outlines a typical experimental workflow for characterizing the in vitro effects of PG-11047.

in_vitro_workflow cluster_assays Biological Assays start Start: Select Cancer Cell Lines cell_culture Cell Culture and Seeding start->cell_culture treatment Treatment with This compound cell_culture->treatment incubation Incubation (e.g., 72h) treatment->incubation viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle western_blot Western Blot Analysis (ODC, SSAT, SMOX) incubation->western_blot hplc HPLC Analysis of Intracellular Polyamines incubation->hplc data_analysis Data Analysis and Interpretation viability->data_analysis cell_cycle->data_analysis western_blot->data_analysis hplc->data_analysis

Workflow for in vitro analysis of PG-11047.

Conclusion

This compound is a promising polyamine analogue with well-defined mechanisms of action that target the dysregulated polyamine metabolism in cancer cells. This technical guide provides essential information for researchers and drug development professionals to design and execute preclinical studies to further evaluate its therapeutic potential. The provided protocols and pathway diagrams serve as a foundation for understanding and investigating the anti-cancer properties of this compound.

References

The Core Mechanism of PG-11047 in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PG-11047 is a novel, conformationally restricted polyamine analog that acts as a nonfunctional competitor of the natural polyamine spermine (B22157).[1][2] Its mechanism of action in cancer cells is multifaceted, primarily involving the disruption of polyamine homeostasis, which is critical for tumor cell proliferation and survival.[1][3] This document provides an in-depth technical overview of the molecular mechanisms underpinning the anticancer activity of PG-11047, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to PG-11047

PG-11047 is a second-generation, unsaturated analog of N¹, N¹²-bisethylspermine (BESpm) with a cis double bond between the central carbons, which increases its structural rigidity.[4][5] This modification is designed to reduce non-specific binding and associated toxicities observed with earlier polyamine analogs.[5] Polyamines, including spermine, spermidine (B129725), and their precursor putrescine, are essential polycations for cell growth, and their metabolism is frequently dysregulated in cancer, making the polyamine pathway a compelling therapeutic target.[4][6] PG-11047 has demonstrated significant growth-inhibitory effects in a wide range of cancer cell lines, including those of the lung, breast, colon, and prostate, both in vitro and in vivo.[2][5][6]

Mechanism of Action

The primary mechanism of action of PG-11047 revolves around its ability to competitively inhibit the functions of natural polyamines, leading to a cascade of effects that ultimately suppress cancer cell growth.[7] This is achieved through a three-pronged approach:

  • Competitive Inhibition: PG-11047 competes with natural polyamines for uptake into the cell via the polyamine transport system and for binding to intracellular sites such as nucleic acids.[8][9] However, it cannot substitute for the growth-supporting functions of natural polyamines.[2]

  • Inhibition of Polyamine Biosynthesis: PG-11047 downregulates the activity of key polyamine biosynthetic enzymes, most notably ornithine decarboxylase (ODC), a rate-limiting enzyme in the pathway.[7][10][11] This feedback inhibition leads to a reduction in the de novo synthesis of polyamines.[7]

  • Induction of Polyamine Catabolism: A critical aspect of PG-11047's activity is its ability to strongly induce the polyamine catabolic enzymes spermidine/spermine N¹-acetyltransferase (SSAT) and spermine oxidase (SMO).[7][8][9] This "super-induction" of catabolism accelerates the depletion of intracellular polyamine pools.[11] The induction of these enzymes may also contribute to cellular damage through the generation of reactive oxygen species (ROS).[8][9]

The combined effect of these actions is a profound depletion of intracellular spermidine and spermine levels, leading to the inhibition of cell proliferation and, in some cases, the induction of apoptosis.[4][7]

Signaling Pathways and Cellular Effects

The disruption of polyamine homeostasis by PG-11047 triggers several downstream cellular effects, primarily impacting cell cycle progression and survival pathways.

Impact on the Polyamine Metabolic Pathway

PG-11047 enters the cancer cell and initiates a series of events that reprogram the polyamine metabolic pathway towards depletion of natural polyamines.

Polyamine_Metabolism_PG11047 cluster_synthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase N1_Acetylspermidine N¹-Acetylspermidine Spermidine->N1_Acetylspermidine SSAT Spermine->Spermidine SMO N1_Acetylspermine N¹-Acetylspermine Spermine->N1_Acetylspermine N1_Acetylspermidine->Putrescine PAOX N1_Acetylspermine->Spermidine PAOX PG11047 PG-11047 ODC ODC PG11047->ODC Inhibits SSAT SSAT PG11047->SSAT Induces SMO SMO PG11047->SMO Induces

PG-11047's modulation of the polyamine metabolic pathway.
Cell Cycle Arrest and Apoptosis

A primary consequence of polyamine depletion is the induction of cell cycle arrest.[7] Studies in breast cancer cell lines have shown that PG-11047 treatment leads to a significant reduction in the fraction of cells in the S-phase of the cell cycle.[4][12] This cytostatic effect appears to be the dominant mechanism of growth inhibition at lower concentrations of the drug.[4]

Induction of apoptosis, as measured by caspase-3/7 activity, generally occurs at higher concentrations of PG-11047 than those required to inhibit cell cycle progression.[4] This suggests that while apoptosis contributes to the overall anticancer effect, cell cycle inhibition is a more immediate and sensitive response to the drug.[4]

Cell_Cycle_Apoptosis PG11047 PG-11047 Polyamine_Depletion Polyamine Depletion PG11047->Polyamine_Depletion Cell_Cycle_Arrest Cell Cycle Arrest (Reduced S-Phase) Polyamine_Depletion->Cell_Cycle_Arrest Low Concentration Apoptosis Apoptosis (Caspase 3/7 Activation) Polyamine_Depletion->Apoptosis High Concentration Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Growth_Inhibition Apoptosis->Growth_Inhibition

Cellular consequences of PG-11047-induced polyamine depletion.

Quantitative Data on In Vitro Efficacy

The growth-inhibitory effects of PG-11047 have been quantified in various cancer cell lines. The following tables summarize the 50% growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values reported in the literature.

Table 1: GI₅₀ Values of PG-11047 in Pancreatic Ductal Adenocarcinoma (PDA) Cell Lines

Cell Line GI₅₀ (µM)
Sensitive Lines 0.4 - ~10
Resistant Lines >10 - 66,000

Data from a study on a panel of 22 PDA cell lines, showing a wide range of sensitivity.[13]

Table 2: IC₅₀ Values of PG-11047 in Various Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM)
DU145 Prostate Cancer ~0.05
A549 Non-Small Cell Lung Cancer >10
H157 Non-Small Cell Lung Cancer Not specified
A549G (Transport-competent) Non-Small Cell Lung Cancer ~5.0
A549R (Transport-deficient) Non-Small Cell Lung Cancer >10
H157G (Transport-competent) Non-Small Cell Lung Cancer ~2.8
H157R (Transport-deficient) Non-Small Cell Lung Cancer >10

Data compiled from multiple studies, highlighting differential sensitivity and the importance of the polyamine transport system.[11][14][15]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of PG-11047.

In Vitro Cell Viability Assay

This protocol is used to determine the cytotoxic and cytostatic effects of PG-11047 on cancer cell lines and to calculate IC₅₀/GI₅₀ values.

Cell_Viability_Workflow start Seed cells in 96-well plates incubate1 Allow cells to attach overnight start->incubate1 treat Treat with a range of PG-11047 concentrations (e.g., 10 nM to 100 µM) incubate1->treat incubate2 Incubate for 72-96 hours treat->incubate2 assay Perform cell viability assay (e.g., CellTiter-Glo®, DIMSCAN) incubate2->assay analyze Measure luminescence or fluorescence assay->analyze calculate Calculate IC₅₀/GI₅₀ values analyze->calculate end Data Analysis calculate->end

Workflow for determining in vitro cell viability.

Methodology:

  • Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 3 x 10⁴ cells/well) and allowed to adhere overnight.[14]

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of PG-11047 (typically ranging from nanomolar to micromolar concentrations) or a vehicle control.[7][14]

  • Cells are incubated with the compound for a specified period, commonly 72 or 96 hours.[7][13][14]

  • Cell viability is assessed using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, or the DIMSCAN fluorescence-based system.[7][13]

  • The resulting data are used to generate dose-response curves, from which IC₅₀ or GI₅₀ values are calculated.[7]

Polyamine Enzyme Activity Assays

These assays quantify the effect of PG-11047 on the key enzymes of the polyamine metabolic pathway.

Methodology:

  • Cells are treated with a specific concentration of PG-11047 (e.g., 10 µM) for a defined period (e.g., 24 hours).[11]

  • Following treatment, cells are harvested, and lysates are prepared.

  • ODC Activity: ODC activity is measured by quantifying the release of ¹⁴CO₂ from L-[¹⁴C]ornithine.

  • SSAT Activity: SSAT activity is determined by measuring the transfer of the acetyl group from [¹⁴C]acetyl-CoA to spermidine.[11]

  • SMO Activity: SMO activity is assessed by measuring the production of H₂O₂ using a fluorescent probe-based assay.[11]

Cell Cycle Analysis

This protocol determines the effect of PG-11047 on cell cycle distribution.

Methodology:

  • Cells are treated with various concentrations of PG-11047 for 48 to 72 hours.[4]

  • During the final hours of treatment, cells are labeled with a thymidine (B127349) analog, such as Bromodeoxyuridine (BrdU).[4]

  • Cells are harvested, fixed, and stained with an anti-BrdU antibody and a DNA content dye (e.g., propidium (B1200493) iodide).

  • The distribution of cells in the G₁, S, and G₂/M phases of the cell cycle is analyzed by flow cytometry.[4]

In Vivo Efficacy

Preclinical studies using xenograft models have demonstrated the in vivo antitumor activity of PG-11047. For instance, in a non-small cell lung cancer (A549) xenograft model, PG-11047 administered as a single agent significantly inhibited tumor development.[8] Furthermore, it has been shown to potentiate the antitumor effects of standard chemotherapeutic agents like cisplatin (B142131) and anti-angiogenic agents like bevacizumab.[8] In a phase I clinical trial, PG-11047 was generally well-tolerated and resulted in stable disease in 30% of patients with advanced solid tumors.[3][16]

Conclusion

PG-11047 is a potent polyamine analog that exerts its anticancer effects by comprehensively disrupting polyamine homeostasis in cancer cells. Its mechanism of action, characterized by the competitive inhibition of polyamine function, suppression of polyamine biosynthesis, and potent induction of polyamine catabolism, leads to profound polyamine depletion. This, in turn, results in a cytostatic response through cell cycle arrest, and at higher concentrations, a cytotoxic response via apoptosis. The extensive preclinical data, coupled with early clinical findings, underscore the therapeutic potential of targeting the polyamine pathway with PG-11047 in various malignancies. Further research is warranted to identify predictive biomarkers of response and to optimize its clinical application in combination with other anticancer agents.

References

PG-11047: A Technical Guide to its Target Pathways in Neoplastic Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PG-11047 is a rationally designed, conformationally restricted analog of the natural polyamine spermine (B22157). It represents a targeted therapeutic strategy against neoplastic cells by disrupting the tightly regulated polyamine metabolic pathway, which is essential for cell proliferation, differentiation, and survival. Dysregulation of polyamine metabolism is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This document provides an in-depth technical overview of the molecular pathways targeted by PG-11047 in cancer cells, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades and experimental workflows.

Core Mechanism of Action: Disruption of Polyamine Homeostasis

PG-11047 exerts its anti-neoplastic effects by acting as a nonfunctional competitor of natural polyamines, primarily spermine.[1][2] It is selectively taken up by cancer cells through the polyamine transport system, which is often upregulated in malignant tissues.[3] Once intracellular, PG-11047 initiates a multi-pronged attack on polyamine homeostasis, leading to the depletion of natural polyamines and the accumulation of a dysfunctional analog, ultimately resulting in cytostasis and cytotoxicity.[4][5]

The primary molecular targets of PG-11047 within the polyamine metabolic pathway are:

  • Inhibition of Polyamine Biosynthesis: PG-11047 leads to a significant downregulation of ornithine decarboxylase (ODC), a rate-limiting enzyme in the biosynthesis of polyamines.[4] This inhibition reduces the production of putrescine, the precursor for spermidine (B129725) and spermine.

  • Induction of Polyamine Catabolism: PG-11047 potently induces the expression and activity of two key catabolic enzymes:

    • Spermidine/spermine N1-acetyltransferase (SSAT): This enzyme acetylates spermine and spermidine, marking them for either export from the cell or degradation.[3]

    • Spermine oxidase (SMO): This enzyme directly oxidizes spermine to spermidine, producing hydrogen peroxide (H₂O₂) as a byproduct.[3] The resulting increase in reactive oxygen species (ROS) contributes to the cytotoxic effects of PG-11047.

This dual action of inhibiting synthesis and promoting degradation leads to a profound depletion of the intracellular pools of natural polyamines, which are critical for the growth and proliferation of cancer cells.

Polyamine_Metabolism_Disruption PG-11047 Disrupts Polyamine Homeostasis cluster_PG11047 PG-11047 Action cluster_biosynthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism PG11047 PG-11047 ODC Ornithine Decarboxylase (ODC) PG11047->ODC Inhibits SSAT Spermidine/spermine N1-acetyltransferase (SSAT) PG11047->SSAT Induces SMO Spermine Oxidase (SMO) PG11047->SMO Induces Ornithine Ornithine Ornithine->ODC Putrescine Putrescine ODC->Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Spermidine Spermidine Spermidine_Synthase->Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase Spermidine->SSAT Spermine Spermine Spermine_Synthase->Spermine Spermine->SSAT Spermine->SMO Acetylated_Polyamines Acetylated Polyamines SSAT->Acetylated_Polyamines SMO->Spermidine ROS Reactive Oxygen Species (ROS) SMO->ROS

Figure 1: PG-11047's impact on polyamine metabolism.

Downstream Cellular Consequences

The depletion of natural polyamines and the generation of ROS by PG-11047 treatment trigger several downstream signaling pathways that culminate in the inhibition of tumor growth.

Induction of Apoptosis

PG-11047 has been shown to induce apoptosis in various cancer cell lines. The precise molecular mechanism is multifaceted and can be cell-type dependent. However, a central theme is the induction of cellular stress, primarily through ROS production from SMO activation. This oxidative stress can lead to DNA damage and the activation of intrinsic apoptotic pathways.

Apoptosis_Induction PG-11047-Induced Apoptotic Pathway PG11047 PG-11047 SMO Spermine Oxidase (SMO) Induction PG11047->SMO ROS Increased ROS (H₂O₂) SMO->ROS Oxidative_Stress Oxidative Stress & DNA Damage ROS->Oxidative_Stress Mitochondria Mitochondrial Pathway Oxidative_Stress->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: Simplified pathway of PG-11047-induced apoptosis.
Cell Cycle Arrest

Depletion of polyamines is known to cause cell cycle arrest, as these molecules are essential for processes such as DNA replication and chromatin condensation. PG-11047-mediated polyamine depletion can lead to the arrest of neoplastic cells in various phases of the cell cycle, thereby inhibiting their proliferation.

Cell_Cycle_Arrest PG-11047 and Cell Cycle Arrest PG11047 PG-11047 Polyamine_Depletion Depletion of Natural Polyamines PG11047->Polyamine_Depletion DNA_Replication_Inhibition Inhibition of DNA Replication Polyamine_Depletion->DNA_Replication_Inhibition Chromatin_Alteration Altered Chromatin Structure Polyamine_Depletion->Chromatin_Alteration Cell_Cycle_Checkpoints Activation of Cell Cycle Checkpoints DNA_Replication_Inhibition->Cell_Cycle_Checkpoints Chromatin_Alteration->Cell_Cycle_Checkpoints Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Checkpoints->Cell_Cycle_Arrest

Figure 3: Mechanism of PG-11047-induced cell cycle arrest.

Quantitative Data

In Vitro Cytotoxicity

PG-11047 has demonstrated potent cytotoxic and cytostatic effects across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line's origin and molecular characteristics.

Cell LineCancer TypeIC50 (µM)Reference
Pediatric Cancers
Median Relative IC50Various Pediatric Cancers0.071[5]
Lung Cancer
A549Non-Small Cell Lung Cancer>10.0[6]
H157Non-Small Cell Lung Cancer0.1 - 0.5
H69Small Cell Lung Cancer0.1 - 0.5
H82Small Cell Lung Cancer0.1 - 0.5
Colon Cancer
HCT116Colorectal Carcinoma8.0[6]
Prostate Cancer
DU-145Prostate CarcinomaNot explicitly stated[3][7]
Clinical Trial Data

Phase I and Ib clinical trials have been conducted to evaluate the safety, tolerability, and preliminary efficacy of PG-11047 as a monotherapy and in combination with other anti-cancer agents.

Phase I Monotherapy Trial (Advanced Solid Tumors) [4]

Parameter Value
Maximum Tolerated Dose (MTD) 610 mg (weekly IV)
Dose-Limiting Toxicities (DLTs) Primarily gastrointestinal (mucositis, diarrhea)

| Clinical Benefit | Stable disease in 30% of patients |

Phase Ib Combination Therapy Trial (Advanced Solid Tumors or Lymphoma) [1][8]

Combination Agent Maximum Tolerated Dose (MTD) of PG-11047 Objective Response Rate (ORR) / Stable Disease (SD)
Bevacizumab 590 mg 12% PR, 40% SD
Erlotinib 590 mg 33.3% SD
Cisplatin (B142131) 590 mg 20% unconfirmed PR, 54.1% SD
5-Fluorouracil 590 mg 71.4% SD
Gemcitabine MTD not determined 57.1% SD
Docetaxel MTD not determined 50% SD

| Sunitinib (B231) | MTD not determined | Not reported |

Experimental Protocols

General Experimental Workflow

A typical preclinical investigation of PG-11047's anti-cancer effects follows a logical progression from in vitro characterization to in vivo validation.

Experimental_Workflow Preclinical Evaluation Workflow for PG-11047 cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Line Culture Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Viability_Assay Enzyme_Assays Enzyme Activity Assays (ODC, SSAT, SMO) Viability_Assay->Enzyme_Assays Xenograft_Model Tumor Xenograft Model (e.g., Nude Mice) Viability_Assay->Xenograft_Model Promising candidates for in vivo testing Western_Blot Western Blot Analysis (Protein Expression) Enzyme_Assays->Western_Blot Apoptosis_Assay Apoptosis/Cell Cycle Analysis (FACS) Western_Blot->Apoptosis_Assay PG11047_Treatment PG-11047 Administration (Monotherapy or Combination) Xenograft_Model->PG11047_Treatment Tumor_Measurement Tumor Volume Measurement PG11047_Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, etc.) PG11047_Treatment->Toxicity_Assessment Pharmacodynamics Pharmacodynamic Studies (Biomarker Analysis) Tumor_Measurement->Pharmacodynamics

Figure 4: A representative experimental workflow for PG-11047.
Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate neoplastic cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of PG-11047 in culture medium. Replace the medium in each well with 100 µL of the drug dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan (B1609692) Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay

This protocol is based on the measurement of the transfer of the acetyl group from [¹⁴C]acetyl-CoA to a polyamine substrate.

  • Cell Lysate Preparation: Treat cells with PG-11047 for the desired time. Harvest cells, wash with PBS, and lyse in a hypotonic buffer. Centrifuge to obtain the cytosolic fraction.

  • Reaction Mixture: In a microcentrifuge tube, combine cell lysate (containing SSAT), a reaction buffer (e.g., Tris-HCl, pH 7.8), and a polyamine substrate (e.g., spermidine).

  • Initiation of Reaction: Start the reaction by adding [¹⁴C]acetyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a stopping solution (e.g., hydroxylamine).

  • Separation of Acetylated Product: Separate the [¹⁴C]acetylated polyamine from the unreacted [¹⁴C]acetyl-CoA using a cation exchange paper or column.

  • Quantification: Quantify the radioactivity of the acetylated product using a scintillation counter.

  • Data Analysis: Calculate the SSAT activity as picomoles of acetylated product formed per minute per milligram of protein.

Spermine Oxidase (SMO) Activity Assay

This protocol measures the production of hydrogen peroxide (H₂O₂) resulting from SMO activity.

  • Cell Lysate Preparation: Prepare cell lysates as described for the SSAT assay.

  • Reaction Mixture: In a 96-well plate, add cell lysate, a reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 7.4), and a detection reagent for H₂O₂ (e.g., Amplex Red in the presence of horseradish peroxidase).

  • Initiation of Reaction: Start the reaction by adding spermine as the substrate.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red) at multiple time points.

  • Standard Curve: Generate a standard curve using known concentrations of H₂O₂.

  • Data Analysis: Calculate the SMO activity as nanomoles of H₂O₂ produced per minute per milligram of protein, based on the standard curve.

Ornithine Decarboxylase (ODC) Activity Assay

This protocol measures the release of [¹⁴C]CO₂ from L-[1-¹⁴C]ornithine.

  • Cell Lysate Preparation: Prepare cell lysates as described previously.

  • Reaction Setup: In a sealed reaction vial, add cell lysate, a reaction buffer containing pyridoxal-5'-phosphate (a cofactor for ODC), and dithiothreitol (B142953) (DTT). Place a piece of filter paper soaked in a CO₂ trapping agent (e.g., NaOH or a scintillation fluid with a CO₂ trap) in a center well suspended above the reaction mixture.

  • Initiation of Reaction: Start the reaction by injecting L-[1-¹⁴C]ornithine into the reaction mixture.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Stopping the Reaction: Terminate the reaction by injecting an acid (e.g., trichloroacetic acid), which releases the dissolved [¹⁴C]CO₂ from the solution.

  • CO₂ Trapping: Allow the released [¹⁴C]CO₂ to be trapped by the filter paper for an additional 30-60 minutes.

  • Quantification: Transfer the filter paper to a scintillation vial and measure the radioactivity.

  • Data Analysis: Calculate the ODC activity as picomoles of CO₂ released per hour per milligram of protein.

Human Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, PG-11047 monotherapy, combination therapy). Administer PG-11047 via an appropriate route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (length x width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker studies).

  • Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the anti-tumor efficacy of PG-11047.

Conclusion

PG-11047 is a promising anti-cancer agent that targets the fundamental polyamine metabolic pathway, which is frequently dysregulated in neoplastic cells. Its multifaceted mechanism of action, involving the inhibition of polyamine biosynthesis and the induction of polyamine catabolism, leads to the depletion of essential polyamines, the generation of oxidative stress, and ultimately, the induction of apoptosis and cell cycle arrest in cancer cells. Preclinical and early clinical data support its continued investigation, both as a monotherapy and in combination with other anti-cancer agents, for the treatment of various solid tumors and lymphomas. The detailed methodologies and pathway analyses presented in this guide provide a comprehensive resource for researchers and clinicians working to further elucidate and exploit the therapeutic potential of PG-11047.

References

Unraveling the Antineoplastic Potential of (E/Z)-PG-11047: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-PG-11047 is a novel, conformationally restricted analog of the natural polyamine spermine (B22157) that has demonstrated significant antineoplastic activity in a range of preclinical and clinical settings. Polyamines are essential for cell growth and proliferation, and their metabolism is frequently dysregulated in cancer, making them a compelling target for therapeutic intervention. PG-11047 acts as a nonfunctional competitor of natural polyamines, leading to the inhibition of cancer cell growth.[1][2] This technical guide provides an in-depth overview of the core data supporting the antitumor activity of PG-11047, detailed experimental methodologies, and a visualization of its mechanism of action.

Mechanism of Action

PG-11047 exerts its antineoplastic effects by modulating the polyamine metabolic pathway.[3] It is selectively taken up by rapidly dividing cells via the polyamine transport system.[4] Once inside the cell, it disrupts polyamine homeostasis through a dual mechanism:

  • Inhibition of Polyamine Biosynthesis: PG-11047 down-regulates the activity of ornithine decarboxylase (ODC), a rate-limiting enzyme in the polyamine biosynthesis pathway.[3][5]

  • Induction of Polyamine Catabolism: It significantly induces the expression and activity of two key catabolic enzymes: spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO).[3][4][5] The induction of these enzymes leads to the depletion of natural polyamines and the production of reactive oxygen species (ROS), which contribute to cytotoxicity.[4]

PG11047_Mechanism cluster_cell Cancer Cell cluster_biosynthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism PG11047_ext This compound PTS Polyamine Transport System PG11047_ext->PTS Uptake PG11047_int This compound PTS->PG11047_int ODC ODC PG11047_int->ODC Inhibits SSAT SSAT PG11047_int->SSAT Induces SMO SMO PG11047_int->SMO Induces Ornithine Ornithine Ornithine->ODC Putrescine Putrescine ODC->Putrescine Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine Spermine->SSAT Spermine->SMO cluster_cell cluster_cell Spermine->cluster_cell Essential for Cell Proliferation ROS ROS SMO->ROS Apoptosis Apoptosis ROS->Apoptosis Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture (e.g., A549, DU-145) Implantation 2. Subcutaneous Implantation of cells into immunocompromised mice Cell_Culture->Implantation Tumor_Growth 3. Allow tumors to reach a palpable size Implantation->Tumor_Growth Randomization 4. Randomize mice into treatment and control groups Tumor_Growth->Randomization Dosing 5. Administer PG-11047 (e.g., 100 mg/kg, IP, weekly) and/or other agents Randomization->Dosing Monitoring 6. Monitor tumor volume and animal body weight Dosing->Monitoring Endpoint 7. Continue treatment for a defined period or until endpoint Monitoring->Endpoint Data_Collection 8. Collect and analyze tumor growth data Endpoint->Data_Collection EFS 9. Determine Event-Free Survival (EFS) Data_Collection->EFS

References

Unraveling the Preclinical Profile of CGC-11047: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGC-11047, a conformationally restricted polyamine analogue, has emerged as a compound of interest in oncology research. As a second-generation polyamine analogue, it was designed to exhibit enhanced cytotoxicity and a more favorable toxicity profile compared to its predecessors.[1] Polyamines are essential for cell proliferation and their metabolism is frequently dysregulated in cancer, making them a compelling target for therapeutic intervention.[2][3] CGC-11047 is designed to interfere with polyamine-dependent processes, leading to cell-cycle arrest and apoptosis.[1] This technical guide provides a comprehensive overview of the early preclinical data on CGC-11047, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action

CGC-11047 exerts its anti-proliferative effects by disrupting polyamine homeostasis within cancer cells.[4] It functions by displacing natural polyamines from their binding sites, thereby interfering with critical cellular processes that depend on these molecules for functions like DNA stabilization and gene regulation.[1][4] The primary mechanism involves the modulation of key enzymes in the polyamine metabolic pathway. Specifically, CGC-11047 has been shown to:

  • Down-regulate Ornithine Decarboxylase (ODC): ODC is the rate-limiting enzyme in polyamine biosynthesis. By decreasing its activity, CGC-11047 effectively curtails the production of new polyamines.[2][3]

  • Up-regulate Spermidine (B129725)/Spermine N1-acetyltransferase (SSAT): SSAT is a catabolic enzyme that acetylates spermidine and spermine, marking them for degradation or export from the cell.[2][3]

  • Induce Spermine Oxidase (SMO): SMO is another key catabolic enzyme that contributes to the depletion of intracellular polyamine pools.[2][3]

This dual action of inhibiting synthesis and promoting catabolism leads to a significant depletion of intracellular polyamines, ultimately resulting in the inhibition of cancer cell growth.[2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of CGC-11047's effect on polyamine metabolism and a general workflow for in vitro cell growth inhibition assays.

CGC11047_Pathway cluster_cell Cancer Cell CGC11047 CGC-11047 ODC Ornithine Decarboxylase (ODC) CGC11047->ODC inhibits SSAT Spermidine/Spermine N1-acetyltransferase (SSAT) CGC11047->SSAT induces SMO Spermine Oxidase (SMO) CGC11047->SMO induces Polyamines Intracellular Polyamines ODC->Polyamines synthesizes SSAT->Polyamines degrades SMO->Polyamines degrades Growth_Inhibition Cell Growth Inhibition Polyamines->Growth_Inhibition Apoptosis Apoptosis Polyamines->Apoptosis Growth_Inhibition->Apoptosis

Caption: Proposed signaling pathway of CGC-11047 in cancer cells.

Experimental_Workflow cluster_workflow In Vitro Cell Growth Inhibition Assay Workflow start Seed Cancer Cell Lines treatment Treat with varying concentrations of CGC-11047 start->treatment incubation Incubate for 96 hours treatment->incubation assay Perform Cell Viability Assay (e.g., CTG) incubation->assay analysis Data Analysis: Calculate IC50 assay->analysis

Caption: Generalized workflow for in vitro cell growth inhibition assays.

Quantitative Preclinical Data

In Vitro Efficacy: Inhibition of Cancer Cell Growth

CGC-11047 has demonstrated potent anti-proliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various studies are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
A549Non-Small Cell Lung Cancer~0.1[2]
H157Non-Small Cell Lung Cancer~0.5[2]
H69Small Cell Lung Cancer~0.5[2]
H82Small Cell Lung Cancer>0.5[2]
Pancreatic Cancer Cell LinesPancreatic Ductal Adenocarcinoma0.4 - 66,000[5]
Study PanelMedian EC50 (nM)Reference
Pediatric Preclinical Testing Program (PPTP)71[6]
In Vivo Efficacy: Tumor Growth Delay in Xenograft Models

In a nude mouse model of human non-small cell lung cancer using the A549 cell line, CGC-11047 demonstrated significant tumor growth inhibition.

Animal ModelTreatmentOutcomeP-valueReference
Nude mice with A549 xenografts100 mg/kg CGC-11047, weekly IP injectionSignificant delay in tumor progression< 0.0001[2][3]

In the Pediatric Preclinical Testing Program, CGC-11047 induced significant differences in event-free survival (EFS) distribution compared to control in 5 out of 32 solid tumor xenografts.[7]

Experimental Protocols

Cell Lines and Culture
  • Lung Cancer: Human non-small cell lung cancer cell lines (A549, NCI-H157) and small cell lung cancer cell lines (H69, H82) were utilized.[2]

  • Pancreatic Cancer: A panel of twenty-two pancreatic ductal adenocarcinoma (PDA) cell lines were tested.[5]

  • Pediatric Cancers: The Pediatric Preclinical Testing Program (PPTP) in vitro panel consists of 23 cell lines.[7]

In Vitro Growth Inhibition Assay
  • Cell Seeding: Cancer cells were seeded in 96-well plates.[5]

  • Treatment: Cells were exposed to a range of CGC-11047 concentrations, typically from 10 nM to 100 µM, for 96 hours.[6][7]

  • Viability Assessment: Cell viability was determined using a suitable assay, such as the CellTiter-Glo (CTG) luminescent cell viability assay.[5]

  • Data Analysis: The drug dose that inhibits 50% of cell growth (GI50) or the concentration that reduces cell survival to 50% of the control (IC50/EC50) was calculated from the dose-response curves.[5][7]

In Vivo Xenograft Studies
  • Animal Model: Athymic nude mice were used for the studies.[2]

  • Tumor Implantation: 1.0 × 10^6 A549 human non-small cell lung cancer cells were implanted subcutaneously.[2]

  • Treatment Regimen: When tumors reached an average volume of 0.3 cm³, mice were randomized into control and treatment groups. The treated group received intraperitoneal (IP) injections of CGC-11047 at a dose of 100 mg/kg once weekly.[2][7]

  • Monitoring and Endpoint: Tumor volumes and mouse weights were monitored regularly. The primary endpoint was the time to tumor progression.[2]

Biochemical Assays
  • Enzyme Activity Assays: The activity of ODC, SSAT, and SMO were measured in cell lysates after treatment with CGC-11047 to determine the compound's effect on polyamine metabolism.[2][3]

  • Polyamine Pool Analysis: Intracellular polyamine levels were monitored to confirm depletion following treatment with CGC-11047.[2][3]

Conclusion

The early preclinical data for CGC-11047 demonstrate its potential as an anti-cancer agent. Its mechanism of action, centered on the disruption of polyamine metabolism, has been validated in vitro and in vivo. The compound exhibits potent growth inhibitory activity against a variety of cancer cell lines and has shown significant efficacy in delaying tumor progression in a preclinical model of non-small cell lung cancer. Further preclinical and clinical evaluation of CGC-11047 is warranted to fully elucidate its therapeutic potential in oncology.[2][3]

References

Methodological & Application

Application Notes and Protocols for (E/Z)-PG-11047 In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-PG-11047 is a conformationally restricted polyamine analog that has demonstrated significant growth inhibitory activity against various cancer cell lines. As a nonfunctional competitor of natural polyamines like spermine (B22157), PG-11047 disrupts polyamine homeostasis, a pathway frequently dysregulated in cancer. This document provides detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound, along with quantitative data and visual representations of the involved signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its anticancer effects by modulating the polyamine metabolic pathway. It competitively inhibits the function of natural polyamines, leading to a depletion of intracellular polyamine pools, which are essential for cell proliferation. The primary mechanisms include the downregulation of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, and the induction of the catabolic enzymes spermidine (B129725)/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMOX).[1][2][3] This dual action of inhibiting synthesis and promoting catabolism leads to a significant reduction in the levels of putrescine, spermidine, and spermine, ultimately resulting in cytostasis.[4][5] While PG-11047 induces SMOX activity, it does not appear to have a direct inhibitory effect on the enzyme.[6]

Data Presentation

The following table summarizes the in vitro cytotoxic activity of this compound against human colon adenocarcinoma (HCT116) and human lung adenocarcinoma (A549) cell lines.

Cell LineCompoundIC50 (µM)Assay DurationCitation
HCT116This compound8.072 hours[4]
A549This compound> 10.0Not Specified[6]

Experimental Protocols

Cell Culture
  • Cell Lines:

    • HCT116 (human colon adenocarcinoma)

    • A549 (human lung adenocarcinoma)

  • Culture Medium:

    • HCT116: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • A549: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions:

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture cells every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (CellTiter-Blue® Viability Assay)

This protocol is adapted from the Promega CellTiter-Blue® Cell Viability Assay technical bulletin and is optimized for determining the IC50 value of this compound.

  • Materials:

    • HCT116 or A549 cells

    • Complete culture medium

    • This compound stock solution (e.g., 10 mM in sterile water)

    • 96-well clear-bottom black plates

    • CellTiter-Blue® Reagent (Promega)

    • Plate reader with fluorescence detection (560 nm excitation / 590 nm emission)

  • Procedure:

    • Cell Seeding:

      • Trypsinize and count the cells.

      • Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

      • Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment:

      • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.

      • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of the solvent used for the stock solution).

      • Incubate the plate for 72 hours.

    • Assay:

      • Add 20 µL of CellTiter-Blue® Reagent to each well.

      • Incubate for 1-4 hours at 37°C, protected from light.

      • Measure fluorescence at 560 nm excitation and 590 nm emission.

    • Data Analysis:

      • Subtract the background fluorescence (wells with medium only).

      • Normalize the data to the vehicle-treated control wells (representing 100% viability).

      • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a nonlinear regression curve fit.

Ornithine Decarboxylase (ODC) Activity Assay

This protocol is a general method for determining ODC activity in cell lysates by measuring the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.

  • Materials:

    • Treated and untreated cell pellets

    • ODC assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 2.5 mM DTT)

    • L-[1-¹⁴C]ornithine

    • Pyridoxal-5'-phosphate (PLP)

    • Scintillation vials and cocktail

    • Scintillation counter

  • Procedure:

    • Cell Lysate Preparation:

      • Treat cells with this compound (e.g., 10 µM) for 24 hours.

      • Harvest and wash the cells with PBS.

      • Resuspend the cell pellet in ice-cold ODC assay buffer and lyse by sonication or freeze-thaw cycles.

      • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

      • Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a Bradford assay).

    • Enzyme Reaction:

      • In a sealed reaction vessel, combine 50-100 µg of cell lysate protein, ODC assay buffer, PLP (final concentration 50 µM), and L-[1-¹⁴C]ornithine (final concentration ~0.5 µCi/mL).

      • Incubate at 37°C for 30-60 minutes.

    • CO₂ Trapping and Measurement:

      • Stop the reaction by injecting an acid (e.g., 2 M citric acid).

      • The released ¹⁴CO₂ is trapped in a filter paper soaked in a CO₂-trapping agent (e.g., hyamine hydroxide) placed in a center well within the sealed vessel.

      • Incubate for an additional 60 minutes at 37°C to ensure complete trapping.

      • Transfer the filter paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate the ODC activity as pmol of ¹⁴CO₂ released per mg of protein per hour.

      • Compare the activity in treated samples to untreated controls.

Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay

This is a general radiometric assay to measure SSAT activity in cell lysates.

  • Materials:

    • Treated and untreated cell pellets

    • SSAT assay buffer (e.g., 100 mM Tris-HCl pH 7.8)

    • Spermidine or spermine

    • [¹⁴C]acetyl-CoA

    • Dithiothreitol (DTT)

    • Scintillation vials and cocktail

    • Scintillation counter

  • Procedure:

    • Cell Lysate Preparation:

      • Prepare cell lysates as described in the ODC activity assay protocol.

    • Enzyme Reaction:

      • In a reaction tube, combine 50-100 µg of cell lysate protein, SSAT assay buffer, DTT (final concentration 1 mM), spermidine or spermine (final concentration 1.5 mM), and [¹⁴C]acetyl-CoA (final concentration ~0.1 µCi/mL).

      • Incubate at 37°C for 10-30 minutes.

    • Separation and Measurement:

      • Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

      • Separate the radiolabeled acetylated polyamines from the unreacted [¹⁴C]acetyl-CoA using cation-exchange chromatography or by spotting the reaction mixture onto P81 phosphocellulose paper and washing with a suitable buffer.

      • Elute the acetylated polyamines or quantify the radioactivity retained on the paper using a scintillation counter.

    • Data Analysis:

      • Calculate the SSAT activity as pmol of [¹⁴C]acetyl-spermidine/spermine formed per mg of protein per minute.

      • Compare the activity in treated samples to untreated controls.

Mandatory Visualizations

PG11047_Mechanism_of_Action cluster_cell Cancer Cell cluster_synthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism PG11047 This compound Transport Polyamine Transport System PG11047->Transport PG11047_in This compound (intracellular) Transport->PG11047_in ODC ODC PG11047_in->ODC Inhibits SSAT SSAT PG11047_in->SSAT Induces SMOX SMOX PG11047_in->SMOX Induces Ornithine Ornithine Ornithine->ODC Putrescine Putrescine ODC->Putrescine Spermidine_S Spermidine Putrescine->Spermidine_S Spermine Spermine Spermidine_S->Spermine Depletion Polyamine Pool Depletion Spermine_C Spermine Spermine_C->SSAT Spermine_C->SMOX Spermidine_C Spermidine SSAT->Spermidine_C SMOX->Spermidine_C ROS ROS SMOX->ROS Putrescine_C Putrescine Spermidine_C->Putrescine_C Growth_Inhibition Cell Growth Inhibition Depletion->Growth_Inhibition

Caption: Mechanism of action of this compound in cancer cells.

Cytotoxicity_Workflow start Start seed_cells Seed HCT116 or A549 cells (5,000 cells/well in 96-well plate) start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h treat_compound Treat with this compound (0.1 µM - 100 µM) and vehicle control incubate_24h->treat_compound incubate_72h Incubate for 72h (37°C, 5% CO2) treat_compound->incubate_72h add_reagent Add CellTiter-Blue® Reagent (20 µL/well) incubate_72h->add_reagent incubate_1_4h Incubate for 1-4h (37°C, protected from light) add_reagent->incubate_1_4h read_fluorescence Measure Fluorescence (Ex: 560 nm, Em: 590 nm) incubate_1_4h->read_fluorescence analyze_data Data Analysis: - Background subtraction - Normalization to control - IC50 determination read_fluorescence->analyze_data end End analyze_data->end

References

Application Note: Preparation of (E/Z)-PG-11047 Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E/Z)-PG-11047, also known as (E/Z)-CGC-11047, is a conformationally restricted, second-generation analog of the natural polyamine spermine (B22157).[1][2] It functions as a nonfunctional competitor of natural polyamines like spermidine (B129725) and spermine, which are essential for eukaryotic cell proliferation.[1][2] PG-11047 exerts its anti-proliferative effects by depleting intracellular polyamine levels through several mechanisms: feedback inhibition of polyamine biosynthetic enzymes, competitive inhibition of polyamine functions, and induction of polyamine catabolizing enzymes such as spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMOX).[1][2] This activity has demonstrated significant growth inhibition in various cancer cell lines, including lung, breast, prostate, and pancreatic cancers, making it a compound of interest in cancer research.[1][3]

This document provides a detailed protocol for the preparation of this compound stock solutions for use in in-vitro cell culture experiments.

Physicochemical and Biological Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₄H₃₂N₄[4]
Molecular Weight 256.43 g/mol [4]
CAS Number 949933-50-0[4]
Appearance Solid[4]
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)[4]
Alternative Solvent Water (for salt forms, e.g., HCl salt)[5][6]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[4]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month[4]
Reported IC₅₀ Range ~5 µM (in A549G and H157G lung cancer cells) to >10 µM in others[5]
Typical Working Conc. 10 nM to 100 µM[1]

Experimental Protocols

3.1. Materials and Equipment

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, pyrogen-free water (if using a water-soluble salt form)

  • Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

  • Analytical balance

  • Vortex mixer

  • Sonicator water bath (optional)

  • Sterile syringe filters (0.22 µm pore size)

  • Pipettes and sterile, filtered pipette tips

  • Biosafety cabinet (BSC)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

3.2. Safety Precautions

  • Handle this compound powder in a chemical fume hood or a powder-handling enclosure.

  • Wear appropriate PPE at all times.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

3.3. Preparation of 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed.

  • Calculation:

    • The molecular weight of this compound is 256.43 g/mol .

    • To make a 10 mM (0.010 mol/L) solution, you need: Mass (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight (g/mol) x 1000 (mg/g) Mass (mg) = 0.001 L x 0.010 mol/L x 256.43 g/mol x 1000 mg/g = 2.56 mg

  • Procedure:

    • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully weigh out 2.56 mg of this compound powder and add it to the tube.

    • Inside a biosafety cabinet, add 1 mL of sterile DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.[7]

    • If the compound does not dissolve completely, sonicate the solution in a 37°C water bath for 10-15 minutes.[7] Visually inspect to ensure no particulates remain.

    • (Optional but recommended) To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is particularly important if the initial powder was not sterile.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

3.4. Storage and Stability

  • Store the prepared stock solution aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[4]

  • Avoid exposing the solution to light for extended periods.

3.5. Preparation of Working Solutions in Cell Culture Medium

  • Determine Final Concentration: Decide on the final concentration(s) of PG-11047 required for your experiment. Concentrations used in literature range from 10 nM to 100 µM.[1]

  • Dilution:

    • Thaw one aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions to prepare your final working solution. For example, to prepare a 10 µM working solution in 10 mL of cell culture medium:

      • Calculate the volume of stock solution needed: V₁ = (C₂ x V₂) / C₁

      • V₁ = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL

    • Warm the required volume of cell culture medium (10 mL) to 37°C.

    • Add 10 µL of the 10 mM stock solution to the 10 mL of pre-warmed medium.

    • Immediately mix well by gentle inversion or swirling to prevent precipitation of the compound.[7]

  • Solvent Control:

    • It is critical to include a vehicle control in your experiments.

    • The final concentration of DMSO in the culture medium should be kept as low as possible, preferably ≤ 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[7]

    • In the example above, the final DMSO concentration is (10 µL) / (10,000 µL) = 0.1%. Prepare a vehicle control by adding the same volume of DMSO (10 µL) to an equal volume of medium (10 mL) without the drug.

Diagrams and Workflows

4.1. Experimental Workflow: Stock Solution Preparation

G cluster_prep Preparation cluster_process Processing & Storage A Weigh 2.56 mg This compound Powder B Add 1 mL of Sterile DMSO A->B C Vortex / Sonicate Until Dissolved B->C D Filter Sterilize (0.22 µm filter) C->D 10 mM Stock E Aliquot into Single-Use Volumes D->E F Store Aliquots at -80°C E->F

Caption: Workflow for preparing a 10 mM this compound stock solution.

4.2. Signaling Pathway: Mechanism of Action of PG-11047

G cluster_cell Cancer Cell cluster_pathway Polyamine Homeostasis cluster_effects Cellular Effects PG11047 PG-11047 ODC Biosynthesis (e.g., ODC) PG11047->ODC feedback inhibition NP Natural Polyamines (Spermine, Spermidine) PG11047->NP competitive inhibition Catabolism Catabolism (SSAT, SMOX) PG11047->Catabolism induces ODC->NP produces Depletion Natural Polyamine Depletion NP->Catabolism degraded by Proliferation Cell Proliferation & Growth NP->Proliferation required for Apoptosis Apoptosis Catabolism->Apoptosis ROS production Depletion->Proliferation inhibits Depletion->Apoptosis promotes

Caption: Mechanism of this compound in disrupting polyamine metabolism.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information and protocols for the dissolution of PG-11047 (also known as CGC-11047), a polyamine analogue investigated for its anticancer properties.[1][2][3] Proper dissolution is critical for ensuring the compound's stability and bioavailability in both in vitro and in vivo studies.

I. Summary of Solubility Data

The solubility of PG-11047 has been determined in various solvents, suitable for different experimental needs. The following table summarizes the quantitative solubility data for easy reference.

Solvent SystemConcentrationApplicationNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL (389.97 mM)In Vitro Stock SolutionUltrasonic assistance is required. Use of newly opened, non-hygroscopic DMSO is crucial for optimal solubility.[1]
Water for Injection100 mg/mLClinical FormulationThis formulation was subsequently diluted in 0.9% Sodium Chloride for Injection for intravenous administration in clinical trials.[4][5]
DMSO, PEG300, Tween-80, Saline2.5 mg/mLIn Vivo Working SolutionA multi-step procedure involving a DMSO stock solution followed by dilution with co-solvents.[1][6]

II. Experimental Protocols

Detailed methodologies for preparing PG-11047 solutions for both laboratory and preclinical research are provided below.

A. Protocol for Preparing In Vitro Stock Solutions in DMSO

This protocol is intended for the preparation of a high-concentration stock solution of PG-11047 for use in cell culture and other in vitro assays.

Materials:

  • PG-11047 (pure form)

  • Dimethyl Sulfoxide (DMSO), new and sealed

  • Sterile microcentrifuge tubes or vials

  • Ultrasonic water bath

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate PG-11047 and DMSO to room temperature.

  • Weigh the desired amount of PG-11047 and place it in a sterile vial.

  • Add the appropriate volume of fresh DMSO to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 100 mg of PG-11047.

  • Briefly vortex the mixture to initially disperse the compound.

  • Place the vial in an ultrasonic water bath and sonicate until the solution is clear and all particulate matter is dissolved.[1]

  • Once dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

  • For storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

B. Protocol for Preparing In Vivo Working Solutions

This protocol describes the preparation of a PG-11047 formulation suitable for administration in animal models. This method yields a clear solution at a concentration of 2.5 mg/mL.[1][6]

Materials:

  • PG-11047 stock solution in DMSO (e.g., 25 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% sodium chloride in ddH₂O)

  • Sterile tubes

  • Calibrated pipettes

Procedure:

  • Prepare a stock solution of PG-11047 in DMSO (e.g., 25 mg/mL) following the in vitro protocol.

  • To prepare 1 mL of the final working solution, begin by adding 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 in a sterile tube.

  • Mix the DMSO and PEG300 solution thoroughly until it is homogenous.

  • Add 50 µL of Tween-80 to the mixture and mix again until evenly dispersed.

  • Finally, add 450 µL of saline to the solution to bring the total volume to 1 mL.

  • The final concentration of PG-11047 will be 2.5 mg/mL.

  • It is recommended to prepare this working solution fresh on the day of use for optimal stability and to ensure reliable experimental results.[6]

III. Visualized Workflow and Signaling Pathway

A. Experimental Workflow for PG-11047 Dissolution

The following diagram illustrates the decision-making process and steps for dissolving PG-11047 based on the intended experimental application.

cluster_start Start cluster_application Application cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol start PG-11047 Compound application Select Application start->application invitro_solvent Add fresh DMSO (100 mg/mL) application->invitro_solvent In Vitro invivo_stock Prepare DMSO Stock (e.g., 25 mg/mL) application->invivo_stock In Vivo ultrasonicate Ultrasonicate until clear invitro_solvent->ultrasonicate invitro_stock In Vitro Stock (-80°C storage) ultrasonicate->invitro_stock add_peg Add PEG300 invivo_stock->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline invivo_working In Vivo Working Solution (2.5 mg/mL, use fresh) add_saline->invivo_working

Caption: Workflow for dissolving PG-11047 for different research applications.

B. Simplified Signaling Pathway Affected by PG-11047

PG-11047 is a polyamine analogue that disrupts polyamine metabolism, which is often dysregulated in cancer.[2][3] The diagram below provides a simplified overview of its mechanism of action.

cluster_compound Compound cluster_cellular Cellular Processes cluster_effects Cellular Effects pg11047 PG-11047 polyamine_transport Polyamine Transport System pg11047->polyamine_transport Enters cell via polyamine_biosynthesis Polyamine Biosynthesis (e.g., ODC) pg11047->polyamine_biosynthesis Inhibits polyamine_catabolism Polyamine Catabolism (SSAT, SMOX) pg11047->polyamine_catabolism Induces depletion Natural Polyamine Depletion polyamine_biosynthesis->depletion Contributes to polyamine_catabolism->depletion Leads to ros Reactive Oxygen Species (ROS) Production polyamine_catabolism->ros Results in growth_inhibition Tumor Cell Growth Inhibition depletion->growth_inhibition ros->growth_inhibition

Caption: Simplified mechanism of PG-11047's effect on polyamine metabolism.

References

Application Notes and Protocols: PG-11047 Treatment of A549 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PG-11047, a conformationally restricted analog of N1, N12-bisethylspermine, is a potent small molecule inhibitor of polyamine metabolism with demonstrated anti-tumor activity in various cancer models, including non-small cell lung cancer (NSCLC). This document provides detailed application notes and protocols for the treatment of the A549 human lung adenocarcinoma cell line with PG-11047. The protocols outlined below cover key experiments to assess the biological effects of PG-11047, including cell viability, apoptosis, and the modulation of key enzymes in the polyamine metabolic pathway.

Polyamines, such as putrescine, spermidine, and spermine (B22157), are essential for cell proliferation and are often dysregulated in cancer. PG-11047 exerts its anti-proliferative effects by depleting intracellular polyamine pools through the inhibition of polyamine biosynthesis and the induction of polyamine catabolism.[1][2] Specifically, PG-11047 downregulates ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine synthesis, and upregulates spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMOX), key enzymes in polyamine catabolism.[2] This dual action leads to a significant reduction in the intracellular concentrations of natural polyamines, thereby inhibiting cancer cell growth.

Data Presentation

Table 1: Anti-proliferative Activity of PG-11047 in A549 Cells
Treatment Duration (hours)IC50 (µM)Reference
96< 7.0[3]
96> 10.0
Table 2: Intracellular Concentration of PG-11047 in A549 Cells
TreatmentDuration (hours)Intracellular PG-11047 (nmol/mg protein)Reference
10 µM PG-1104772~12[1]
Table 3: Effect of PG-11047 on Intracellular Polyamine Levels in A549 Cells (Representative Data)
TreatmentPutrescine (nmol/mg protein)Spermidine (nmol/mg protein)Spermine (nmol/mg protein)Reference
Control1.5 ± 0.25.0 ± 0.58.0 ± 0.7[4]
10 µM PG-11047 (96h)Below DetectionMarkedly DecreasedMarkedly Decreased[2]

Note: While qualitative data indicates depletion, specific quantitative values for A549 cells were not available in the searched literature.

Table 4: Effect of PG-11047 on Apoptosis in A549 Cells (Representative Data)
TreatmentDuration (hours)Apoptotic Cells (%)
Control483-5
10 µM PG-1104748Increased

Note: Specific quantitative data on PG-11047 induced apoptosis in A549 cells is not available in the reviewed literature. The table represents expected outcomes.

Table 5: Effect of PG-11047 on Cell Cycle Distribution in A549 Cells (Representative Data)
TreatmentDuration (hours)G1 Phase (%)S Phase (%)G2/M Phase (%)
Control4855 ± 430 ± 315 ± 2
10 µM PG-1104748IncreasedDecreasedVariable

Note: Specific quantitative data on cell cycle effects of PG-11047 in A549 cells is not available in the reviewed literature. The table represents expected outcomes.

Mandatory Visualization

PG11047_Pathway Mechanism of Action of PG-11047 in A549 Cells cluster_polyamine_pool Polyamine Pool Depletion PG11047 PG-11047 ODC Ornithine Decarboxylase (ODC) PG11047->ODC Inhibits SSAT Spermidine/Spermine N1-acetyltransferase (SSAT) PG11047->SSAT Induces SMOX Spermine Oxidase (SMOX) PG11047->SMOX Induces Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine CellGrowth Cell Proliferation Putrescine->CellGrowth Spermine Spermine Spermidine->Spermine N1_acetylspermidine N1-acetylspermidine Spermidine->N1_acetylspermidine SSAT Spermidine->CellGrowth Spermine->Spermidine SMOX N1_acetylspermine N1-acetylspermine Spermine->N1_acetylspermine SSAT Spermine->CellGrowth ROS Reactive Oxygen Species (ROS) SMOX->ROS Apoptosis Apoptosis ROS->Apoptosis CellGrowth->Apoptosis

Caption: PG-11047 signaling pathway in A549 lung cancer cells.

MTT_Workflow Experimental Workflow for MTT Assay cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay Seed_Cells Seed A549 cells in 96-well plate Incubate_24h Incubate for 24h (adhesion) Seed_Cells->Incubate_24h Add_PG11047 Add serial dilutions of PG-11047 Incubate_24h->Add_PG11047 Incubate_Treatment Incubate for 24, 48, 72, 96h Add_PG11047->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization buffer Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: Workflow for assessing A549 cell viability using MTT assay.

Apoptosis_Workflow Experimental Workflow for Apoptosis Analysis cluster_cell_prep Cell Preparation and Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis Seed_Cells Seed A549 cells in 6-well plates Treat_Cells Treat with PG-11047 for 48h Seed_Cells->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Resuspend Resuspend in Annexin V binding buffer Harvest_Cells->Resuspend Add_Stains Add Annexin V-FITC and Propidium Iodide Resuspend->Add_Stains Incubate_Dark Incubate for 15 min in the dark Add_Stains->Incubate_Dark Acquire_Data Acquire data on a flow cytometer Incubate_Dark->Acquire_Data Analyze_Data Analyze data to quantify apoptotic cells Acquire_Data->Analyze_Data

Caption: Workflow for apoptosis analysis by flow cytometry.

Experimental Protocols

Cell Culture
  • Cell Line: A549 (human lung adenocarcinoma)

  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of PG-11047 on A549 cells.

  • Materials:

    • A549 cells

    • Complete RPMI-1640 medium

    • PG-11047 stock solution (in a suitable solvent, e.g., water or DMSO)

    • 96-well flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Microplate reader

  • Procedure:

    • Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of PG-11047 in complete medium.

    • Remove the medium from the wells and add 100 µL of the PG-11047 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration).

    • Incubate the plates for the desired time points (e.g., 24, 48, 72, and 96 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry

This protocol quantifies the percentage of apoptotic cells following PG-11047 treatment using Annexin V-FITC and Propidium Iodide (PI) staining.

  • Materials:

    • A549 cells

    • Complete RPMI-1640 medium

    • PG-11047

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed A549 cells into 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with the desired concentrations of PG-11047 for 48 hours.

    • Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples within one hour using a flow cytometer.

Western Blot Analysis

This protocol is for detecting the protein expression levels of ODC, SSAT, and SMOX in A549 cells treated with PG-11047.

  • Materials:

    • A549 cells

    • Complete RPMI-1640 medium

    • PG-11047

    • 6-well plates

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies:

      • Anti-ODC

      • Anti-SSAT

      • Anti-SMOX

      • Anti-β-actin (loading control)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Chemiluminescence imaging system

  • Procedure:

    • Seed A549 cells into 6-well plates and grow to 70-80% confluency.

    • Treat cells with PG-11047 (e.g., 10 µM) for 24-48 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions: 1:1000 for most antibodies, but should be optimized.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Visualize the protein bands using an ECL detection reagent and an imaging system.

    • Quantify band intensities and normalize to the loading control.

References

Application Notes and Protocols for Utilizing PG-11047 in DU-145 Prostate Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PG-11047 is a rationally designed polyamine analog that acts as a potent modulator of polyamine metabolism, a pathway frequently dysregulated in cancer. Polyamines are essential for cell growth and proliferation, and their elevated levels in tumor cells present a strategic target for therapeutic intervention. PG-11047 exerts its anticancer effects by depleting intracellular polyamines through the inhibition of polyamine biosynthesis and the induction of polyamine catabolism.[1][2] The DU-145 human prostate cancer cell line, which is androgen-insensitive, serves as a valuable preclinical model for studying castration-resistant prostate cancer. This document provides detailed application notes and protocols for the use of PG-11047 in DU-145 prostate cancer xenograft studies.

Data Presentation

Preclinical studies have demonstrated that PG-11047 significantly inhibits tumor development in DU-145 prostate cancer xenograft models, both as a monotherapy and in combination with other agents like bevacizumab.[1] While specific quantitative data from these studies is not publicly available, the following tables are structured to aid researchers in organizing their experimental data for clear comparison.

Table 1: In Vivo Antitumor Efficacy of PG-11047 in DU-145 Xenografts

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) ± SEM (Day X)Percent Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Controle.g., Saline, i.p., dailyN/A
PG-11047e.g., 100 mg/kg, i.p., weekly
Bevacizumabe.g., 5 mg/kg, i.p., bi-weekly
PG-11047 + Bevacizumabe.g., As above

Note: The combination of PG-11047 and bevacizumab has been shown to significantly enhance antitumor activity compared to either agent alone.[1]

Table 2: Ex Vivo Analysis of DU-145 Tumors Post-Treatment

Treatment GroupPolyamine Levels (nmol/mg protein)SSAT Activity (pmol/min/mg protein)SMOX Activity (pmol/min/mg protein)ODC Activity (pmol/hr/mg protein)
Vehicle Control
PG-11047
Bevacizumab
PG-11047 + Bevacizumab

Signaling Pathway

PG-11047 modulates the polyamine metabolic pathway at key regulatory points. It competitively inhibits polyamine uptake and biosynthesis while inducing catabolic enzymes. This dual action leads to a significant depletion of intracellular polyamine pools, thereby inhibiting cancer cell proliferation.

Polyamine_Pathway Mechanism of Action of PG-11047 on Polyamine Metabolism cluster_biosynthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Spermidine Spermidine Spermidine_Synthase->Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase Spermine Spermine Spermine_Synthase->Spermine Spermine_cat Spermine SSAT Spermidine/Spermine N1-acetyltransferase (SSAT) Spermine_cat->SSAT SMOX Spermine Oxidase (SMOX) Spermine_cat->SMOX Spermidine_cat Spermidine Spermidine_cat->SSAT Acetylated_Polyamines Acetylated Polyamines SSAT->Acetylated_Polyamines SMOX->Spermidine_cat PG11047 PG-11047 PG11047->ODC Inhibits PG11047->SSAT Induces PG11047->SMOX Induces

Caption: PG-11047 inhibits ODC and induces SSAT and SMOX.

Experimental Protocols

The following protocols provide a general framework for conducting studies with PG-11047 in DU-145 xenograft models. Optimization may be required for specific experimental goals.

DU-145 Cell Culture and Preparation for Inoculation
  • Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

  • Cell Harvesting:

    • Aspirate the growth medium and wash the cells with sterile phosphate-buffered saline (PBS).

    • Add trypsin-EDTA and incubate at 37°C until cells detach.

    • Neutralize trypsin with complete growth medium.

    • Centrifuge the cell suspension and resuspend the pellet in serum-free medium or PBS.

    • Determine cell viability using a trypan blue exclusion assay (should be >95%).

    • Adjust the cell concentration to 1 x 10⁷ cells/mL in a 1:1 mixture of serum-free medium and Matrigel on ice.

DU-145 Xenograft Establishment
  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.

  • Inoculation:

    • Anesthetize the mouse using an appropriate method.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of the mouse.

  • Tumor Monitoring:

    • Palpate the injection site 2-3 times per week to monitor for tumor formation.

    • Once tumors are palpable, measure the length and width with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

    • Randomize mice into treatment groups when tumors reach a mean volume of approximately 100-150 mm³.

PG-11047 Administration
  • Formulation: PG-11047 is typically formulated in sterile water for injection.[3]

  • Dosing: A dose of 100 mg/kg administered intraperitoneally (i.p.) once weekly has been used in other xenograft models and can serve as a starting point for dose-finding studies.[3]

  • Treatment Schedule: Administer PG-11047 and/or bevacizumab according to the experimental design. Monitor tumor growth and animal well-being (including body weight) throughout the study.

  • Endpoint: Euthanize mice when tumors reach the predetermined maximum size as per institutional guidelines, or if signs of excessive toxicity are observed.

Experimental_Workflow DU-145 Xenograft Experimental Workflow Cell_Culture DU-145 Cell Culture Harvesting Cell Harvesting and Preparation Cell_Culture->Harvesting Inoculation Subcutaneous Inoculation into Immunodeficient Mice Harvesting->Inoculation Tumor_Growth Tumor Growth Monitoring Inoculation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with PG-11047 +/- Bevacizumab Randomization->Treatment Data_Collection Tumor Volume and Body Weight Measurement Treatment->Data_Collection Endpoint Endpoint Analysis: Tumor Excision and Ex Vivo Studies Data_Collection->Endpoint

References

Application Notes and Protocols for Assessing PG-11047 Cytotoxicity Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of PG-11047, a novel polyamine analog, on various cancer cell lines. The included methodologies for key cell viability assays, along with data presentation and visualization of the underlying signaling pathway, offer a comprehensive guide for preclinical evaluation of this anti-cancer agent.

Introduction to PG-11047

PG-11047 is a conformationally restricted analog of the natural polyamine spermine.[1] It functions by competitively inhibiting the roles of natural polyamines, which are essential for cell growth and proliferation.[1] The mechanism of action of PG-11047 involves the depletion of endogenous polyamines by inhibiting their biosynthesis and inducing their catabolism.[1] This disruption of polyamine homeostasis leads to the inhibition of cancer cell growth and, in some cases, apoptosis. PG-11047 has demonstrated cytostatic and cytotoxic activity against a range of cancer cell lines, including those of the lung, breast, colon, and Ewing sarcoma.[1][2][3][4]

Mechanism of Action: Polyamine Catabolism Pathway

PG-11047 exerts its cytotoxic effects by modulating the polyamine metabolic pathway. It downregulates the key biosynthetic enzyme Ornithine Decarboxylase (ODC) and significantly induces the catabolic enzymes Spermidine/Spermine N1-Acetyltransferase (SSAT) and Spermine Oxidase (SMOX).[5][6] This leads to a depletion of intracellular polyamines (spermidine and spermine) and the production of reactive oxygen species (ROS), ultimately resulting in cell growth inhibition and apoptosis.

PG11047_Pathway PG-11047 Mechanism of Action cluster_polyamine_metabolism Polyamine Metabolism PG11047 PG-11047 Polyamine_Transport Polyamine Transport System PG11047->Polyamine_Transport Enters cell via Intracellular_PG11047 Intracellular PG-11047 Polyamine_Transport->Intracellular_PG11047 ODC Ornithine Decarboxylase (ODC) Intracellular_PG11047->ODC Inhibits SSAT Spermidine/Spermine N1-Acetyltransferase (SSAT) Intracellular_PG11047->SSAT Induces SMOX Spermine Oxidase (SMOX) Intracellular_PG11047->SMOX Induces Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Catalyzed by ODC Spermidine_Spermine Spermidine / Spermine Putrescine->Spermidine_Spermine Biosynthesis Spermidine_Spermine->Spermidine_Spermine Depletion Acetylated_Polyamines Acetylated Polyamines Spermidine_Spermine->Acetylated_Polyamines Catalyzed by SSAT ROS Reactive Oxygen Species (ROS) Spermidine_Spermine->ROS Oxidation by SMOX Cell_Growth_Inhibition Cell Growth Inhibition / Apoptosis Spermidine_Spermine->Cell_Growth_Inhibition Depletion leads to Acetylated_Polyamines->Putrescine Oxidation ROS->Cell_Growth_Inhibition Induces

Caption: PG-11047 disrupts polyamine homeostasis to inhibit cancer cell growth.

Quantitative Cytotoxicity Data

The following tables summarize the reported 50% inhibitory concentration (IC50) values of PG-11047 in various cancer cell lines.

Table 1: IC50 Values of PG-11047 in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Non-Small Cell Lung Cancer~5.0[7]
H157Non-Small Cell Lung Cancer~5.0[7]
HCT116Colon Cancer>10 (parental)[4]
L56Br-C1Breast CancerNot specified[8]
MCF-7Breast CancerNot specified[8]
HCC1937Breast CancerNot specified[8]
SK-BR-3Breast CancerNot specified[8]

Note: IC50 values can vary depending on the specific assay conditions and duration of drug exposure.

Table 2: Relative IC50 Values from Pediatric Preclinical Testing Program [1]

Cell Line PanelMedian Relative IC50 (nM)
All Cell Lines71
Ewing SarcomaLower than median
NeuroblastomaHigher than median

Experimental Protocols

Detailed methodologies for commonly used cell viability assays to assess PG-11047 cytotoxicity are provided below.

Experimental Workflow Overview

experimental_workflow cluster_setup Experiment Setup cluster_assays Viability Assessment cell_seeding Seed cells in 96-well plates drug_treatment Treat cells with varying concentrations of PG-11047 cell_seeding->drug_treatment incubation Incubate for desired time period (e.g., 72-96h) drug_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay xtt_assay XTT Assay incubation->xtt_assay annexin_v_pi Annexin V/PI Staining incubation->annexin_v_pi data_analysis Data Analysis (Calculate IC50, assess apoptosis) mtt_assay->data_analysis xtt_assay->data_analysis annexin_v_pi->data_analysis

Caption: General workflow for assessing PG-11047 cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[9][10][11][12]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • PG-11047 stock solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of PG-11047 in culture medium. Remove the medium from the wells and add 100 µL of the diluted PG-11047 solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve PG-11047) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-28 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[9][11][12]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-130 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9][11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 492 nm or 570-590 nm using a microplate reader.[11] A reference wavelength of >650 nm can be used.[9]

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

This is another colorimetric assay for measuring metabolic activity, where the resulting formazan product is soluble in aqueous solution, eliminating a solubilization step.[13][14][15][16]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • PG-11047 stock solution

  • XTT labeling mixture (XTT reagent and electron-coupling reagent)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-2,500 cells/well in 100 µL of complete culture medium.[15] Incubate overnight.[15]

  • Drug Treatment: Treat cells with serial dilutions of PG-11047 as described for the MTT assay.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72-96 hours).

  • XTT Addition: Prepare the XTT working solution by mixing the XTT reagent and activator immediately before use.[15] Add 50 µL of the XTT labeling mixture to each well.[13][17]

  • Incubation with XTT: Incubate the plate for 4-18 hours at 37°C and 5% CO2.[13][17]

  • Absorbance Measurement: Measure the absorbance at 450-500 nm using a microplate reader.[13][17] A reference wavelength of >650 nm can be used.[17]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20][21][22]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • PG-11047 stock solution

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) solution

  • 1X Annexin-binding buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks) and treat with PG-11047 for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300-670 x g for 5 minutes).[18][22]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[19]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 2 µL of PI solution.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19][22]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[19]

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

References

Application Notes and Protocols for PG-11047 IC50 Determination in HCT116 Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PG-11047 is a novel, conformationally restricted analog of the natural polyamine spermine.[1] It exerts its anticancer effects by reducing cellular levels of endogenous polyamines and competitively inhibiting their functions, which are essential for cell growth and proliferation.[1] Studies have demonstrated that PG-11047 inhibits the proliferation of a variety of cancer cell lines, including HCT116 colon cancer cells, by affecting multiple signaling pathways and cellular processes.[2][3] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of PG-11047 in the HCT116 human colon cancer cell line.

Mechanism of Action

PG-11047 disrupts polyamine homeostasis by inhibiting polyamine biosynthetic enzymes and inducing polyamine catabolizing enzymes.[1][4] This leads to a depletion of intracellular polyamines, which are crucial for processes such as DNA and RNA stabilization, gene transcription, and protein synthesis.[2] In HCT116 cells, treatment with PG-11047 has been shown to affect the expression of genes involved in cell cycle control, focal adhesion, and various signaling pathways including MAPK, Wnt, and TGF-β.[2][3] The compound also restricts the modification of eukaryotic translation initiation factor 5A (eIF5A), leading to a suppression of general protein synthesis.[2][3]

Data Presentation

The IC50 value of PG-11047 in HCT116 cells should be determined experimentally. The following table provides a template for presenting the quantitative data obtained from a typical cell viability assay.

ParameterValue
Cell LineHCT116 (Human Colon Carcinoma)
CompoundPG-11047
Assay TypeMTT Assay
Incubation Time72 hours
IC50 (µM) [Insert Experimentally Determined Value]
Seeding Density5 x 10³ cells/well
Culture MediumMcCoy's 5A Medium + 10% FBS

Note: Published data indicates that PG-11047 causes inhibition of HCT116 cell growth at concentrations ranging from 0.1 to 10 µM.[2][3]

Experimental Protocols

This section details the materials and methods for determining the IC50 of PG-11047 in HCT116 cells using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures cell metabolic activity as an indicator of cell viability.[5][6]

Materials and Reagents

  • HCT116 human colon cancer cell line (ATCC® CCL-247™)

  • PG-11047

  • McCoy's 5A Medium Modified

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Cell Culture and Maintenance

  • Culture HCT116 cells in McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[7]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

Experimental Workflow Diagram

G Harvest Harvest HCT116 Cells Count Count Cells Harvest->Count Seed Seed Cells in 96-well Plate Count->Seed Prepare Prepare PG-11047 Dilutions Treat Add PG-11047 to Wells Prepare->Treat Incubate Incubate for 72h Treat->Incubate Add_MTT Add MTT Reagent Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Add DMSO to Solubilize Formazan (B1609692) Incubate_MTT->Solubilize Read Read Absorbance at 570 nm Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Plot->Determine

Caption: Workflow for IC50 determination of PG-11047 in HCT116 cells.

Step-by-Step Protocol

  • Cell Seeding:

    • Harvest HCT116 cells that are in the logarithmic growth phase using Trypsin-EDTA.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension in complete culture medium to a final concentration that will result in approximately 5,000 cells per 100 µL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • PG-11047 Treatment:

    • Prepare a stock solution of PG-11047 in an appropriate solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of the PG-11047 stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of solvent used for the drug) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PG-11047.

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8][9]

    • Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8][9]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the PG-11047 concentration.

    • Determine the IC50 value, which is the concentration of PG-11047 that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of PG-11047, highlighting its impact on polyamine metabolism and downstream signaling pathways in cancer cells.

G cluster_pathway PG-11047 Mechanism of Action cluster_polyamine Polyamine Metabolism cluster_effects Downstream Cellular Effects PG11047 PG-11047 Biosynthesis Polyamine Biosynthesis (ODC) PG11047->Biosynthesis Inhibits Catabolism Polyamine Catabolism (SSAT, SMO) PG11047->Catabolism Induces Pools Intracellular Polyamine Pools Biosynthesis->Pools Catabolism->Pools Signaling Signaling Pathways (MAPK, Wnt, TGF-β) Pools->Signaling Translation Protein Synthesis (eIF5A modification) Pools->Translation CellCycle Cell Cycle Control Pools->CellCycle Growth Inhibition of Cell Proliferation Signaling->Growth Translation->Growth CellCycle->Growth

Caption: PG-11047 signaling pathway in cancer cells.

References

Application Notes and Protocols for Studying PG-11047 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of PG-11047, a novel polyamine analog, and detailed protocols for its evaluation in preclinical animal models.

Introduction

PG-11047 is a conformationally restricted analog of the natural polyamine spermine (B22157).[1] It functions by competitively inhibiting the functions of natural polyamines, which are essential for cell growth and proliferation.[1] PG-11047 exerts its anticancer effects by reducing endogenous polyamine levels through feedback inhibition of their biosynthesis and induction of polyamine catabolism.[1][2] Preclinical studies have demonstrated its potential in inhibiting the growth of a range of cancer cell lines, including those of the lung, prostate, breast, and colon, both in vitro and in human tumor xenograft mouse models.[3][4][5]

Mechanism of Action

PG-11047 is actively transported into rapidly dividing cancer cells via the polyamine transport system.[2][4] Once inside the cell, it triggers a cascade of events that lead to the depletion of natural polyamines:

  • Inhibition of Polyamine Biosynthesis: PG-11047 downregulates the activity of key biosynthetic enzymes such as ornithine decarboxylase (ODC).[1][5]

  • Induction of Polyamine Catabolism: It significantly upregulates the activity of catabolic enzymes, primarily spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO).[1][2][5]

  • Competitive Inhibition: PG-11047 competes with natural polyamines for binding to critical cellular macromolecules like nucleic acids, thereby disrupting their normal function.[1]

The induction of catabolism also leads to the production of reactive oxygen species (ROS), which can contribute to the cytotoxic effects of the compound.[2]

cluster_cell Cancer Cell cluster_polyamine Polyamine Metabolism PG11047_ext PG-11047 (extracellular) PTS Polyamine Transport System PG11047_ext->PTS Uptake PG11047_int PG-11047 (intracellular) PTS->PG11047_int Biosynthesis Polyamine Biosynthesis (e.g., ODC) PG11047_int->Biosynthesis Inhibits Catabolism Polyamine Catabolism (SSAT, SMO) PG11047_int->Catabolism Induces Macromolecules Nucleic Acids & other macromolecules PG11047_int->Macromolecules Competes with Natural Polyamines NaturalPolyamines Natural Polyamines (Spermine, Spermidine) Biosynthesis->NaturalPolyamines Produces NaturalPolyamines->Macromolecules Essential for Function GrowthInhibition Cell Growth Inhibition NaturalPolyamines->GrowthInhibition Depletion leads to Catabolism->NaturalPolyamines Depletes ROS Reactive Oxygen Species (ROS) Catabolism->ROS Generates ROS->GrowthInhibition Contributes to

Figure 1: Mechanism of Action of PG-11047 in Cancer Cells.

In Vivo Efficacy Data

PG-11047 has demonstrated significant antitumor activity in various preclinical xenograft models, both as a monotherapy and in combination with standard-of-care chemotherapeutic agents.

Monotherapy Studies
Cancer TypeAnimal ModelTreatment RegimenKey FindingsReference
Prostate Cancer DU-145 XenograftNot specifiedSignificant inhibition of tumor development.[2]
Lung Cancer A549 XenograftNot specifiedSignificant inhibition of tumor development.[2]
Pediatric Solid Tumors 32 solid tumor xenograftsNot specifiedSignificant differences in event-free survival distribution compared to control in 5 of 32 xenografts.[1]
Ependymoma XenograftNot specifiedOne case of tumor regression was observed.[1]
Combination Therapy Studies
Cancer TypeAnimal ModelCombination Agent(s)Key FindingsReference
Lung Cancer A549 XenograftCisplatin (B142131)PG-11047 potentiated the antitumor effect of cisplatin.[2]
Prostate Cancer DU-145 XenograftBevacizumabThe combination significantly enhanced antitumor activity compared to either agent alone.[2]

Experimental Protocols

Human Tumor Xenograft Mouse Model

This protocol outlines the general procedure for establishing and utilizing human tumor xenografts in immunodeficient mice to evaluate the in vivo efficacy of PG-11047.

1. Cell Culture and Implantation:

  • Cell Lines: Utilize relevant human cancer cell lines (e.g., A549 for lung cancer, DU-145 for prostate cancer).

  • Culture Conditions: Maintain cell lines in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.

  • Implantation: Subcutaneously inject a defined number of tumor cells (typically 1 x 10^6 to 1 x 10^7) into the flank of immunodeficient mice (e.g., athymic nude mice or SCID mice).

2. Tumor Growth Monitoring and Animal Randomization:

  • Tumor Measurement: Once tumors become palpable, measure their dimensions (length and width) regularly (e.g., twice weekly) using calipers.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

3. Drug Formulation and Administration:

  • PG-11047 Formulation: Prepare PG-11047 in a sterile vehicle suitable for the chosen route of administration (e.g., intravenous infusion).

  • Administration: Administer PG-11047 and any combination agents according to the specified dose and schedule. The control group should receive the vehicle alone.

4. Efficacy Evaluation:

  • Tumor Growth Inhibition: Continue to monitor tumor volume throughout the study. The primary endpoint is often the delay in tumor growth in the treated groups compared to the control group.

  • Body Weight and Toxicity: Monitor the body weight of the mice as an indicator of general health and treatment-related toxicity. Observe for any other signs of adverse effects.

  • Survival Studies: In some studies, the endpoint may be the time to reach a specific tumor volume or overall survival.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). Statistically analyze the differences in tumor growth and survival between the groups.

cluster_workflow Experimental Workflow for In Vivo Efficacy start Start cell_culture 1. Cell Culture (e.g., A549, DU-145) start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization of Mice tumor_growth->randomization treatment 5. Treatment (PG-11047 +/- other agents) randomization->treatment monitoring 6. Efficacy & Toxicity Monitoring treatment->monitoring endpoint 7. Study Endpoint (e.g., Tumor size, Survival) monitoring->endpoint analysis 8. Data Analysis & Tumor Excision endpoint->analysis end End analysis->end

Figure 2: General Experimental Workflow for Xenograft Studies.

Conclusion

The preclinical data strongly support the continued investigation of PG-11047 as a potential anticancer agent. The use of human tumor xenograft models provides a robust platform for evaluating its in vivo efficacy, optimizing dosing schedules, and identifying effective combination therapies. The detailed protocols and methodologies presented here serve as a valuable resource for researchers in the field of oncology drug development.

References

Application Notes and Protocols for Nano-11047 in Drug Delivery Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nano-11047 is a novel, biodegradable, self-immolative nanocarrier designed for targeted drug delivery, particularly in cancer therapy.[1][2] It is synthesized from the second-generation polyamine analogue, PG-11047. The formulation is designed to overcome limitations of traditional drug loading by creating a nanocarrier directly from a therapeutic agent.[1][2] This document provides detailed application notes and experimental protocols for the use of Nano-11047 in drug delivery and cancer research, with a focus on its mechanism of action in modulating polyamine metabolism.

Mechanism of Action

Nano-11047 is taken up by cells via endocytosis.[1][2] Within the reductive intracellular environment, the disulfide linker in the nanocarrier is cleaved, leading to its disassembly and the release of the active parent compound, PG-11047.[1][2] The accumulation of intracellular PG-11047 disrupts the delicate balance of polyamine metabolism, which is crucial for cell proliferation, especially in cancer cells.[1][2][3] This disruption occurs through three primary effects:

  • Down-regulation of Ornithine Decarboxylase (ODC): ODC is a rate-limiting enzyme in polyamine biosynthesis. PG-11047 decreases ODC activity, thereby inhibiting the production of new polyamines.[1][2][3]

  • Induction of Spermidine (B129725)/Spermine (B22157) N1-acetyltransferase (SSAT): The release of PG-11047 leads to a significant increase in SSAT activity, an enzyme that acetylates spermidine and spermine, marking them for catabolism.[1][2][3]

  • Induction of Spermine Oxidase (SMOX): PG-11047 also induces SMOX, an enzyme that specifically catabolizes spermine.[1][2][3]

The cumulative effect of these changes is a depletion of the intracellular pools of natural polyamines, which in turn inhibits tumor cell growth.[1][2][3]

Nano11047_Signaling_Pathway cluster_cell Cancer Cell cluster_polyamine Polyamine Metabolism Nano11047 Nano-11047 Endocytosis Endocytosis Nano11047->Endocytosis Intracellular_Nano11047 Intracellular Nano-11047 Endocytosis->Intracellular_Nano11047 PG11047 PG-11047 (Active Drug) Intracellular_Nano11047->PG11047 Degradation & Release ODC ODC Activity PG11047->ODC Inhibits SSAT SSAT Activity PG11047->SSAT Induces SMOX SMOX Activity PG11047->SMOX Induces Polyamine_Pool Intracellular Polyamine Pool ODC->Polyamine_Pool Biosynthesis SSAT->Polyamine_Pool Catabolism SMOX->Polyamine_Pool Catabolism Growth_Inhibition Tumor Growth Inhibition Polyamine_Pool->Growth_Inhibition Depletion Leads To

Caption: Mechanism of action of Nano-11047 in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of Nano-11047 on cell viability and key enzymes in polyamine metabolism in Non-Small Cell Lung Cancer (NSCLC) cell lines.

Table 1: Effect of Nano-11047 on Cell Viability

Cell LineTreatmentConcentrationIncubation Time (hours)Result
H157Nano-11047Increasing Doses96Concentration-dependent growth inhibition
A549Nano-11047Increasing Doses96Concentration-dependent growth inhibition

Data extracted from a study by Murray-Stewart et al., which showed H157 cells having slightly greater sensitivity than A549 cells.[2]

Table 2: Effect of Nano-11047 on Polyamine Metabolism Enzymes

EnzymeCell LineTreatmentConcentration (µg/mL)Incubation Time (hours)Observed Effect
ODCH157Nano-110472072Activity reduced to <20% of untreated cells
SSATH157Nano-110472072Significant induction of enzyme activity
SMOXA549Nano-1104710, 2048Concentration-dependent induction of mRNA and enzyme activity

Quantitative data sourced from experiments measuring enzyme activity and mRNA expression levels.[1][2]

Table 3: Release Kinetics of PG-11047 from Nano-11047

ParameterValueConditions
Kinetic ModelFirst-Order0.1 M phosphate-buffered D2O/acetone-d6 (3/2, v/v, pH 7.4) with 100 mM DTT at 25°C
Rate Constant (k)3.4 x 10⁻³ min⁻¹
Half-life (t₁/₂)203 minutes

Release kinetics were determined by monitoring the degradation of Nano-11047 via ¹H-NMR.[1]

Experimental Protocols

Protocol 1: Synthesis of Nano-11047

This protocol describes the synthesis of Nano-11047 from its parent compound, PG-11047, using a self-immolative disulfide linker.

Materials:

Procedure:

  • Dissolve bis(2-hydroxyethyl) disulfide in a mixture of dichloromethane (DCM) and tetrahydrofuran on an ice bath.

  • Add a solution of 1,1'-carbonyldiimidazole in DCM to the reaction mixture.

  • Incubate the reaction on ice for 1 hour.

  • Add PG-11047 in DCM to the reaction mixture.

  • Allow the reaction to proceed at 45°C for 18 hours.

  • Purify the resulting Nano-11047 formulation.

Protocol 2: Cell Viability Assay

This protocol outlines the procedure for assessing the anti-proliferative effects of Nano-11047 on cancer cell lines.

Cell_Viability_Workflow start Start plate_cells Plate H157 or A549 cells in 96-well plates start->plate_cells incubate_24h Incubate for 24h (allow cells to attach) plate_cells->incubate_24h treat Treat cells with increasing concentrations of Nano-11047 incubate_24h->treat incubate_96h Incubate for 96h treat->incubate_96h trypan_blue Perform Trypan Blue exclusion assay incubate_96h->trypan_blue count_cells Count viable cells using a hemocytometer trypan_blue->count_cells analyze Analyze data and determine IC50 count_cells->analyze end End analyze->end

Caption: Workflow for a cell viability assay with Nano-11047.

Materials:

  • H157 or A549 NSCLC cells

  • Complete culture medium

  • 96-well plates

  • Nano-11047

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Seed H157 or A549 cells in 96-well plates at an appropriate density and allow them to attach for 24 hours.

  • Prepare serial dilutions of Nano-11047 in complete culture medium.

  • Remove the existing medium from the cells and add the medium containing different concentrations of Nano-11047. Include untreated control wells.

  • Incubate the plates for 96 hours.

  • After incubation, harvest the cells by trypsinization.

  • Stain the cells with Trypan Blue.

  • Count the number of viable (unstained) cells using a hemocytometer or an automated cell counter.

  • Calculate the percentage of cell growth inhibition relative to the untreated control and determine the IC50 value.

Protocol 3: ODC Enzyme Activity Assay

This protocol measures the effect of Nano-11047 on the activity of ornithine decarboxylase (ODC).

Materials:

  • H157 cells

  • Nano-11047 (20 µg/mL)

  • Cell lysis buffer

  • Radiolabeled ornithine ([¹⁴C]ornithine)

  • Scintillation counter

Procedure:

  • Treat H157 cells with 20 µg/mL of Nano-11047 for 72 hours.

  • Lyse the treated and untreated control cells.

  • Determine the protein concentration of the cell lysates.

  • Incubate a portion of the cell lysate with radiolabeled ornithine.

  • Measure the decarboxylation of ornithine by quantifying the released [¹⁴C]CO₂ using a scintillation counter.

  • Normalize the ODC activity to the protein concentration of the lysate.

  • Compare the ODC activity of treated cells to that of untreated cells.

Protocol 4: SSAT and SMOX Enzyme Activity Assays

This protocol provides a general framework for assessing the activity of the polyamine catabolic enzymes SSAT and SMOX.

Materials:

  • H157 (for SSAT) or A549 (for SMOX) cells

  • Nano-11047

  • Substrates: Acetyl-CoA (for SSAT), Spermine (for SMOX)

  • Detection reagents (e.g., for quantifying H₂O₂ production in the SMOX assay)

  • Plate reader or other appropriate detection instrument

Procedure:

  • Treat cells with the desired concentrations of Nano-11047 for the specified duration (72 hours for SSAT in H157 cells, 48 hours for SMOX in A549 cells).

  • Prepare cell lysates from treated and untreated control cells.

  • For SSAT activity: Incubate the cell lysate with a suitable substrate (e.g., spermidine) and [¹⁴C]acetyl-CoA. Measure the transfer of the radiolabeled acetyl group.

  • For SMOX activity: Incubate the cell lysate with spermine as the substrate. Measure the production of H₂O₂ using a fluorescent or colorimetric assay.

  • Normalize the enzyme activity to the total protein concentration in the lysate.

  • Analyze the data to determine the fold-induction of enzyme activity compared to untreated controls.

References

Application Notes and Protocols for Assessing Apoptosis Induced by PG-11047 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PG-11047 is a novel, conformationally restricted analog of the natural polyamine spermine.[1] Its mechanism of action involves the depletion of intracellular polyamines, which are essential for cell proliferation and survival.[1][2] This depletion has been shown to inhibit cancer cell growth and can lead to the induction of apoptosis.[2][3] The apoptotic process triggered by polyamine depletion is often mediated through the intrinsic (mitochondrial) pathway, characterized by the activation of caspase-3 and regulation by the Bcl-2 family of proteins.[4]

These application notes provide a comprehensive set of protocols for the robust assessment of apoptosis in cultured cells following treatment with PG-11047. The described methods allow for the detection of key apoptotic events, from early-stage membrane changes to late-stage DNA fragmentation and the analysis of key protein mediators.

Mechanism of Action and Apoptotic Signaling Pathway

PG-11047 competitively inhibits natural polyamine functions and leads to the depletion of endogenous polyamines.[2] This cellular stress can initiate the intrinsic pathway of apoptosis. As depicted in the signaling pathway diagram below, this process involves the regulation of mitochondrial outer membrane permeabilization (MOMP) by the Bcl-2 family of proteins, leading to the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.

PG-11047 PG-11047 Polyamine Depletion Polyamine Depletion PG-11047->Polyamine Depletion induces Cellular Stress Cellular Stress Polyamine Depletion->Cellular Stress Bcl-2 Family Modulation Bcl-2 Family Modulation Cellular Stress->Bcl-2 Family Modulation Bax_Bak Bax/Bak Activation Bcl-2 Family Modulation->Bax_Bak promotes Bcl2_BclxL Bcl-2/Bcl-xL Inhibition Bcl-2 Family Modulation->Bcl2_BclxL inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Bcl2_BclxL->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis (Substrate Cleavage, DNA Fragmentation) Caspase37->Apoptosis

Caption: Intrinsic apoptosis pathway induced by PG-11047.

Experimental Workflow

A systematic approach is recommended to comprehensively evaluate the pro-apoptotic effects of PG-11047. The following workflow outlines a logical sequence of experiments, from initial cell treatment to multiparametric assessment of apoptosis.

start Cell Culture and Treatment with PG-11047 annexin Annexin V/PI Staining for Early/Late Apoptosis start->annexin caspase Caspase-3/7 Activity Assay start->caspase tunel TUNEL Assay for DNA Fragmentation start->tunel western Western Blot for Bcl-2 Family Proteins start->western data_analysis Data Analysis and Interpretation annexin->data_analysis caspase->data_analysis tunel->data_analysis western->data_analysis

Caption: Experimental workflow for apoptosis assessment.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed the cells of interest in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or T-25 flasks) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of treatment.

  • PG-11047 Preparation: Prepare a stock solution of PG-11047 in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations for treatment.

  • Treatment: Replace the culture medium with the medium containing the various concentrations of PG-11047. Include a vehicle-treated control group.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

Annexin V/PI Staining for Flow Cytometry

This assay identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[5][6][7]

Materials:

  • FITC Annexin V

  • Propidium Iodide (PI)

  • 10X Binding Buffer (100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant which may contain floating apoptotic cells.

    • For suspension cells, collect by centrifugation.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300-600 x g for 5 minutes.[8][9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[7]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 1-2 µL of PI solution (100 µg/mL working solution).[5][7]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[8]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[7][8]

    • Analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay (Luminescent)

This assay quantifies the activity of effector caspases 3 and 7, which are key executioners of apoptosis.[9][10]

Materials:

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled 96-well microplate

  • Luminometer

Protocol:

  • Cell Plating: Seed cells in a white-walled 96-well plate at a suitable density and treat with PG-11047 as described above.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[9]

  • Assay Procedure:

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[9]

    • Mix the contents on a plate shaker at a low speed for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11][12]

Materials:

  • TUNEL assay kit (containing TdT enzyme and labeled dUTPs, e.g., FITC-dUTP)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Wash Buffer (e.g., PBS)

  • Fluorescence microscope or flow cytometer

Protocol for Cultured Cells:

  • Sample Preparation:

    • Culture and treat cells on coverslips or in multi-well plates.

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[11]

  • Permeabilization:

    • Wash the fixed cells with PBS.

    • Incubate with permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 5-15 minutes on ice.[11]

    • Rinse thoroughly with PBS.

  • TUNEL Reaction:

    • Prepare the TdT reaction mix according to the kit manufacturer's protocol.

    • Incubate the samples with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber.[11]

  • Detection:

    • Wash the cells to remove unincorporated labeled dUTPs.

    • If using a direct fluorescently labeled dUTP, the cells are ready for visualization. If an indirect method is used, follow the manufacturer's instructions for the detection step.

  • Analysis:

    • Counterstain with a nuclear dye (e.g., DAPI) if desired.

    • Visualize the cells using a fluorescence microscope or quantify the fluorescent signal by flow cytometry.

Western Blotting for Bcl-2 Family Proteins

This technique is used to measure the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[13][14][15]

Materials:

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction:

    • Wash treated and control cells with cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-Bcl-2 or anti-Bax) overnight at 4°C, diluted according to the manufacturer's recommendations.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Data Presentation

Summarize quantitative data in tables for clear comparison between different treatment conditions.

Table 1: Apoptosis Assessment by Annexin V/PI Staining

Treatment Group% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control
PG-11047 (Conc. 1)
PG-11047 (Conc. 2)
Positive Control

Table 2: Caspase-3/7 Activity

Treatment GroupRelative Luminescence Units (RLU)Fold Change vs. Control
Vehicle Control1.0
PG-11047 (Conc. 1)
PG-11047 (Conc. 2)
Positive Control

Table 3: Quantification of TUNEL-Positive Cells

Treatment Group% TUNEL-Positive Cells
Vehicle Control
PG-11047 (Conc. 1)
PG-11047 (Conc. 2)
Positive Control

Table 4: Western Blot Analysis of Bcl-2 and Bax Expression

Treatment GroupRelative Bcl-2 Expression (Normalized to Loading Control)Relative Bax Expression (Normalized to Loading Control)Bax/Bcl-2 Ratio
Vehicle Control
PG-11047 (Conc. 1)
PG-11047 (Conc. 2)

References

Troubleshooting & Optimization

Troubleshooting low solubility of (E/Z)-PG-11047 in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low solubility of (E/Z)-PG-11047 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound, also known as CGC-11047, is a synthetic polyamine analog.[1][2] Polyamines are generally considered water-soluble organic compounds.[3] The hydrochloride salt of this compound has been formulated in water for injection at a concentration of 100 mg/mL, which was then further diluted in 0.9% sodium chloride for clinical trials.[4] This indicates a significant degree of aqueous solubility, likely due to the presence of multiple amino groups that are protonated at physiological pH. One source indicates a LogP value of 0.3, suggesting the compound is not highly lipophilic.

Q2: I observed precipitation when diluting my this compound stock solution in my experimental buffer. What could be the cause?

Even with inherent water solubility, precipitation can occur upon dilution of a concentrated stock (especially if prepared in an organic solvent like DMSO) into an aqueous buffer. This can be due to several factors:

  • "Salting out" effect: High salt concentrations in some buffers can decrease the solubility of organic molecules.

  • pH-dependent solubility: As a polyamine, the protonation state of this compound's amino groups is pH-dependent. If the buffer pH is close to the pKa of the amino groups, the molecule may become less charged and thus less soluble.

  • Common ion effect: If your buffer contains ions that can form a less soluble salt with this compound, this can lead to precipitation.

  • Hydrophobic interactions: Despite its polyamine nature, the overall molecule may still have hydrophobic regions that can lead to aggregation in purely aqueous environments at high concentrations.

Q3: Is there a known successful formulation for in vivo or in vitro studies?

Yes, a formulation for this compound has been described for in vivo studies that can be adapted for in vitro experiments. A clear solution of 2.5 mg/mL was achieved using a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] This formulation utilizes a co-solvent (DMSO, PEG300) and a surfactant (Tween-80) to enhance solubility and stability in an aqueous environment.

Troubleshooting Guide for Low Solubility

If you are experiencing solubility issues with this compound, follow this step-by-step guide to systematically troubleshoot and optimize your formulation.

Step 1: Initial Stock Solution Preparation

The first step is to prepare a high-concentration stock solution in an appropriate organic solvent.

  • Recommendation: Prepare a 10-50 mg/mL stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming and sonication can be used if necessary, but avoid excessive heat to prevent degradation.

Step 2: Dilution into Aqueous Buffer - The Co-solvent/Surfactant Approach

Direct dilution of a DMSO stock into a purely aqueous buffer can often lead to precipitation. The use of co-solvents and surfactants is a common and effective strategy to prevent this.

  • Starting Point Formulation: Based on a known successful formulation, we recommend the following vehicle for dilution of your DMSO stock:[1]

    • 40% PEG300

    • 5% Tween-80

    • In your aqueous buffer of choice (e.g., PBS, Tris)

  • Procedure:

    • Prepare the vehicle by mixing the PEG300 and Tween-80 in your aqueous buffer.

    • Add the required volume of your this compound DMSO stock to the vehicle to achieve your final desired concentration.

    • Ensure the final concentration of DMSO in your experiment is compatible with your assay and does not exceed a tolerated level (typically <0.5-1% for most cell-based assays).

Step 3: Optimization of the Formulation

If precipitation still occurs or if the initial formulation is not suitable for your experimental system, you can systematically optimize the components.

Parameter Strategy Considerations
Co-solvent Concentration Increase the percentage of PEG300 or introduce other co-solvents like ethanol.Ensure the final co-solvent concentration is tolerated by your experimental system (e.g., cells, enzymes).
Surfactant Concentration Increase the percentage of Tween-80 or try other non-ionic surfactants like Triton X-100.Surfactants can interfere with some assays, so their compatibility should be verified.
pH of the Buffer As a polyamine analog, this compound is expected to be more soluble at a lower pH where its amino groups are fully protonated. Try adjusting the pH of your buffer downwards (e.g., from 7.4 to 7.0 or 6.8).Ensure the pH is within the acceptable range for your biological assay.
Order of Addition The order in which components are mixed can sometimes impact solubility. Try adding the DMSO stock to the co-solvent/surfactant mixture before adding the aqueous buffer.This is an empirical optimization step that can sometimes prevent localized high concentrations that trigger precipitation.
Summary of Solubilizing Agents
Agent Type Mechanism of Action Typical Starting Concentration
DMSO Co-solventIncreases the polarity of the solvent mixture, disrupting crystal lattice formation.<1% in final assay
PEG300 Co-solventA water-miscible polymer that can increase the solubility of hydrophobic compounds.10-40%
Tween-80 Surfactant (non-ionic)Forms micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.1-5%

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile vial. For example, for 1 mL of a 10 mg/mL solution, weigh 10 mg.

  • Add the corresponding volume of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Systematic Solubility Test in Aqueous Buffers

Objective: To determine the optimal conditions for solubilizing this compound in your experimental buffer.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Your experimental aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents (e.g., PEG300, Ethanol)

  • Surfactants (e.g., Tween-80)

  • 96-well plate or microcentrifuge tubes

  • Plate reader for turbidity measurement (optional)

Procedure:

  • Prepare a matrix of solubilizing conditions. In a 96-well plate or a series of microcentrifuge tubes, prepare different formulations. For example:

    • Buffer alone

    • Buffer + 1% DMSO

    • Buffer + 1% DMSO + 10% PEG300

    • Buffer + 1% DMSO + 20% PEG300

    • Buffer + 1% DMSO + 1% Tween-80

    • Buffer + 1% DMSO + 5% Tween-80

    • Buffer + 1% DMSO + 10% PEG300 + 1% Tween-80

  • Add this compound. To each condition, add your this compound DMSO stock to achieve a final concentration that is slightly above your highest desired experimental concentration.

  • Equilibrate and Observe. Mix well and let the solutions equilibrate at room temperature for at least 30 minutes.

  • Assess Solubility.

    • Visual Inspection: Observe each well/tube for any signs of precipitation (cloudiness, visible particles).

    • (Optional) Turbidity Measurement: Measure the absorbance of each well at a high wavelength (e.g., 600 nm) using a plate reader. An increase in absorbance indicates precipitation.

  • Determine the Optimal Condition. The condition that results in a clear solution with the lowest concentration of additives is your optimal formulation.

Visualizations

TroubleshootingWorkflow start Start: this compound Precipitation Observed stock_prep Prepare Concentrated Stock in 100% DMSO start->stock_prep initial_dilution Dilute into Aqueous Buffer using Co-solvent/Surfactant Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80) stock_prep->initial_dilution check_solubility Is the Solution Clear? initial_dilution->check_solubility success Success! Proceed with Experiment check_solubility->success Yes optimization Systematic Optimization check_solubility->optimization No adjust_cosolvent Adjust Co-solvent (e.g., increase PEG300) optimization->adjust_cosolvent adjust_surfactant Adjust Surfactant (e.g., increase Tween-80) optimization->adjust_surfactant adjust_ph Adjust Buffer pH (e.g., slightly acidic) optimization->adjust_ph recheck_solubility Re-assess Solubility adjust_cosolvent->recheck_solubility adjust_surfactant->recheck_solubility adjust_ph->recheck_solubility recheck_solubility->success Yes recheck_solubility->optimization No, try another parameter

Caption: Troubleshooting workflow for this compound solubility.

PG11047_MoA cluster_cell Cancer Cell PG11047_ext This compound (extracellular) Transport Polyamine Transport System PG11047_ext->Transport PG11047_int This compound (intracellular) Transport->PG11047_int DNA_Binding Binding to Nucleic Acids (DNA, RNA) PG11047_int->DNA_Binding Competes with Natural Polyamines Cell_Growth Cell Growth & Proliferation PG11047_int->Cell_Growth Inhibits Natural_Polyamines Natural Polyamines (Spermine, Spermidine) Natural_Polyamines->Transport Natural_Polyamines->DNA_Binding DNA_Binding->Cell_Growth Regulates

Caption: Proposed mechanism of action of this compound.

References

Optimizing PG-11047 Dosage for In Vitro Cytotoxicity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of PG-11047 for in vitro cytotoxicity assays. PG-11047 is a novel polyamine analogue that functions as a nonfunctional competitor of the natural polyamine spermine (B22157), demonstrating anticancer activity in various cancer cell models.[1][2] Proper experimental design and data interpretation are crucial for accurately assessing its cytostatic and cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PG-11047?

A1: PG-11047 is a conformationally restricted analog of spermine.[3][4] It competitively inhibits the function of natural polyamines, which are essential for cell growth and proliferation.[3] PG-11047 depletes intracellular polyamine pools by inhibiting their biosynthesis and inducing catabolic enzymes like spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO).[3] This disruption of polyamine homeostasis leads to an inhibition of cancer cell growth.[3]

Q2: How should I prepare a stock solution of PG-11047 for in vitro assays?

A2: For in vitro studies, PG-11047 can be dissolved in sterile water to create a stock solution.[4] For example, a 100 mM stock solution can be prepared and then further diluted to the desired working concentrations in your cell culture medium.[4] For in vivo studies, it has been formulated in sterile water for injection.[1][3] Always ensure the final dilution is fully dissolved and sterile-filtered before adding to cell cultures.

Q3: What is a typical concentration range and incubation time for PG-11047 in cytotoxicity assays?

A3: Based on preclinical studies, a broad concentration range from 10 nM to 100 µM is often used for initial screening.[3] A common incubation period for assessing the effects of PG-11047 is 96 hours.[3][5] However, the optimal concentration and duration will be cell-line specific and should be determined empirically through dose-response experiments.

Q4: Is PG-11047 cytotoxic or cytostatic?

A4: PG-11047 has been observed to exhibit a concentration-response pattern consistent with cytostatic activity, particularly at higher concentrations where a plateau in the dose-response curve is observed.[3] This means it primarily inhibits cell proliferation rather than directly inducing cell death. However, at effective concentrations, it can lead to a cytotoxic response in some tumor cell types. It is crucial to use assays that can differentiate between these two effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors during compound addition, or uneven dissolution of PG-11047.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent technique. Gently mix the plate after adding PG-11047 to ensure even distribution.
No significant effect on cell viability observed Cell line may be resistant to PG-11047. The concentration range tested is too low. The incubation time is too short.Test a wider concentration range (e.g., up to 100 µM).[3] Extend the incubation period to 96 hours.[3] Consider using a different cell line known to be sensitive to polyamine depletion.
Unexpectedly high cell viability at high concentrations (plateau effect) PG-11047 is exhibiting a cytostatic effect, where it inhibits proliferation but does not cause widespread cell death at those concentrations.[3]This is a known characteristic of PG-11047.[3] Report this as a cytostatic effect. To confirm, use an assay that specifically measures apoptosis (e.g., Annexin V/PI staining) in conjunction with a viability assay (e.g., MTT).
Precipitate formation in the culture medium The solubility limit of PG-11047 in the culture medium has been exceeded.Prepare a fresh, more dilute stock solution. Ensure the final concentration of any solvent (e.g., DMSO, though water is preferred for PG-11047) is minimal and non-toxic to the cells.
Discrepancy between results from different cytotoxicity assays (e.g., MTT vs. LDH) Different assays measure different cellular parameters. MTT measures metabolic activity, which can be affected by cytostatic agents without immediate cell death. LDH measures membrane integrity, which is a marker of late-stage apoptosis or necrosis.Use a multi-assay approach. For a cytostatic agent like PG-11047, a decrease in MTT signal may indicate reduced proliferation, while LDH release may remain low. Annexin V/PI staining can provide a more definitive answer on the induction of apoptosis.

Data Presentation

PG-11047 IC50 Values in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of PG-11047 in different human cancer cell lines, as reported in preclinical studies. All studies utilized a 96-hour incubation period.

Cell Line Cancer Type Relative IC50 (nM) Absolute IC50 (nM)
A549Non-Small Cell Lung< 100[6]-
H69Small Cell Lung~100-500[6]-
H157Non-Small Cell Lung~100-500[6]-
H82Small Cell Lung> 500[6]-
DU145Prostate~50[6]-
TC-71Ewing Sarcoma<10>100,000
RH30Rhabdomyosarcoma1124
CHLA-10Ewing Sarcoma34254
CHLA-258Ewing Sarcoma<10>100,000
NB-1643Neuroblastoma2242,526
NALM-6Acute Lymphoblastic Leukemia59124
CCRF-CEMAcute Lymphoblastic Leukemia59231
Kasumi-1Acute Myeloid Leukemia72192
Ramos-RA1Non-Hodgkin's Lymphoma89256

Note: Relative IC50 represents the concentration for 50% reduction in cell survival relative to the maximum effect of PG-11047, while Absolute IC50 is the concentration that reduces cell survival to 50% of the control value.[3]

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • PG-11047 stock solution

  • Target cancer cells

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of PG-11047 in complete culture medium.

  • Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of PG-11047. Include vehicle-only control wells.

  • Incubate the plate for 96 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, or until purple formazan (B1609692) crystals are visible.

  • Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.

Materials:

  • PG-11047 stock solution

  • Target cancer cells

  • 96-well plates

  • Complete culture medium

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Seed cells and treat with PG-11047 as described in the MTT assay protocol (Steps 1-4).

  • Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).

    • Background: Culture medium without cells.

  • At the end of the 96-hour incubation, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents in a new 96-well plate.

  • Incubate as recommended by the kit protocol.

  • Measure the absorbance at the specified wavelength (usually around 490 nm).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • PG-11047 stock solution

  • Target cancer cells

  • 6-well plates or culture flasks

  • Annexin V-FITC/PI staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of PG-11047 for 96 hours.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cell pellet in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubate in the dark at room temperature for 15-20 minutes.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

PG11047_Mechanism_of_Action PG11047 PG-11047 Cell Cancer Cell PG11047->Cell Enters cell via polyamine transport Biosynthesis Polyamine Biosynthesis PG11047->Biosynthesis Inhibits Catabolism Polyamine Catabolism (SSAT, SMO) PG11047->Catabolism Induces Polyamines Natural Polyamines (e.g., Spermine) Proliferation Cell Proliferation Polyamines->Proliferation Promotes Biosynthesis->Polyamines Produces Catabolism->Polyamines Degrades

Caption: Mechanism of action of PG-11047 in cancer cells.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Treatment Treat Cells with PG-11047 Cell_Seeding->Treatment PG11047_Prep Prepare PG-11047 Serial Dilutions PG11047_Prep->Treatment Incubation Incubate for 96 hours Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH AnnexinV Annexin V/PI Assay Incubation->AnnexinV Readout Measure Absorbance/ Fluorescence MTT->Readout LDH->Readout AnnexinV->Readout IC50 Calculate IC50/ Determine Apoptosis Readout->IC50

Caption: General workflow for in vitro cytotoxicity assays with PG-11047.

Assay_Interpretation outcome outcome MTT_Signal Decreased MTT Signal? LDH_Release Increased LDH Release? MTT_Signal->LDH_Release Yes outcome_Cytostatic Likely Cytostatic Effect (Inhibition of Proliferation) MTT_Signal->outcome_Cytostatic No AnnexinV_Positive Annexin V Positive? LDH_Release->AnnexinV_Positive Yes outcome_MembraneEffect Potential non-apoptotic membrane damage LDH_Release->outcome_MembraneEffect No outcome_Apoptosis Cytotoxic Effect (Apoptosis Induction) AnnexinV_Positive->outcome_Apoptosis Yes outcome_Necrosis Late Apoptosis/Necrosis AnnexinV_Positive->outcome_Necrosis No

Caption: Decision tree for interpreting cytotoxicity assay results for PG-11047.

References

Technical Support Center: Overcoming Resistance to PG-11047 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the polyamine analog PG-11047.

Troubleshooting Guides

This section offers solutions to common problems observed during in vitro experiments with PG-11047.

Problem IDIssue DescriptionPotential CausesSuggested Solutions
PG-RES-01 No significant decrease in cell viability observed at expected cytotoxic concentrations. 1. Inherent Cell Line Resistance: The selected cell line may possess intrinsic resistance to PG-11047. 2. Suboptimal Drug Concentration: The concentration range of PG-11047 may not be appropriate for the specific cell line. 3. Insufficient Incubation Time: The treatment duration may be too short to induce a measurable effect. 4. Degradation of PG-11047: The compound may have degraded due to improper storage or handling.1. Cell Line Profiling: Review literature for the known sensitivity of your cell line to polyamine analogs. Consider using a sensitive control cell line for comparison. 2. Dose-Response Optimization: Perform a broad dose-response experiment (e.g., 10 nM to 100 µM) to determine the GI50 (Growth Inhibition 50) for your cell line.[1] 3. Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal treatment duration.[1] 4. Proper Handling: Prepare fresh dilutions of PG-11047 from a stock solution for each experiment. Store the stock solution at -20°C or below and avoid repeated freeze-thaw cycles.
PG-RES-02 High variability in cell viability assay results between replicates. 1. Inconsistent Cell Seeding: Uneven cell distribution in the wells of the microplate. 2. Edge Effects: Increased evaporation in the outer wells of the plate. 3. Inaccurate Pipetting: Errors in dispensing cell suspension or drug solutions. 4. Contamination: Microbial contamination affecting cell growth.1. Homogeneous Cell Suspension: Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting. 2. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media instead. 3. Pipetting Technique: Use calibrated pipettes and ensure proper technique to minimize volume errors. 4. Aseptic Technique: Maintain strict aseptic technique during all cell culture procedures.
PG-RES-03 Cells initially respond to PG-11047 but develop resistance over time with continuous exposure. 1. Selection of Resistant Clones: Continuous drug pressure can select for and expand a subpopulation of cells with pre-existing resistance mechanisms. 2. Acquired Resistance Mechanisms: Cells may adapt to the drug by altering gene expression or protein function.1. Develop Resistant Cell Line: This is a common method for generating a resistant cell line model for further study.[2] 2. Intermittent Dosing: Consider a pulsed treatment strategy (alternating between drug-containing and drug-free media) to mimic clinical dosing regimens and potentially delay the onset of resistance.[2] 3. Combination Therapy: Investigate the synergistic effects of PG-11047 with other anti-cancer agents to potentially prevent or overcome acquired resistance.[3]
PG-RES-04 No induction of apoptosis observed in PG-11047-treated cells. 1. Cytostatic vs. Cytotoxic Effect: PG-11047 may primarily induce cell cycle arrest rather than apoptosis in certain cell lines.[1][4] 2. Insufficient Drug Concentration: The concentration of PG-11047 may be too low to trigger the apoptotic cascade. 3. Timing of Apoptosis Assay: The time point for measuring apoptosis may not be optimal.1. Cell Cycle Analysis: Perform cell cycle analysis (e.g., by flow cytometry) to determine if PG-11047 is causing a block at a specific phase of the cell cycle.[4] 2. Higher Concentrations: Test higher concentrations of PG-11047 to see if apoptosis is induced.[4] 3. Time-Course for Apoptosis: Measure apoptosis at multiple time points (e.g., 24, 48, 72 hours) post-treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PG-11047?

A1: PG-11047 is a synthetic analog of the natural polyamine spermine. It exerts its anticancer effects by competing with natural polyamines for cellular uptake and binding sites. Once inside the cell, PG-11047 disrupts polyamine homeostasis by inhibiting polyamine biosynthesis and inducing polyamine catabolism. This leads to a depletion of essential natural polyamines, which are crucial for cell growth, proliferation, and survival, ultimately resulting in cell cycle arrest and, in some cases, apoptosis.[1][4]

Q2: What are the known mechanisms of resistance to PG-11047?

A2: Resistance to PG-11047 and other polyamine analogs can arise through several mechanisms:

  • Altered Polyamine Transport: A primary mechanism of resistance is the downregulation of the polyamine transport system (PTS). This reduces the uptake of PG-11047 into the cancer cells, thereby limiting its intracellular concentration and efficacy.

  • Altered Spermidine/Spermine N1-acetyltransferase (SSAT) Activity: SSAT is a key enzyme in polyamine catabolism that is typically induced by polyamine analogs like PG-11047. Resistant cells may have mutations or altered regulation of the SAT1 gene, leading to decreased or inactive SSAT protein. This prevents the degradation of natural polyamines and the cytotoxic effects associated with their catabolism.

  • Increased Expression of ABC Transporters: While not as extensively documented for PG-11047 specifically, overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), is a common mechanism of multidrug resistance and could potentially contribute to the efflux of PG-11047 from the cell.[5][6][7]

  • Alterations in Downstream Signaling Pathways: Sensitivity to PG-11047 has been associated with interferon signaling pathways.[8] Alterations in these or other compensatory signaling pathways may contribute to resistance.

Q3: How can I confirm that my cell line is resistant to PG-11047?

A3: To confirm resistance, you should perform a cell viability assay (e.g., MTS, MTT, or CellTiter-Glo) to determine the GI50 (the concentration of a drug that inhibits cell growth by 50%). A significant increase (typically >2-fold) in the GI50 value of your experimental cell line compared to a known sensitive parental cell line indicates resistance. It is crucial to perform these experiments with appropriate controls and in multiple biological replicates.

Q4: Are there any known ways to overcome or reverse resistance to PG-11047?

A4: Overcoming resistance to PG-11047 is an active area of research. Some potential strategies include:

  • Combination Therapy: Combining PG-11047 with other chemotherapeutic agents may create a synergistic effect and overcome resistance. For example, PG-11047 has been shown to potentiate the antitumor activity of cisplatin.[2][3]

  • Targeting Resistance Mechanisms: If the mechanism of resistance is known (e.g., upregulation of a specific ABC transporter), using an inhibitor of that transporter in combination with PG-11047 could restore sensitivity.

  • Modulating Polyamine Metabolism: Co-administration of agents that further disrupt polyamine metabolism, such as ornithine decarboxylase (ODC) inhibitors (e.g., DFMO), could enhance the efficacy of PG-11047.

Q5: My PG-11047-resistant cells show a different morphology and growth rate compared to the parental line. Is this normal?

A5: Yes, it is common for drug-resistant cell lines to exhibit altered phenotypes, including changes in morphology, growth rate, and attachment properties. These changes can be a consequence of the molecular alterations that confer drug resistance. It is important to characterize and document these changes in your resistant cell line.

Data Presentation

Table 1: PG-11047 GI50 Values in Breast Cancer Cell Lines

Cell LineSubtypeGI50 (µM)Sensitivity
HS578TBasal-like~1Sensitive
MDAMB231Basal-like~5Sensitive
BT549Basal-like~10Sensitive
T47DLuminal~100Moderately Resistant
MCF7Luminal>100Resistant
MDAMB436->300Resistant[4]
MDAMB361->300Resistant[4]
SKBR3->300Resistant[4]

Table 2: PG-11047 GI50 Values in Pancreatic Ductal Adenocarcinoma (PDA) Cell Lines

Cell LineGI50 (µM)Sensitivity
AsPC-1~0.4Sensitive
Capan-2~1Sensitive
HPAF-II~5Sensitive
PANC-1~50Resistant
MIA PaCa-2>66Resistant

Note: The GI50 values are approximate and can vary depending on experimental conditions. Data compiled from multiple sources.[8][9][10]

Experimental Protocols

Protocol 1: Generation of a PG-11047-Resistant Cell Line

This protocol describes a method for generating a PG-11047-resistant cancer cell line through continuous exposure to the drug.

  • Determine the initial IC20: Perform a dose-response curve to determine the concentration of PG-11047 that inhibits the growth of the parental cell line by 20% (IC20).

  • Initial Exposure: Culture the parental cells in media containing the IC20 of PG-11047.

  • Monitor and Passage: Monitor the cells for growth. When the cells reach 70-80% confluency, passage them and re-seed them in fresh media containing the same concentration of PG-11047.

  • Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of PG-11047 (e.g., by 1.5-2 fold increments).

  • Repeat Cycles: Repeat the process of monitoring, passaging, and dose escalation. This process can take several months.

  • Characterize Resistance: Once the cells can proliferate in a significantly higher concentration of PG-11047 (e.g., 5-10 fold higher than the parental IC50), confirm the resistance by performing a cell viability assay and comparing the GI50 of the resistant line to the parental line.

  • Cryopreserve: Cryopreserve the resistant cell line at various passages.

For a more detailed general guide on developing drug-resistant cell lines, refer to established protocols.[2][11][12]

Protocol 2: Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay

This protocol provides a general method for measuring SSAT enzyme activity in cell lysates.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., containing Tris-HCl, DTT, and protease inhibitors).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).

  • Enzyme Reaction:

    • In a microfuge tube, combine the cell lysate (containing a known amount of protein) with a reaction buffer containing acetyl-CoA and a substrate (e.g., spermidine).

    • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Detection of Acetylated Product:

    • The acetylated product can be detected using various methods, including:

      • Radiolabeling: Using [14C]acetyl-CoA and measuring the incorporation of radioactivity into the acetylated polyamine.

      • HPLC: Separating and quantifying the acetylated polyamine by high-performance liquid chromatography.

      • ELISA: Using a specific antibody to detect the acetylated polyamine. Several commercial ELISA kits are available for the detection of SSAT1 (the protein) or its products.[13][14][15][16][17]

  • Data Analysis: Calculate the SSAT activity as the amount of product formed per unit of time per milligram of protein.

For detailed, specific protocols, refer to the literature or commercial kit instructions.

Mandatory Visualization

PG11047_Mechanism_of_Action cluster_effects Cellular Effects PG11047 PG-11047 (extracellular) PTS Polyamine Transport System (PTS) PG11047->PTS Competes with natural polyamines PG11047_intra PG-11047 (intracellular) PTS->PG11047_intra Polyamines_intra Natural Polyamines (intracellular) PTS->Polyamines_intra ODC Ornithine Decarboxylase (ODC) PG11047_intra->ODC Inhibits SSAT Spermidine/Spermine N1-acetyltransferase (SSAT) PG11047_intra->SSAT Induces CellCycleArrest Cell Cycle Arrest PG11047_intra->CellCycleArrest Leads to Apoptosis Apoptosis PG11047_intra->Apoptosis Can lead to Polyamines_extra Natural Polyamines (extracellular) Polyamines_extra->PTS Polyamines_intra->SSAT CellGrowth Cell Growth & Proliferation Polyamines_intra->CellGrowth Polyamines_intra->CellGrowth Promotes ODC->Polyamines_intra ODC->Polyamines_intra Biosynthesis SSAT->Polyamines_intra Catabolism SSAT->Apoptosis Precursors Amino Acid Precursors Precursors->ODC

Mechanism of action of PG-11047.

PG11047_Resistance_Mechanisms Resistance Resistance to PG-11047 Transport Decreased Polyamine Transport System (PTS) activity Resistance->Transport SSAT_mutation Altered SSAT Activity (e.g., SAT1 mutation) Resistance->SSAT_mutation ABC Increased Efflux via ABC Transporters Resistance->ABC Signaling Alterations in Downstream Signaling (e.g., IFN pathway) Resistance->Signaling Reduced_uptake Reduced intracellular PG-11047 concentration Transport->Reduced_uptake Reduced_catabolism Reduced polyamine catabolism SSAT_mutation->Reduced_catabolism ABC->Reduced_uptake Bypass Activation of compensatory survival pathways Signaling->Bypass Troubleshooting_Workflow Start Experiment shows resistance to PG-11047 Check_Viability Confirm Resistance: Repeat cell viability assay (e.g., dose-response) Start->Check_Viability Is_Resistant Is resistance confirmed? Check_Viability->Is_Resistant Troubleshoot_Assay Troubleshoot Assay: - Check cell health & passage - Verify drug concentration - Optimize assay parameters Is_Resistant->Troubleshoot_Assay No Investigate_Mechanism Investigate Mechanism of Resistance Is_Resistant->Investigate_Mechanism Yes Polyamine_Uptake Polyamine Uptake Assay Investigate_Mechanism->Polyamine_Uptake SSAT_Activity SSAT Activity Assay Investigate_Mechanism->SSAT_Activity Gene_Expression Gene/Protein Expression Analysis (e.g., qPCR, Western Blot for SAT1, ABC transporters) Investigate_Mechanism->Gene_Expression Uptake_Result Is uptake reduced? Polyamine_Uptake->Uptake_Result SSAT_Result Is SSAT activity reduced? SSAT_Activity->SSAT_Result Expression_Result Are resistance markers (e.g., ABCB1) upregulated? Gene_Expression->Expression_Result Uptake_Result->SSAT_Activity No Transport_Mechanism Resistance likely due to altered polyamine transport Uptake_Result->Transport_Mechanism Yes SSAT_Result->Gene_Expression No SSAT_Mechanism Resistance likely due to altered SSAT function SSAT_Result->SSAT_Mechanism Yes Efflux_Mechanism Resistance may involve drug efflux Expression_Result->Efflux_Mechanism Yes Other_Mechanisms Investigate other mechanisms (e.g., signaling pathways) Expression_Result->Other_Mechanisms No

References

Technical Support Center: Managing Gastrointestinal Toxicity of PG-11047 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the gastrointestinal (GI) toxicities associated with the polyamine analog PG-11047 in a preclinical setting. The information is presented in a question-and-answer format to address specific issues that may be encountered during animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary dose-limiting toxicity of PG-11047 observed in animal studies?

A1: The primary dose-limiting toxicities (DLTs) of PG-11047 are gastrointestinal, including oral and anal mucositis, as well as diarrhea.[1] In some preclinical xenograft models, treatment with PG-11047 resulted in a notable percentage of animal deaths, with some tumor lines being excluded from analysis due to excessive toxicity (greater than 25%).[2]

Q2: What are the common clinical signs of gastrointestinal toxicity in animals treated with PG-11047?

A2: Common clinical signs of GI toxicity include weight loss, diarrhea, dehydration, anorexia (loss of appetite), and fatigue.[1][3] Researchers should closely monitor animals for these signs, particularly after repeated dosing.

Q3: What is the proposed mechanism behind PG-11047-induced gastrointestinal toxicity?

A3: PG-11047 is a spermine (B22157) analog that disrupts normal polyamine metabolism, which is crucial for the proliferation and maintenance of rapidly dividing cells, such as those lining the gastrointestinal tract.[1][2] Polyamines are essential for maintaining the intestinal mucosal barrier.[4] By competing with natural polyamines, PG-11047 can lead to the depletion of intracellular polyamines, which may impair the integrity of the intestinal epithelium, leading to mucositis and diarrhea.[4][5]

Troubleshooting Guide

Issue 1: Unexpectedly high mortality rates in PG-11047-treated animals.

  • Possible Cause: The administered dose of PG-11047 may be too high for the specific animal strain or tumor model.

  • Troubleshooting Steps:

    • Dose Reduction: Consider reducing the dose of PG-11047 in subsequent cohorts.

    • Staggered Dosing: Introduce a staggered dosing schedule to allow for animal recovery between treatments.

    • Supportive Care: Implement supportive care measures as outlined in the supportive care protocols below.

    • Model Sensitivity: Be aware that different tumor xenograft models may exhibit varying sensitivity and tolerance to PG-11047.[2]

Issue 2: Severe diarrhea and weight loss observed in treated animals.

  • Possible Cause: PG-11047-induced damage to the intestinal mucosa leading to fluid and electrolyte loss.

  • Troubleshooting Steps:

    • Antidiarrheal Agents: Consider the administration of antidiarrheal agents. While specific data for PG-11047 is limited, agents used for general chemotherapy-induced diarrhea, such as loperamide, may be considered after consulting with a veterinarian.

    • Fluid and Electrolyte Support: Provide subcutaneous or intravenous fluids to combat dehydration. Monitor electrolyte levels if possible.

    • Dietary Modification: Ensure easy access to palatable, high-nutrient food and water. A soft diet may be better tolerated.

Issue 3: Animals exhibit signs of oral mucositis (e.g., reduced food intake, drooling).

  • Possible Cause: Direct cytotoxic effect of PG-11047 on the oral mucosa.

  • Troubleshooting Steps:

    • Soft Food: Provide softened or liquid food to reduce oral discomfort during eating.

    • Oral Hygiene: Gently clean the oral cavity with a saline solution to prevent secondary infections.

    • Analgesia: Consider appropriate analgesics to manage pain, in consultation with veterinary staff.

Quantitative Data Summary

Table 1: Summary of PG-11047 In Vivo Toxicity in Xenograft Models

ParameterControl ArmPG-11047 Treatment ArmReference
Number of Mice 424430[2]
Mortality 1 (0.2%)51 (11.9%)[2]
Tumor Lines Excluded Due to >25% Toxicity N/A6[2]

Table 2: Dose-Limiting Toxicities of PG-11047 in a Phase I Clinical Trial (for reference)

Dose-Limiting ToxicityDescriptionReference
Gastrointestinal Oral/anal mucositis, Diarrhea[1]
Other Angioedema, Grade 3 Alanine Aminotransferase (ALT) increase[1]

Note: Data from clinical trials can help inform the types of toxicities to monitor for in preclinical studies.

Experimental Protocols

Protocol 1: Monitoring for Gastrointestinal Toxicity in Animal Studies

  • Daily Observations:

    • Record body weight daily.

    • Assess general appearance and behavior (e.g., activity level, posture, grooming).

    • Visually inspect for signs of diarrhea and note its severity (e.g., loose stools, watery discharge).

    • Monitor food and water intake.

  • Scoring System:

    • Implement a scoring system for diarrhea and overall clinical condition to allow for quantitative assessment and to define humane endpoints.

  • Necropsy:

    • At the end of the study or if an animal reaches a humane endpoint, perform a gross necropsy with a focus on the gastrointestinal tract.

    • Collect tissue samples (e.g., intestine, colon) for histopathological analysis to assess for mucosal damage, inflammation, and other treatment-related changes.

Protocol 2: Supportive Care for Animals with Gastrointestinal Toxicity

  • Hydration:

    • Administer warmed (37°C) sterile saline or Lactated Ringer's solution subcutaneously (e.g., 1-2 mL per 20g mouse) once or twice daily as needed to address dehydration.

  • Nutritional Support:

    • Provide a highly palatable and easily digestible diet. This can include hydrogels for hydration and nutrition.

  • Thermoregulation:

    • Provide a supplemental heat source (e.g., heating pad under a portion of the cage) for animals that are lethargic or showing signs of hypothermia.

Visualizations

PG11047_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Cancer Cell PG11047 PG11047 Polyamine_Transport_System Polyamine Transport System PG11047->Polyamine_Transport_System Competes with Biosynthesis_Inhibition Inhibition of Polyamine Biosynthesis PG11047->Biosynthesis_Inhibition Natural_Polyamines Natural Polyamines (Spermine, Spermidine) Natural_Polyamines->Polyamine_Transport_System Intracellular_Polyamines Intracellular Polyamine Pool Polyamine_Transport_System->Intracellular_Polyamines Uptake Cell_Proliferation Cell Proliferation and Survival Intracellular_Polyamines->Cell_Proliferation Promotes Intracellular_Polyamines->Cell_Proliferation Depletion Inhibits Biosynthesis_Inhibition->Intracellular_Polyamines Depletes GI_Toxicity_Workflow Start Start Administer_PG11047 Administer PG-11047 Start->Administer_PG11047 Monitor_Animals Daily Monitoring: - Body Weight - Clinical Signs (Diarrhea) - Food/Water Intake Administer_PG11047->Monitor_Animals Toxicity_Observed GI Toxicity Observed? Monitor_Animals->Toxicity_Observed End_of_Study End of Study / Humane Endpoint Monitor_Animals->End_of_Study Supportive_Care Implement Supportive Care: - Hydration - Nutritional Support Toxicity_Observed->Supportive_Care Yes Continue_Monitoring Continue Monitoring Toxicity_Observed->Continue_Monitoring No Consider_Dose_Modification Consider Dose Modification in Next Cohort Supportive_Care->Consider_Dose_Modification Consider_Dose_Modification->Continue_Monitoring Continue_Monitoring->Monitor_Animals

References

Improving the stability of PG-11047 in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of PG-11047 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the stability and handling of this novel polyamine analog.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific questions and potential issues that may arise during the experimental use of PG-11047.

Q1: What is the recommended solvent for dissolving and diluting PG-11047?

For in vivo studies, PG-11047 has been formulated in sterile water for injection, and for clinical trials, it was supplied as a 100 mg/mL solution in water for injection.[1][2] This stock solution was then diluted in 0.9% Sodium Chloride for Injection, USP.[1][2] For in vitro experiments, a stock solution in DMSO can be prepared.[3]

Q2: How should I store PG-11047 stock solutions?

Stock solutions of PG-11047 in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.[3]

Q3: For how long is the diluted PG-11047 solution stable?

Once PG-11047 is diluted in 0.9% Sodium Chloride for Injection, it should be used within 8 hours.[1][2] It is critical to prepare the diluted solution fresh before each experiment to ensure its potency and stability.

Q4: I am observing lower than expected efficacy in my in vitro experiments. What could be the cause?

Several factors could contribute to reduced efficacy. Please consider the following troubleshooting steps:

  • Solution Stability: Ensure that the diluted PG-11047 solution is freshly prepared and used within 8 hours of dilution.[1][2]

  • Storage of Stock: Verify that the stock solution has been stored correctly at -80°C or -20°C and has not undergone multiple freeze-thaw cycles.[3][4]

  • Cell Line Sensitivity: The sensitivity of cancer cell lines to PG-11047 can vary. The median relative IC50 was reported to be 71 nM, but this can differ between cell types.[5] For instance, Ewing sarcoma cell lines have shown higher sensitivity, while neuroblastoma cell lines have shown lower sensitivity.[5]

  • Experimental Duration: For in vitro assays, a 96-hour exposure to PG-11047 has been used to evaluate its effects.[5] Shorter incubation times may not be sufficient to observe a significant biological response.

Q5: Are there any known issues with PG-11047 solubility?

PG-11047 is formulated in water for injection, suggesting good aqueous solubility.[1][2] However, for preparing stock solutions at high concentrations, DMSO is recommended, and the use of an ultrasonic bath may be necessary to achieve complete dissolution.[3] When preparing solutions for in vivo use, a protocol involving PEG300, Tween-80, and saline can yield a clear solution of 2.5 mg/mL.[4]

Quantitative Data Summary

The following table summarizes the in vitro activity of PG-11047 against a panel of cancer cell lines.

Cell Line PanelMedian Relative IC50 (nM)Reference
All Cell Lines71[5]
Ewing SarcomaLower than median[5]
NeuroblastomaHigher than median[5]

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is based on the methodology used in the Pediatric Preclinical Testing Program for evaluating the in vitro activity of PG-11047.[5]

  • Cell Seeding: Plate cancer cells in 96-well plates at their optimal seeding density and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of PG-11047 in an appropriate solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired concentrations using the cell culture medium. Final concentrations may range from 10 nM to 100 µM.[5]

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of PG-11047.

  • Incubation: Incubate the cells with PG-11047 for 96 hours.[5]

  • Cell Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTS or MTT assay.

  • Data Analysis: Calculate the absolute and relative IC50 values. The absolute IC50 is the concentration that reduces cell survival to 50% of the control, while the relative IC50 is the concentration that reduces cell survival by 50% of the maximum effect of PG-11047.[5]

In Vivo Tumor Growth Inhibition Study

This protocol is a general guideline based on preclinical studies with PG-11047 in mouse xenograft models.[5][6]

  • Animal Models: Use immunodeficient mice (e.g., SCID or nude mice) for the subcutaneous implantation of human tumor xenografts.[5]

  • Tumor Implantation: Inject cancer cells subcutaneously into the flanks of the mice.

  • Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a predetermined size, randomize the mice into control and treatment groups.

  • Drug Formulation and Administration: Formulate PG-11047 in sterile water for injection.[5] Administer PG-11047, for example, at a dose of 100 mg/kg weekly via intraperitoneal injection.[5]

  • Monitoring: Monitor tumor volumes and the body weight of the mice regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Analyze the differences in tumor growth between the control and treated groups to evaluate the in vivo efficacy of PG-11047.

Visualizations

PG-11047 Mechanism of Action

PG11047_Mechanism cluster_cell Cancer Cell cluster_biosynthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism PG11047_ext PG-11047 (Extracellular) PTS Polyamine Transport System PG11047_ext->PTS PG11047_int PG-11047 (Intracellular) PTS->PG11047_int ODC ODC PG11047_int->ODC Spermine Spermine PG11047_int->Spermine Competitively inhibits function SSAT SSAT PG11047_int->SSAT SMO SMO PG11047_int->SMO Spermidine Spermidine Spermidine->Spermine Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Putrescine->Spermidine Spermine_cat Spermine Spermidine_cat Spermidine Spermine_cat->Spermidine_cat SMO Spermine_cat->Spermidine_cat SSAT

Caption: Mechanism of action of PG-11047 in cancer cells.

Experimental Workflow for In Vitro Testing

in_vitro_workflow start Start plate_cells Plate cancer cells in 96-well plates start->plate_cells adhere Allow cells to adhere overnight plate_cells->adhere prepare_drug Prepare PG-11047 dilutions (10 nM to 100 µM) adhere->prepare_drug treat_cells Treat cells with PG-11047 prepare_drug->treat_cells incubate Incubate for 96 hours treat_cells->incubate viability_assay Perform cell viability assay (e.g., MTS) incubate->viability_assay analyze_data Analyze data and calculate IC50 values viability_assay->analyze_data end End analyze_data->end

Caption: Workflow for in vitro evaluation of PG-11047.

References

Dose-limiting toxicities of PG-11047 in Phase I trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) observed in Phase I clinical trials of PG-11047. The following sections offer troubleshooting guidance and frequently asked questions in a structured format to assist with experimental design and data interpretation.

Dose-Limiting Toxicities (DLTs) of PG-11047

The safety and tolerability of PG-11047 were evaluated in a Phase I dose-escalation study in patients with advanced solid tumors. The maximum tolerated dose (MTD) of PG-11047 administered as a monotherapy on a once-weekly dosing schedule was determined to be 610 mg.[1] In a separate Phase Ib trial, the MTD of PG-11047 in combination with bevacizumab, erlotinib, cisplatin (B142131), and 5-FU was established at 590 mg.[2][3]

Summary of Dose-Limiting Toxicities
Clinical Trial PhaseDosing RegimenMaximum Tolerated Dose (MTD)Dose-Limiting Toxicities (DLTs)Most Common Adverse Effects
Phase I (Monotherapy) 60-min IV infusion on days 1, 8, and 15 of a 28-day cycle610 mg- Gastrointestinal (oral/anal mucositis, diarrhea)- Angioedema (one case)- Grade 3 Alanine Aminotransferase (ALT) increase (one case)- Fatigue- Anorexia
Phase Ib (Combination Therapy) Once weekly IV infusions with various chemotherapeutic agents590 mg (in combination with bevacizumab, erlotinib, cisplatin, and 5-FU)Rare (5 of 148 patients)Not specified in detail

Troubleshooting Guide & FAQs

This section addresses specific issues and questions that may arise during experiments involving PG-11047.

Q1: What are the primary toxicities to monitor for when administering PG-11047 in preclinical models or clinical trials?

A1: Based on Phase I data, the primary dose-limiting toxicities are gastrointestinal in nature.[1] Researchers should closely monitor for signs of oral and anal mucositis, as well as diarrhea. Other DLTs to be aware of include angioedema and elevations in liver enzymes, specifically ALT.[1] The most frequently observed adverse effects, though not necessarily dose-limiting, are fatigue and anorexia.[1]

Q2: At what dose level should we expect to see dose-limiting toxicities with PG-11047 monotherapy?

A2: The maximum tolerated dose for PG-11047 as a single agent was established at 610 mg.[1] DLTs were observed at doses leading up to and at this level. Therefore, careful monitoring is crucial as the dosage approaches this threshold in clinical settings.

Q3: How does the toxicity profile of PG-11047 change when used in combination with other chemotherapeutic agents?

A3: In a Phase Ib study, PG-11047 was administered with agents such as bevacizumab, erlotinib, cisplatin, and 5-FU. The incidence of DLTs in these combination regimens was rare, with only 5 out of 148 patients experiencing them.[2][3] The MTD for PG-11047 in these combinations was determined to be 590 mg.[2][3] However, when combined with gemcitabine, docetaxel, and sunitinib (B231), DLTs were observed at low doses of PG-11047, and the MTD could not be determined for these specific combinations due to the small sample size.[2] This suggests that the toxicity profile can be influenced by the specific combination of agents used.

Q4: What is the recommended experimental protocol for administering PG-11047 based on the Phase I trial?

A4: The Phase I monotherapy trial utilized a 28-day dosing cycle. PG-11047 was administered as a 60-minute intravenous infusion on days 1, 8, and 15 of each cycle.[1] Doses in this study ranged from 50 mg to 750 mg.[1]

PG-11047 Signaling Pathway and Experimental Workflow

PG-11047 is a polyamine analog that acts as a nonfunctional competitor of natural polyamines, which are essential for cell proliferation.[1][4] It is designed to inhibit the growth of cancer cells by interfering with polyamine metabolism. Preclinical studies have shown that PG-11047 can potentiate the antitumor activity of other agents like cisplatin and bevacizumab.[5]

PG11047_Dose_Toxicity_Relationship cluster_dose PG-11047 Dosing cluster_toxicity Observed Toxicities cluster_outcome Clinical Outcome Dose_Escalation Dose Escalation (50 mg to 750 mg) DLTs Dose-Limiting Toxicities Dose_Escalation->DLTs Leads to Adverse_Effects Common Adverse Effects (Fatigue, Anorexia) Dose_Escalation->Adverse_Effects GI_Toxicity Gastrointestinal (Mucositis, Diarrhea) DLTs->GI_Toxicity Angioedema Angioedema DLTs->Angioedema ALT_Increase Grade 3 ALT Increase DLTs->ALT_Increase MTD Maximum Tolerated Dose (610 mg) DLTs->MTD Determines

Caption: Relationship between PG-11047 dose escalation and observed toxicities.

References

Strategies to enhance the therapeutic index of PG-11047

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PG-11047. The information is designed to address specific issues that may be encountered during experiments and to provide strategies for enhancing the therapeutic index of this polyamine analog.

Frequently Asked Questions (FAQs)

Q1: What is PG-11047 and what is its mechanism of action?

PG-11047 is a novel, second-generation, conformationally restricted analog of the natural polyamine spermine (B22157).[1][2] Its primary mechanism of action is to disrupt polyamine homeostasis in cancer cells, which are highly dependent on polyamines for proliferation and survival.[1][3][4] PG-11047 competitively inhibits the function of natural polyamines and lowers their intracellular levels through two main processes:[2][5]

  • Feedback inhibition of polyamine biosynthetic enzymes.

  • Induction of polyamine catabolic enzymes, specifically spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO).[2]

The induction of these catabolic enzymes can also lead to the production of reactive oxygen species (ROS), which contributes to the cytotoxic effects of PG-11047.[3]

Q2: What are the known dose-limiting toxicities (DLTs) of PG-11047 in clinical trials?

In a Phase I clinical trial of PG-11047 as a monotherapy, the primary dose-limiting toxicities were mainly gastrointestinal. These included oral/anal mucositis and diarrhea. Other reported DLTs were angioedema and a grade 3 increase in alanine (B10760859) aminotransferase (ALT). The most common non-dose-limiting adverse effects were fatigue and anorexia.[1]

Q3: What is the maximum tolerated dose (MTD) of PG-11047?

The maximum tolerated dose (MTD) of PG-11047 has been determined in both monotherapy and combination therapy settings.

  • Monotherapy: The MTD of PG-11047 administered intravenously on days 1, 8, and 15 of a 28-day cycle was determined to be 610 mg .[1][4]

  • Combination Therapy: In a Phase Ib study, the MTD of PG-11047 was 590 mg when administered in combination with bevacizumab, erlotinib, cisplatin, and 5-fluorouracil (B62378) (5-FU).[3][4][6] However, MTDs for combinations with gemcitabine, docetaxel, and sunitinib (B231) could not be established due to the occurrence of DLTs at low doses of PG-11047.[6]

Troubleshooting Guide

Issue 1: High in-vivo toxicity is observed at the desired therapeutic dose.

High in-vivo toxicity can narrow the therapeutic window of PG-11047. Here are some strategies to mitigate this issue:

  • Optimize Dosing Schedule: The established clinical trial protocol for PG-11047 monotherapy involved intravenous infusions on days 1, 8, and 15 of a 28-day cycle.[1] Modifying the dosing schedule, such as exploring less frequent administration, could potentially reduce toxicity while maintaining efficacy.

  • Combination Therapy: Combining PG-11047 with other anticancer agents can allow for a reduction in the dosage of one or both agents, thereby decreasing toxicity while achieving a synergistic or additive therapeutic effect.[7] Preclinical and clinical data have shown that PG-11047 can be safely administered with agents like bevacizumab and cisplatin.[3][4]

  • Supportive Care for Gastrointestinal Toxicity: Since the primary DLTs of PG-11047 are gastrointestinal, implementing supportive care measures can help manage these side effects. This can include the use of anti-diarrheal medications and maintaining adequate hydration.[8] Dietary modifications, such as a bland diet, may also alleviate symptoms.[9]

Issue 2: Sub-optimal therapeutic effect at the maximum tolerated dose (MTD).

If the desired anti-cancer effect is not achieved at the MTD of PG-11047, consider the following strategies:

  • Combination with Other Therapies: As mentioned, combination therapy is a key strategy. The choice of combination agent should be rational and based on synergistic mechanisms. For example, combining PG-11047 with agents that also impact polyamine metabolism or downstream signaling pathways could be effective.

  • Polyamine Blocking Therapy (PBT): A significant challenge with polyamine depletion strategies is the compensatory upregulation of polyamine transport by cancer cells. A "polyamine blocking therapy" approach, which combines a polyamine biosynthesis inhibitor with a polyamine transport inhibitor, has shown promise in preclinical models.[10][11] While PG-11047 is a polyamine analog and not a direct biosynthesis inhibitor in the same class as DFMO, a similar combination strategy could be explored.

  • Modulation of the Tumor Microenvironment: Recent research suggests that polyamine depletion can remodel the tumor immune microenvironment, potentially enhancing anti-tumor immune responses.[12][13] Combining PG-11047 with immunotherapies, such as checkpoint inhibitors, could be a promising avenue to explore for enhanced efficacy.

Data Presentation

Table 1: Maximum Tolerated Dose (MTD) of PG-11047 in Clinical Trials

Treatment SettingPG-11047 MTDCombination AgentsReference(s)
Monotherapy610 mgN/A[1][4]
Combination Therapy590 mgBevacizumab, Erlotinib, Cisplatin, 5-FU[3][4][6]

Table 2: In Vitro Activity of PG-11047 in Pediatric Preclinical Testing Program (PPTP) Cell Lines

Cell Line PanelMedian Relative IC50 (nM)
All Panels 71
Ewing SarcomaLower than median
NeuroblastomaHigher than median
Data from the Pediatric Preclinical Testing Program. A lower IC50 value indicates higher sensitivity.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

This protocol outlines a general method for assessing the anti-proliferative effects of PG-11047 on cancer cell lines.

  • Cell Culture: Culture cancer cell lines of interest in their recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.

  • Drug Treatment: Prepare a stock solution of PG-11047 in sterile water. Perform serial dilutions to achieve a range of desired concentrations. Remove the culture medium from the wells and replace it with medium containing the various concentrations of PG-11047 or vehicle control.

  • Incubation: Incubate the plates for a period of 72 to 96 hours.

  • Cell Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin (B115843) assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in-vivo efficacy of PG-11047.

  • Animal Housing: House immunodeficient mice (e.g., nude or SCID) in a specific pathogen-free facility. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Formulate PG-11047 in sterile water for injection. Administer the drug to the treatment group via the desired route (e.g., intraperitoneal or intravenous) according to the planned dosing schedule. The control group should receive the vehicle.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study as indicators of toxicity.

  • Endpoint: At the end of the study (defined by a specific time point or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of PG-11047.

Visualizations

PG11047_Mechanism_of_Action cluster_cell Cancer Cell cluster_biosynthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism PG11047_ext PG-11047 (extracellular) transporter Polyamine Transport System PG11047_ext->transporter PG11047_int PG-11047 (intracellular) transporter->PG11047_int ODC ODC PG11047_int->ODC Inhibits SAMDC SAMDC PG11047_int->SAMDC Inhibits SSAT SSAT PG11047_int->SSAT Induces SMO SMO PG11047_int->SMO Induces Natural_Polyamines Natural Polyamines (Spermine, Spermidine) PG11047_int->Natural_Polyamines Competitively Inhibits Spermidine_Synthase Spermidine Synthase Spermine_Synthase Spermine Synthase Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase Spermine_cat Spermine Spermidine_cat Spermidine Spermine_cat->Spermidine_cat SMO Putrescine_cat Putrescine_cat Spermidine_cat->Putrescine_cat SSAT/PAOX Cell_Proliferation Cell Proliferation & Survival Natural_Polyamines->Cell_Proliferation

Caption: Mechanism of action of PG-11047 in cancer cells.

Experimental_Workflow_In_Vivo start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Control & Treatment Groups tumor_growth->randomization treatment Administer PG-11047 (Treatment Group) randomization->treatment Treatment control Administer Vehicle (Control Group) randomization->control Control monitoring Monitor Body Weight & Tumor Volume treatment->monitoring control->monitoring endpoint Study Endpoint monitoring->endpoint euthanasia Euthanize Mice & Excise Tumors endpoint->euthanasia analysis Data Analysis: Tumor Growth Inhibition euthanasia->analysis end End analysis->end

Caption: General workflow for in-vivo xenograft studies with PG-11047.

References

Interpreting variable IC50 values of PG-11047 across cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PG-11047. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting variable IC50 values of PG-11047 across different cell lines and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is PG-11047 and what is its mechanism of action?

A1: PG-11047 is a novel, conformationally restricted analog of the natural polyamine spermine (B22157).[1] It functions by competitively inhibiting the natural polyamine functions essential for cell growth and proliferation.[1] PG-11047 exerts its anticancer effects by depleting intracellular polyamine pools through two main mechanisms: feedback inhibition of polyamine biosynthetic enzymes like ornithine decarboxylase (ODC), and induction of polyamine catabolic enzymes, primarily spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO).[1]

Q2: Why do I observe different IC50 values for PG-11047 in different cancer cell lines?

A2: The variation in IC50 values for PG-11047 across different cell lines is a documented phenomenon and can be attributed to several factors, primarily related to the molecular characteristics of the cancer cells. Key factors include:

  • Differential Gene Expression: The sensitivity of cancer cells to PG-11047 has been linked to the expression levels of specific genes. For instance, in pancreatic cancer cell lines, the expression of genes involved in protein ubiquitination, endocytosis, and interferon signaling has been shown to predict sensitivity or resistance.

  • Polyamine Metabolism and Transport: The inherent activity of the polyamine metabolic pathway and the efficiency of the polyamine transport system can vary significantly among cell lines. Cells with a more active polyamine metabolism or higher transporter expression may be more susceptible to PG-11047.

  • Cellular Context and Genetic Background: The overall genetic and epigenetic landscape of a cancer cell line, including the status of oncogenes and tumor suppressor genes, can influence its response to therapeutic agents that target fundamental processes like polyamine metabolism.

Q3: I am getting inconsistent IC50 values for PG-11047 in the same cell line across different experiments. What could be the cause?

A3: Inconsistent IC50 values in the same cell line can stem from various experimental variables. It is crucial to maintain consistency in your experimental protocol. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions.

Data Presentation: PG-11047 IC50/GI50 Values in Various Cancer Cell Lines

The following table summarizes the reported half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for PG-11047 in a range of cancer cell lines. This data illustrates the compound's variable potency across different cancer types and subtypes.

Cancer TypeCell LineIC50 / GI50 (µM)Reference
Lung Cancer A5490.1 - 0.5[2]
H690.1 - 0.5[2]
H1570.1 - 0.5[2]
H820.1 - 0.5[2]
Pancreatic Cancer AsPC-10.4 - 66 (Range across 22 cell lines)[3]
BxPC-30.4 - 66 (Range across 22 cell lines)[3]
Capan-10.4 - 66 (Range across 22 cell lines)[3]
HPAF-II0.4 - 66 (Range across 22 cell lines)[3]
MIA PaCa-20.4 - 66 (Range across 22 cell lines)[3]
PANC-10.4 - 66 (Range across 22 cell lines)[3]
SU.86.860.4 - 66 (Range across 22 cell lines)[3]
Breast Cancer Panel of 42 cell lines0.4 - 5000 (Range)[1]
Basal SubtypeMore Sensitive[1][4]
Luminal SubtypeLess Sensitive[1][4]
Prostate Cancer LNCaP-FGCInhibits proliferation at 10 µM[5][6]
DU-145PG-11047 inhibits tumor development[7]

Experimental Protocol: Determination of IC50 Value using MTT Assay

This protocol provides a general guideline for determining the IC50 value of PG-11047 in adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • PG-11047

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Perform a cell count and determine viability.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of PG-11047 in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of final concentrations (e.g., a 10-point, 2-fold dilution series).

    • Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the PG-11047 concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Visualizations

Polyamine_Metabolism_Pathway cluster_synthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SRM Spermine Spermine Spermidine->Spermine SMS AcSpermidine N1-acetylspermidine Spermidine->AcSpermidine SSAT Spermine->Spermidine SMO AcSpermine N1-acetylspermine Spermine->AcSpermine SSAT ODC ODC SRM SRM SMS SMS SSAT SSAT SMO SMO PG11047 PG11047 PG11047->ODC Inhibits PG11047->SSAT Induces PG11047->SMO Induces

Caption: PG-11047 mechanism of action in the polyamine pathway.

IC50_Workflow start Start cell_seeding 1. Cell Seeding (96-well plate) start->cell_seeding drug_treatment 2. PG-11047 Treatment (Serial Dilutions) cell_seeding->drug_treatment incubation 3. Incubation (e.g., 72 hours) drug_treatment->incubation mtt_assay 4. MTT Assay incubation->mtt_assay data_acquisition 5. Absorbance Reading (Microplate Reader) mtt_assay->data_acquisition data_analysis 6. Data Analysis (% Viability vs. Log[Concentration]) data_acquisition->data_analysis ic50_determination 7. IC50 Determination (Dose-Response Curve) data_analysis->ic50_determination end End ic50_determination->end

Caption: Experimental workflow for IC50 determination.

Troubleshooting_Tree start Inconsistent IC50 Values check_protocol Review Experimental Protocol for Consistency start->check_protocol cell_issues Cell-Related Issues? check_protocol->cell_issues Yes compound_issues Compound-Related Issues? check_protocol->compound_issues Yes assay_issues Assay-Related Issues? check_protocol->assay_issues Yes passage_number Consistent Passage Number? cell_issues->passage_number Yes cell_health Cells Healthy & Log Phase? cell_issues->cell_health Yes seeding_density Consistent Seeding Density? cell_issues->seeding_density Yes stock_solution Fresh Stock & Dilutions? compound_issues->stock_solution Yes solubility Complete Solubilization? compound_issues->solubility Yes incubation_time Consistent Incubation Time? assay_issues->incubation_time Yes plate_uniformity Consistent Across Plate? assay_issues->plate_uniformity Yes solution Standardize Protocol passage_number->solution cell_health->solution seeding_density->solution stock_solution->solution solubility->solution incubation_time->solution plate_uniformity->solution

Caption: Troubleshooting decision tree for inconsistent IC50 values.

References

Technical Support Center: Acquired Resistance to Polyamine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyamine analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, particularly concerning the development of acquired resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which cancer cells develop resistance to polyamine analogues?

A1: Acquired resistance to polyamine analogues is a significant challenge in their therapeutic application. The primary mechanisms include:

  • Increased Polyamine Transport: Cancer cells can compensate for the inhibition of polyamine biosynthesis by upregulating the polyamine transport system (PTS), leading to an increased uptake of extracellular polyamines.[1][2][3][4] This is a common mechanism of resistance to drugs like DFMO.[5]

  • Compensatory Upregulation of Biosynthetic Enzymes: When one enzyme in the polyamine biosynthesis pathway is inhibited, cells may respond by increasing the activity of other enzymes in the pathway.[1] For instance, inhibition of ornithine decarboxylase (ODC) can lead to increased S-adenosylmethionine decarboxylase (AdoMetDC) activity.[1]

  • Activation of Survival Signaling Pathways: Treatment with polyamine analogues can inadvertently activate pro-survival pathways. For example, DFMO has been shown to induce the phosphorylation of Akt/PKB, which confers resistance to apoptosis.[6]

  • Downregulation of the Polyamine Transport System for Analogue Entry: Some cancer cells may develop resistance by downregulating the very transporter that the polyamine analogue uses to enter the cell.[7]

Q2: My cells are showing reduced sensitivity to a polyamine biosynthesis inhibitor (e.g., DFMO). What are the initial troubleshooting steps?

A2: Reduced sensitivity to a polyamine biosynthesis inhibitor suggests the development of resistance. Here are some initial steps to investigate:

  • Verify Drug Potency: Ensure the inhibitor is active and used at the correct concentration.

  • Assess Polyamine Levels: Measure intracellular polyamine pools (putrescine, spermidine, and spermine) using HPLC or a similar method. A lack of depletion may indicate a resistance mechanism.

  • Evaluate Polyamine Uptake: Perform a radiolabeled polyamine uptake assay to determine if the cells have increased their capacity to import extracellular polyamines.

  • Analyze Biosynthetic Enzyme Activity: Measure the activity of key biosynthetic enzymes like ODC and AdoMetDC to check for compensatory upregulation.

Q3: How can I overcome acquired resistance to polyamine analogues in my experiments?

A3: Several strategies can be employed to overcome resistance:

  • Combination Therapy: This is a highly effective approach.

    • Inhibiting Polyamine Transport: Combine the biosynthesis inhibitor with a polyamine transport inhibitor (PTI), such as AMXT-1501, to block the uptake of extracellular polyamines.[1][2][5]

    • Targeting Multiple Biosynthetic Steps: Concurrently use inhibitors for different enzymes in the pathway, for example, combining an ODC inhibitor (DFMO) with an AdoMetDC inhibitor (SAM486A).[5][8]

  • Novel Analogues and Delivery Systems:

    • Structurally Diverse Analogues: Use newer generation polyamine analogues that may have different mechanisms of action or may not be recognized by the resistance machinery.

    • Nanoparticle Delivery: Encapsulating polyamine analogues in nanoparticles may offer an alternative entry mechanism into the cell, bypassing a downregulated polyamine transport system.[3][7]

Troubleshooting Guides

Issue 1: Unexpected Cell Survival or Proliferation Despite Treatment with a Cytotoxic Polyamine Analogue

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Steps
Development of Resistance 1. Confirm Resistance: Perform a dose-response curve and compare the IC50 value to that of the parental, sensitive cell line. 2. Investigate Mechanism: Follow the steps outlined in FAQ 2 to determine the likely resistance mechanism (increased uptake, enzyme upregulation, etc.).
Sub-optimal Analogue Concentration 1. Titrate Concentration: Perform a new dose-response experiment to determine the optimal cytotoxic concentration for your specific cell line and experimental conditions.
Inactivation of the Analogue 1. Check Storage and Handling: Ensure the analogue has been stored correctly and that the stock solution is not degraded. 2. Prepare Fresh Solutions: Always use freshly prepared working solutions of the polyamine analogue.
Cell Culture Conditions 1. Serum Concentration: High concentrations of polyamines in fetal bovine serum (FBS) can compete with the analogue. Consider using dialyzed FBS or a serum-free medium if compatible with your cells.
Issue 2: Inconsistent Results in Cytotoxicity Assays

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Steps
Cell Seeding Density 1. Optimize Seeding Density: Ensure a consistent and optimal number of cells are seeded per well. High cell density can affect drug efficacy.
Assay Incubation Time 1. Time-Course Experiment: Determine the optimal duration of drug exposure for inducing cytotoxicity in your cell line. Some analogues may require longer incubation times.
Choice of Cytotoxicity Assay 1. Select Appropriate Assay: Different assays measure different aspects of cell death (e.g., membrane integrity, metabolic activity). Consider using multiple assays to confirm results (e.g., CellTiter-Blue for viability, LDH release for cytotoxicity).[9][10]
Edge Effects in Multi-well Plates 1. Proper Plate Seeding: Avoid using the outer wells of the plate, which are more prone to evaporation, or ensure they are filled with sterile media/PBS.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using CellTiter-Blue Assay

This protocol is adapted from methodologies used to evaluate the cytotoxicity of various polyamine analogues.[9]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Polyamine analogue stock solution

  • CellTiter-Blue® Cell Viability Assay reagent (Promega or equivalent)

  • Microplate reader capable of measuring fluorescence at 560nm (excitation) and 590nm (emission)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 4,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of the polyamine analogue in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted analogue solutions. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Assay Reagent Addition: Remove the medium containing the polyamine analogue. Add a mixture of 100 µL of fresh medium and 20 µL of CellTiter-Blue® reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the relative cell viability as a percentage of the untreated control after subtracting the background fluorescence from wells containing medium and reagent only.

Signaling Pathways and Workflows

Below are diagrams illustrating key concepts related to polyamine analogue resistance.

Polyamine_Biosynthesis_and_Inhibition cluster_Biosynthesis Polyamine Biosynthesis Pathway cluster_Inhibitors Inhibitors Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase AdoMet S-adenosylmethionine (AdoMet) dcAdoMet Decarboxylated AdoMet (dcAdoMet) AdoMet->dcAdoMet AdoMetDC dcAdoMet->Spermidine dcAdoMet->Spermine DFMO DFMO ODC ODC DFMO->ODC inhibits SAM486A SAM486A AdoMetDC AdoMetDC SAM486A->AdoMetDC inhibits

Caption: Inhibition of Polyamine Biosynthesis.

Resistance_Mechanisms cluster_Cell Cancer Cell cluster_Inside Intracellular cluster_Resistance Resistance Mechanisms DFMO_ext DFMO (extracellular) ODC ODC DFMO_ext->ODC inhibits PA_ext Polyamines (extracellular) PTS Polyamine Transport System (PTS) PA_ext->PTS uptake PA_biosynthesis Polyamine Biosynthesis ODC->PA_biosynthesis PA_int Polyamines (intracellular) PA_biosynthesis->PA_int Cell_Growth Cell Growth & Proliferation PA_int->Cell_Growth PTS->PA_int Upregulate_PTS Upregulation of PTS Upregulate_PTS->PTS enhances Compensatory_Synth Compensatory Synthesis Compensatory_Synth->PA_biosynthesis enhances

Caption: Mechanisms of Acquired Resistance.

Troubleshooting_Workflow Start Reduced Sensitivity to Polyamine Analogue Observed Step1 Confirm Resistance: Compare IC50 to Parental Line Start->Step1 Step2 Measure Intracellular Polyamine Levels Step1->Step2 Decision1 Are Polyamines Depleted? Step2->Decision1 Step3a Measure Polyamine Uptake (e.g., radiolabeled assay) Decision1->Step3a No Step5 Investigate Downstream Signaling (e.g., Akt activation) Decision1->Step5 Yes Step3b Measure Biosynthetic Enzyme Activity (ODC, AdoMetDC) Step4 Consider Combination Therapy: - Add Polyamine Transport Inhibitor - Add another Biosynthesis Inhibitor Step3a->Step4 Step3b->Step4

References

Validation & Comparative

A Head-to-Head Battle of Polyamine Analogues: (E/Z)-PG-11047 vs. BENSpm in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug development, targeting the polyamine metabolic pathway has emerged as a promising strategy. Polyamines are essential for cell growth and proliferation, and their dysregulation is a hallmark of cancer. This has led to the development of polyamine analogues designed to disrupt this pathway and inhibit tumor growth. This guide provides a detailed comparison of two such analogues: BENSpm, a first-generation compound, and (E/Z)-PG-11047, a second-generation, conformationally restricted analogue. We will delve into their efficacy, mechanisms of action, and the experimental methodologies used to evaluate them, offering a comprehensive resource for researchers, scientists, and drug development professionals.

At a Glance: Key Differences and Efficacy

This compound was developed to improve upon the therapeutic window of BENSpm by reducing off-target toxicities.[1] The key structural difference is the introduction of a central cis double bond in PG-11047, which increases its rigidity.[2] This structural modification is intended to decrease nonspecific binding and associated side effects that were observed with BENSpm.[2]

The primary mechanism of action for both compounds involves the disruption of polyamine homeostasis. They achieve this by:

  • Downregulating polyamine biosynthesis: Inhibiting key enzymes like ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[3]

  • Inducing polyamine catabolism: Upregulating the enzymes spermidine/spermine (B22157) N1-acetyltransferase (SSAT) and spermine oxidase (SMOX).[2][4]

  • Competing for polyamine transport: Entering cells through the same transporters as natural polyamines.[5]

This concerted action leads to the depletion of intracellular polyamine pools, increased production of reactive oxygen species (ROS) due to enhanced catabolism, and ultimately, the induction of apoptosis in cancer cells.[5]

Quantitative Comparison of Efficacy

Direct comparative studies provide the most valuable insights into the relative potency of these two analogues. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCompoundIC50 (µM)
A549G (Lung Adenocarcinoma) This compound~5.0[5]
BENSpmNot explicitly stated in the comparative study, but cytotoxicity was observed.
H157G (Lung Adenocarcinoma) This compound~5.0[5]
BENSpmNot explicitly stated in the comparative study, but cytotoxicity was observed.

Note: The provided study demonstrated a 50% reduction in cell viability at 5 µM for PG-11047 in both A549G and H157G cells after 96 hours of treatment. While BENSpm also showed cytotoxicity, a specific IC50 value was not provided in this direct comparison.[5]

Table 2: Effect on Intracellular Polyamine Pools

Depletion of natural polyamines is a key indicator of the compounds' mechanism of action. The data below shows the percentage reduction in polyamine levels after 24 hours of treatment with 10 µM of each analogue in various cancer cell lines.

Cell LinePolyamine% Reduction with BENSpm% Reduction with SBP-101*
A549 (Lung) Putrescine>95%[3]~85%[3]
Spermidine>95%[3]~90%[3]
Spermine~80%[3]~30%[3]
H157 (Lung) Putrescine>95%[3]~90%[3]
Spermidine>95%[3]>95%[3]
Spermine~90%[3]~50%[3]
AsPc-1 (Pancreatic) Putrescine>95%[3]~80%[3]
Spermidine~85%[3]~65%[3]
Spermine~95%[3]~20%[3]
BxPC-3 (Pancreatic) PutrescineNo significant reduction[3]No significant reduction[3]
Spermidine~70%[3]~65%[3]
Spermine~55%[3]No significant reduction[3]
CaOV-3 (Ovarian) Putrescine>95%[3]~75%[3]
Spermidine~90%[3]~65%[3]
Spermine~70%[3]~50%[3]
Sk-OV-3 (Ovarian) Putrescine>95%[3]~90%[3]
Spermidine>95%[3]~85%[3]
Spermine~65%[3]~25%[3]

*Note: Data for this compound on polyamine pool depletion in a direct comparison with BENSpm was not available in the searched literature. The data presented here is for SBP-101, another polyamine analogue, to provide a general context of how these compounds affect polyamine levels. BENSpm consistently demonstrates a more pronounced depletion of spermine compared to SBP-101.[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams were created using the Graphviz DOT language to illustrate the key signaling pathway and a typical experimental workflow.

Polyamine_Metabolism_Inhibition cluster_cell Cancer Cell Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermidine->Putrescine SSAT, PAOX Spermine Spermine Spermidine->Spermine Spermine Synthase N1_Acetylspermidine N1-Acetylspermidine Spermidine->N1_Acetylspermidine SSAT Spermine->Spermidine SMOX N1_Acetylspermine N1-Acetylspermine Spermine->N1_Acetylspermine SSAT N1_Acetylspermidine->Putrescine PAOX N1_Acetylspermine->Spermidine PAOX ROS ROS, Aldehydes Apoptosis Apoptosis ROS->Apoptosis ODC ODC AdoMetDC AdoMetDC SSAT SSAT SMOX SMOX SMOX->ROS PAOX PAOX PAOX->ROS PG11047 This compound PG11047->ODC PG11047->AdoMetDC PG11047->SSAT PG11047->SMOX BENSpm BENSpm BENSpm->ODC BENSpm->AdoMetDC BENSpm->SSAT BENSpm->SMOX Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Start Cancer Cell Line Culture Seeding Seed cells in multi-well plates Start->Seeding Treatment Treat with this compound, BENSpm, or vehicle control at various concentrations Seeding->Treatment Incubation Incubate for defined periods (e.g., 24, 48, 72, 96 hours) Treatment->Incubation CellViability Cell Viability Assay (e.g., CellTiter-Blue) Incubation->CellViability Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Incubation->Apoptosis EnzymeActivity Enzyme Activity Assays (SSAT, SMOX) Incubation->EnzymeActivity PolyamineLevels Polyamine Pool Analysis (HPLC) Incubation->PolyamineLevels IC50 Calculate IC50 values CellViability->IC50 StatisticalAnalysis Statistical Analysis (e.g., t-test, ANOVA) Apoptosis->StatisticalAnalysis EnzymeActivity->StatisticalAnalysis PolyamineLevels->StatisticalAnalysis Comparison Compare efficacy and mechanistic effects IC50->Comparison StatisticalAnalysis->Comparison

References

A Comparative Analysis of PG-11047 and Cisplatin in Lung Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel polyamine analog PG-11047 and the conventional chemotherapeutic agent cisplatin (B142131), focusing on their performance in preclinical lung cancer models. The information presented herein is intended to support researchers and drug development professionals in evaluating the therapeutic potential of these compounds.

Mechanism of Action: A Tale of Two Strategies

PG-11047 and cisplatin employ fundamentally different mechanisms to achieve their anti-cancer effects. Cisplatin, a platinum-based compound, exerts its cytotoxicity primarily by inducing DNA damage.[1][2] PG-11047, a synthetic analog of the natural polyamine spermine (B22157), disrupts polyamine metabolism, a pathway frequently dysregulated in cancer.[3][4]

PG-11047: This agent competitively inhibits the function of natural polyamines, which are essential for cell growth and proliferation.[4] PG-11047 enters cells via the polyamine transport system and subsequently down-regulates polyamine biosynthetic enzymes while inducing catabolic enzymes like spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO).[3] The induction of these enzymes can lead to the production of reactive oxygen species (ROS), contributing to its anti-tumor activity.[3]

Cisplatin: Upon entering the cell, cisplatin forms covalent adducts with DNA, primarily intrastrand crosslinks, which distort the DNA double helix.[1] This damage triggers a cascade of cellular responses, including the activation of DNA damage response pathways involving proteins such as ATR and p53, cell cycle arrest, and ultimately, apoptosis.[1] Cisplatin is also known to generate reactive oxygen species (ROS), which can exacerbate DNA damage and contribute to cell death.[1][5]

Comparative Efficacy in Lung Cancer Models

The following tables summarize the available quantitative data for PG-11047 and cisplatin in non-small cell lung cancer (NSCLC) models. It is important to note that the data for each compound have been compiled from different studies, and direct head-to-head comparisons in a single study are limited. Variations in experimental conditions may influence the observed values.

Table 1: In Vitro Cytotoxicity (IC50) in A549 Human Lung Adenocarcinoma Cells
CompoundIC50 (µM)Exposure TimeAssayReference
PG-11047 (CGC-11047)~0.1 - 0.596 hoursTrypan Blue Exclusion[6]
Cisplatin4.97 - 34.1548 hoursMTT Assay[7]

Note: The IC50 values for cisplatin in A549 cells show significant variability across different studies, which can be attributed to differences in experimental protocols, such as exposure time and the specific viability assay used.

Table 2: In Vivo Anti-Tumor Activity in NSCLC Xenograft Models
CompoundModelDosing ScheduleOutcomeReference
PG-11047A549 XenograftNot specifiedSignificantly inhibited tumor development as a single agent.[3]
PG-11047 (CGC-11047)A549 XenograftNot specifiedSignificantly delayed the progression of established tumors (P < 0.0001).[6]
CisplatinA549 XenograftNot specifiedIn combination with PG-11047, led to a potent anti-tumor effect superior to either agent alone.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by PG-11047 and cisplatin, as well as a typical experimental workflow for evaluating these compounds.

PG-11047 Signaling Pathway

PG11047_Pathway cluster_cell Cancer Cell cluster_polyamine Polyamine Metabolism PG11047 PG-11047 PTS Polyamine Transport System PG11047->PTS Uptake PG11047_in Intracellular PG-11047 PTS->PG11047_in ODC ODC (Biosynthesis) PG11047_in->ODC Inhibits SSAT_SMO SSAT / SMO (Catabolism) PG11047_in->SSAT_SMO Induces Growth_Inhibition Cell Growth Inhibition PG11047_in->Growth_Inhibition ROS ROS Production SSAT_SMO->ROS Apoptosis Apoptosis ROS->Apoptosis Cisplatin_Pathway cluster_cell Cancer Cell cluster_dna DNA Damage Response Cisplatin Cisplatin Cisplatin_in Intracellular Cisplatin Cisplatin->Cisplatin_in Uptake DNA_Adducts DNA Adducts Cisplatin_in->DNA_Adducts ROS ROS Production Cisplatin_in->ROS MAPK MAPK Pathway Cisplatin_in->MAPK ATR_p53 ATR / p53 Activation DNA_Adducts->ATR_p53 CellCycleArrest Cell Cycle Arrest ATR_p53->CellCycleArrest Apoptosis Apoptosis ATR_p53->Apoptosis ROS->Apoptosis MAPK->Apoptosis Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Lung Cancer Cell Culture (e.g., A549) Drug_Treatment Treat with PG-11047 or Cisplatin Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Drug_Treatment->Viability_Assay IC50 Determine IC50 Viability_Assay->IC50 Xenograft Establish NSCLC Xenograft Model IC50->Xenograft Inform Dosing Randomization Randomize Mice into Treatment Groups Xenograft->Randomization Drug_Administration Administer PG-11047 or Cisplatin Randomization->Drug_Administration Tumor_Measurement Monitor Tumor Growth Drug_Administration->Tumor_Measurement Endpoint Endpoint Analysis (Tumor Weight, Survival) Tumor_Measurement->Endpoint

References

Synergistic Antitumor Effects of PG-11047 and Bevacizumab: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the polyamine analogue PG-11047 in combination with the anti-angiogenic agent bevacizumab, highlighting the synergistic effects observed in preclinical and clinical studies. This document summarizes key experimental data, details methodologies of pivotal studies, and illustrates the underlying mechanisms of action through signaling pathway diagrams.

Executive Summary

The combination of PG-11047, a potent inhibitor of polyamine metabolism, and bevacizumab, a monoclonal antibody targeting Vascular Endothelial Growth Factor A (VEGF-A), has demonstrated significant synergistic antitumor activity. Preclinical studies show that the combination therapy leads to enhanced tumor growth inhibition compared to either agent alone.[1] Clinical evidence from a Phase Ib trial supports the tolerability and potential efficacy of this combination in patients with advanced solid tumors, with notable partial responses and stable disease rates.[2][3] The proposed mechanism for this synergy involves the dual targeting of cancer cell proliferation via polyamine depletion by PG-11047 and the inhibition of tumor angiogenesis by bevacizumab.

Comparative Performance Data

Preclinical Efficacy: Prostate Cancer Xenograft Model

A preclinical study utilizing a DU-145 prostate cancer xenograft model demonstrated the potentiation of antitumor effects when PG-11047 was combined with bevacizumab. While both agents showed activity as monotherapies, the combination resulted in a significantly enhanced reduction in tumor growth.[1]

Treatment GroupMean Tumor Volume (mm³) at Day XPercent Tumor Growth Inhibition (%)p-value vs. Controlp-value vs. Monotherapy
Control (Vehicle)Data not available---
PG-11047Data not availableData not available<0.05-
BevacizumabData not availableData not available<0.05-
PG-11047 + BevacizumabData not availableSignificantly enhanced<0.05<0.05

Specific quantitative data on tumor volume and percentage of tumor growth inhibition were not available in the public abstracts. The table reflects the reported significant enhancement of antitumor activity.

Clinical Efficacy: Phase Ib Study in Advanced Solid Tumors

A Phase Ib clinical trial evaluated the safety and efficacy of PG-11047 in combination with several standard-of-care therapies, including bevacizumab, in patients with advanced solid tumors.[2][3]

Efficacy EndpointPG-11047 + Bevacizumab (n=25)
Partial Response (PR)12%
Stable Disease (SD)40%
Overall Response Rate (ORR)12%
Disease Control Rate (DCR)52%

Mechanisms of Action and Synergy

PG-11047: Targeting Polyamine Metabolism

PG-11047 is a synthetic analogue of spermine (B22157) that disrupts the tightly regulated polyamine metabolism essential for cancer cell proliferation and survival.[4] Its mechanism involves:

  • Competitive uptake: PG-11047 enters cancer cells via the polyamine transport system.

  • Inhibition of polyamine biosynthesis: It downregulates the activity of ornithine decarboxylase (ODC), a key rate-limiting enzyme in the polyamine synthesis pathway.

  • Induction of polyamine catabolism: PG-11047 upregulates the enzymes spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO), leading to the degradation of natural polyamines.[5]

The depletion of intracellular polyamines ultimately inhibits cell growth and can induce apoptosis.

Bevacizumab: Inhibition of Angiogenesis

Bevacizumab is a humanized monoclonal antibody that specifically binds to and neutralizes VEGF-A. By sequestering VEGF-A, bevacizumab prevents its interaction with its receptors (VEGFRs) on the surface of endothelial cells. This blockade inhibits the downstream signaling pathways responsible for angiogenesis, the formation of new blood vessels that are critical for tumor growth and metastasis.

Proposed Synergistic Mechanism

The synergistic antitumor effect of combining PG-11047 and bevacizumab is believed to arise from their complementary mechanisms of action targeting two distinct but crucial aspects of tumor biology: cancer cell proliferation and tumor vascularization. While PG-11047 directly inhibits the growth of cancer cells by disrupting their polyamine metabolism, bevacizumab cuts off the tumor's blood supply, thereby starving it of essential nutrients and oxygen. This dual-pronged attack may lead to a more profound and sustained antitumor response than either agent can achieve alone.

Experimental Protocols

Prostate Cancer Xenograft Study
  • Cell Line: DU-145 human prostate cancer cells.

  • Animal Model: Male nude mice.

  • Tumor Implantation: Subcutaneous injection of DU-145 cells.

  • Treatment Groups:

    • Vehicle control

    • PG-11047 (dose and schedule not specified in abstract)

    • Bevacizumab (dose and schedule not specified in abstract)

    • PG-11047 + Bevacizumab

  • Administration: Intraperitoneal injections.

  • Endpoints: Tumor volume was measured regularly to assess tumor growth inhibition. Bodyweight was monitored to assess toxicity.[1]

Phase Ib Clinical Trial
  • Study Design: Open-label, multicenter, dose-escalation Phase Ib trial.

  • Patient Population: Patients with advanced refractory metastatic solid tumors or lymphoma.

  • Treatment Regimen: PG-11047 administered via intravenous infusion on days 1, 8, and 15 of a 28-day cycle, in combination with standard-of-care bevacizumab. The dose of PG-11047 was escalated to determine the maximum tolerated dose (MTD).

  • Endpoints:

    • Primary: MTD and dose-limiting toxicities (DLTs).

    • Secondary: Evidence of anti-tumor activity, including partial response (PR) and stable disease (SD) as per RECIST criteria.[2][3][4]

Visualizing the Mechanisms

To illustrate the intricate molecular processes involved, the following diagrams depict the signaling pathways of PG-11047 and bevacizumab, as well as their combined experimental workflow.

PG11047_Mechanism cluster_Cell Cancer Cell cluster_Metabolism Polyamine Metabolism cluster_Effect Cellular Effects PG11047 PG-11047 PTS Polyamine Transport System PG11047->PTS PG11047_in Intracellular PG-11047 PTS->PG11047_in ODC ODC PG11047_in->ODC Inhibits SSAT SSAT PG11047_in->SSAT Induces SMOX SMOX PG11047_in->SMOX Induces Ornithine Ornithine Ornithine->ODC Putrescine Putrescine ODC->Putrescine Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine Spermine->SSAT Spermine->SMOX Proliferation Cell Proliferation Spermine->Proliferation Promotes Degradation Polyamine Degradation SSAT->Degradation SMOX->Degradation Degradation->Proliferation Inhibits Apoptosis Apoptosis Degradation->Apoptosis Induces

Fig. 1: Mechanism of Action of PG-11047.

Bevacizumab_Mechanism cluster_Extracellular Extracellular Space cluster_Endothelial Endothelial Cell Bevacizumab Bevacizumab VEGFA VEGF-A Bevacizumab->VEGFA Binds & Neutralizes VEGFR VEGFR VEGFA->VEGFR Binds Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Signaling Activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Signaling->Angiogenesis Promotes

Fig. 2: Mechanism of Action of Bevacizumab.

Synergistic_Workflow cluster_Preclinical Preclinical Xenograft Model cluster_Clinical Phase Ib Clinical Trial Tumor_Implant DU-145 cells subcutaneously in nude mice Treatment Treatment Initiation (PG-11047, Bevacizumab, Combination, Vehicle) Tumor_Implant->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition Monitoring->Endpoint Patient_Enrollment Enrollment of Patients with Advanced Solid Tumors Dose_Escalation PG-11047 Dose Escalation with standard Bevacizumab Patient_Enrollment->Dose_Escalation Safety_Assessment Monitoring for DLTs and AEs Dose_Escalation->Safety_Assessment Efficacy_Evaluation Tumor Response Assessment (RECIST) Safety_Assessment->Efficacy_Evaluation

Fig. 3: Experimental Workflow for Preclinical and Clinical Evaluation.

References

Validating the Anticancer Effects of PG-11047 in 3D Spheroids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of preclinical cancer drug evaluation is increasingly shifting towards three-dimensional (3D) cell culture models, such as spheroids, which more accurately recapitulate the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) monolayers. This guide provides a comparative analysis of the polyamine analog PG-11047, a promising anticancer agent, alongside other therapeutic alternatives. Due to the current lack of publicly available data on PG-11047 in 3D spheroid models, this guide presents its efficacy based on established 2D cell culture data, juxtaposed with 3D spheroid data for standard-of-care chemotherapeutics. This comparison aims to provide a valuable resource for researchers interested in validating the therapeutic potential of PG-11047 in more physiologically relevant in vitro systems.

Performance Comparison of PG-11047 and Alternatives

The therapeutic efficacy of PG-11047 and its alternatives is summarized in the table below. It is critical to note that direct comparison between 2D and 3D IC50 values is challenging, as 3D models typically exhibit increased resistance to therapeutic agents. The data for PG-11047 and its analogs are derived from 2D assays, while the data for standard-of-care agents are from 3D spheroid models, providing a context for the anticipated performance of PG-11047 in a 3D environment.

CompoundTarget/Mechanism of ActionCell LineIC50 (µM) - 2D CultureIC50 (µM) - 3D Spheroid CultureReference
PG-11047 Polyamine Metabolism InhibitionA549 (Lung Cancer)0.1 - 0.5Data not available[1]
HCT116 (Colon Cancer)8.0Data not available[2]
SBP-101 Polyamine Metabolism InhibitionA549 (Lung Cancer)<7.0Data not available[3]
Cisplatin DNA Cross-linking AgentA549 (Lung Cancer)9.7320.71[4]
HCT116 (Colon Cancer)-30 - 40[5]
Doxorubicin (B1662922) Topoisomerase II InhibitorA549 (Lung Cancer)0.616.57[4]
HCT116 (Colon Cancer)~4x lower than 3D-[6]

Disclaimer: The IC50 values presented are highly dependent on the specific experimental conditions, including cell line, spheroid size, and assay duration. The absence of 3D spheroid data for PG-11047 and its analogs necessitates further investigation to ascertain their efficacy in these more complex models. The general trend observed with standard chemotherapeutics suggests that a higher concentration of PG-11047 may be required to achieve a similar growth inhibitory effect in 3D spheroids compared to 2D cultures.

Experimental Protocols

To facilitate the validation of PG-11047 in 3D spheroid models, detailed protocols for key experiments are provided below.

Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
  • Cell Preparation: Culture cancer cells (e.g., A549, HCT116) in their recommended complete growth medium to ~80% confluency.

  • Cell Seeding: Harvest cells using trypsin and resuspend in fresh medium to a single-cell suspension. Perform a cell count to determine the concentration.

  • Plate Coating: Coat the wells of a 96-well plate with a non-adherent surface (e.g., Agarose or commercially available ultra-low attachment plates).

  • Spheroid Formation: Seed the desired number of cells (typically 1,000-5,000 cells/well) in 100 µL of medium into each well.

  • Incubation: Centrifuge the plate at low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. Spheroids will typically form within 24-72 hours.

  • Monitoring: Monitor spheroid formation and growth daily using a light microscope.

Protocol 2: Spheroid Growth Inhibition Assay
  • Spheroid Generation: Generate spheroids as described in Protocol 1 and allow them to reach a consistent size (e.g., 300-500 µm in diameter).

  • Compound Preparation: Prepare a serial dilution of PG-11047, alternative compounds, and vehicle control in the appropriate cell culture medium.

  • Treatment: Carefully remove a portion of the medium from each well and add the prepared compound dilutions.

  • Incubation: Incubate the spheroids with the compounds for a predetermined period (e.g., 72-120 hours).

  • Imaging: At regular intervals (e.g., every 24 hours), capture brightfield images of the spheroids.

  • Analysis: Measure the diameter or area of the spheroids using image analysis software. Calculate the percentage of growth inhibition relative to the vehicle-treated control.

Protocol 3: Cell Viability Assay (ATP-based)
  • Treatment: Treat the spheroids with the compounds as described in the Spheroid Growth Inhibition Assay protocol.

  • Reagent Preparation: Prepare a commercially available 3D cell viability reagent (e.g., CellTiter-Glo® 3D) according to the manufacturer's instructions.

  • Lysis: Add the viability reagent to each well and mix thoroughly to lyse the spheroids and release ATP.

  • Signal Measurement: Incubate the plate at room temperature to stabilize the luminescent signal and measure the luminescence using a plate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Protocol 4: Apoptosis Assay (Caspase-3/7 Activity)
  • Treatment: Treat the spheroids with the compounds for the desired duration.

  • Reagent Addition: Add a luminescent or fluorescent caspase-3/7 substrate to each well.

  • Incubation: Incubate the plate according to the manufacturer's protocol to allow for caspase cleavage of the substrate.

  • Signal Measurement: Measure the resulting luminescence or fluorescence using a plate reader.

  • Analysis: Quantify the level of apoptosis induction relative to the vehicle-treated control.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the signaling pathway of PG-11047 and the general workflow for its validation in 3D spheroids.

PG11047_Signaling_Pathway cluster_cell Cancer Cell cluster_polyamine Polyamine Metabolism cluster_effects Cellular Effects PG11047 PG-11047 Transport Polyamine Transport System PG11047->Transport ODC Ornithine Decarboxylase (ODC) Transport->ODC Inhibits SSAT Spermidine/Spermine N1-acetyltransferase (SSAT) Transport->SSAT Induces SMO Spermine Oxidase (SMO) Transport->SMO Induces Polyamines Endogenous Polyamines (Spermidine, Spermine) ODC->Polyamines SSAT->Polyamines Depletes SMO->Polyamines Depletes Growth_Inhibition Cell Growth Inhibition Polyamines->Growth_Inhibition Depletion leads to Apoptosis Apoptosis Polyamines->Apoptosis Depletion leads to Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Data Acquisition & Analysis cluster_outcome Outcome start Start spheroid_formation 3D Spheroid Formation start->spheroid_formation treatment Treatment with PG-11047 & Comparators spheroid_formation->treatment imaging Brightfield Imaging (Growth Monitoring) treatment->imaging viability Cell Viability Assay (e.g., ATP-based) treatment->viability apoptosis Apoptosis Assay (e.g., Caspase 3/7) treatment->apoptosis data_analysis Data Analysis (IC50, Growth Curves) imaging->data_analysis viability->data_analysis apoptosis->data_analysis comparison Comparative Efficacy Report data_analysis->comparison end End comparison->end

References

A Comparative Guide to Live-Cell Target Engagement Assays for PG-11047

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to assess the target engagement of PG-11047 in live cells. PG-11047 is a polyamine analog that demonstrates anti-tumor activity by disrupting polyamine metabolism, a pathway frequently dysregulated in cancer.[1][2][3] Direct measurement of its engagement with specific molecular targets in live cells is complex. This guide, therefore, explores both indirect and direct approaches to understanding its cellular mechanism of action.

Understanding PG-11047's Mechanism of Action

PG-11047, a conformationally restricted analog of spermine (B22157), exerts its effects through a multi-pronged approach targeting the polyamine metabolic pathway.[4][5] It is actively transported into cells via the polyamine transport system, where it:

  • Inhibits Polyamine Biosynthesis: It downregulates the activity of key biosynthetic enzymes like ornithine decarboxylase (ODC).[3][4]

  • Induces Polyamine Catabolism: It upregulates the activity of catabolic enzymes such as spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO).[1][5]

  • Competes with Natural Polyamines: It displaces natural polyamines from their binding sites, interfering with their critical cellular functions.[4]

This concerted action leads to the depletion of intracellular polyamines, which are essential for cell proliferation, thereby inhibiting cancer cell growth.[3][4]

Visualizing the Polyamine Pathway and PG-11047's Impact

The following diagram illustrates the key components of the polyamine metabolic pathway and the points of intervention by PG-11047.

Polyamine Pathway and PG-11047 Polyamine Metabolism and PG-11047 Intervention Points Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine Spermidine->Putrescine Spermine Spermine Spermidine->Spermine SSAT SSAT Spermidine->SSAT Cell Cell Proliferation Spermidine->Cell Promotes Spermine->Spermidine Spermine->SSAT SMO SMO Spermine->SMO Spermine->Cell Promotes ODC->Putrescine SSAT->Putrescine SMO->Spermidine PG11047_in PG-11047 (extracellular) PTS Polyamine Transport System PG11047_in->PTS PG11047_out PG-11047 (intracellular) PG11047_out->ODC Inhibits PG11047_out->SSAT Induces PG11047_out->SMO Induces PTS->PG11047_out

Caption: PG-11047 targets multiple points in the polyamine pathway.

Indirect Assays for PG-11047 Target Engagement

Due to the nature of PG-11047's mechanism, which involves competition and modulation of enzyme activity rather than tight binding to a single target, indirect assays that measure the downstream consequences of its action are commonly employed.

Summary of PG-11047 Activity

The following table summarizes the reported in vitro activity of PG-11047, which serves as an indirect measure of its target engagement and subsequent cellular effects.

Cell LineAssay TypeParameterValueReference
Various Cancer Cell LinesProliferation AssayMedian relative IC5071 nM[4]
A549 (Lung Cancer)HPLCIntracellular PG-11047~12 nmol/mg protein[6]
H157 (Lung Cancer)HPLCIntracellular PG-11047~18 nmol/mg protein[6]
A549 (Lung Cancer)Enzyme Activity AssayODC ActivityDecreased[3]
A549 (Lung Cancer)Enzyme Activity AssaySSAT ActivityInduced[3]
A549 (Lung Cancer)Enzyme Activity AssaySMOX ActivityInduced[3]
Experimental Protocol: HPLC Analysis of Intracellular Polyamines

This protocol describes a method to quantify the intracellular accumulation of PG-11047 and the depletion of natural polyamines, providing a quantitative measure of target engagement with the polyamine transport system and metabolic pathway.

Materials:

  • Cell culture reagents

  • PG-11047

  • Perchloric acid (PCA)

  • Dansyl chloride

  • Acetone (B3395972)

  • Toluene

  • Proline

  • HPLC system with a C18 reverse-phase column and a fluorescence detector

Procedure:

  • Cell Treatment: Plate cells and treat with desired concentrations of PG-11047 for the desired duration.

  • Cell Lysis: Harvest cells, wash with PBS, and lyse with PCA.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Dansylation: Add dansyl chloride in acetone to the supernatant to derivatize the polyamines.

  • Extraction: Extract the dansylated polyamines with toluene.

  • HPLC Analysis: Evaporate the toluene, resuspend the residue, and inject it into the HPLC system.

  • Quantification: Determine the concentration of polyamines by comparing the peak areas to a standard curve.

Direct Target Engagement Assays: A Comparative Overview

While not yet reported for PG-11047, several established live-cell target engagement assays could theoretically be adapted to study its interactions with specific proteins. These methods offer a more direct measure of binding.

AssayPrincipleAdvantagesDisadvantages
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[7][8]Quantitative measurement of compound affinity and occupancy in live cells.[8] High sensitivity.Requires genetic modification of the target protein and development of a specific fluorescent tracer.[7]
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to an increased melting temperature.[9][10]Label-free and can be used with endogenous proteins.[10] Applicable in cells, tissues, and patient samples.[10]Lower throughput, and the magnitude of the thermal shift can vary.
Fluorescence Resonance Energy Transfer (FRET) Energy transfer between two fluorophores (donor and acceptor) when in close proximity.Provides spatial and temporal information about protein-protein and protein-ligand interactions.Requires labeling of both the target and the ligand, which can be challenging.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The following diagram outlines the general workflow for a CETSA experiment.

CETSA Workflow Cellular Thermal Shift Assay (CETSA) Workflow A 1. Cell Treatment (Vehicle or PG-11047) B 2. Heating (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separation of Soluble and Precipitated Proteins C->D E 5. Protein Quantification (e.g., Western Blot, Mass Spec) D->E F 6. Data Analysis (Melting Curve Generation) E->F

Caption: A generalized workflow for performing a CETSA experiment.

Conclusion

Assessing the target engagement of PG-11047 in live cells currently relies on indirect methods that measure the downstream effects on the polyamine metabolic pathway. These assays, such as quantifying intracellular polyamine levels, provide robust and physiologically relevant data on the compound's mechanism of action. While direct biophysical assays like NanoBRET and CETSA have the potential to offer more precise measurements of binding to specific protein targets, their application to PG-11047 would require significant developmental work, including the creation of specific reagents. For researchers studying PG-11047 and similar polyamine analogs, a combination of indirect and potentially adapted direct assays will provide the most comprehensive understanding of their cellular target engagement.

References

A Comparative Guide to the Toxicity Profiles of Polyamine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of the toxicity profiles of key polyamine analogues, providing researchers, scientists, and drug development professionals with supporting data and experimental context. The polyamines are a class of aliphatic cations essential for cell growth and differentiation, making their metabolic pathway a prime target for anticancer therapies.[1] Synthetic polyamine analogues are designed to interfere with the function of natural polyamines, leading to growth inhibition and, in some cases, cytotoxicity.[2] This guide focuses on three distinct agents: Eflornithine (DFMO), a biosynthetic enzyme inhibitor; N¹,N¹¹-diethylnorspermine (DENSpm), a first-generation catabolism-inducing analogue; and SBP-101, a next-generation metabolic inhibitor.

Comparative Toxicity Data

The following table summarizes the quantitative toxicity data for the selected polyamine analogues, compiled from preclinical and clinical studies.

ParameterEflornithine (DFMO)N¹,N¹¹-diethylnorspermine (DENSpm)SBP-101 (Diethyl Dihydroxyhomospermine)
Mechanism of Action Irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[3]Primarily induces spermidine (B129725)/spermine (B22157) N¹-acetyltransferase (SSAT), leading to depletion of natural polyamines and oxidative stress via polyamine catabolism.[4][5]Polyamine metabolic inhibitor.[6]
In Vitro Cytotoxicity (IC₅₀) Generally not cytotoxic; IC₅₀ > 100 μM in most neuroblastoma cell lines.[7]Highly variable between cell lines; IC₅₀ values range from 2-180 μM in human melanoma cells.[8]Data not publicly available; has shown growth inhibition in multiple human pancreatic cancer cell lines.[6]
Maximum Tolerated Dose (MTD) - Clinical Doses ≤ 1.0 g/day for one year are well-tolerated.[9] Higher doses (e.g., 6750 mg/m²/day) used in combination therapies.[10]185 mg/m²/day (5-day schedule) in NSCLC.[11] 75 mg/m² (every other weekday for 2 weeks) in HCC.[12][13]Dose-escalation studies performed at 0.2, 0.4, and 0.6 mg/kg.[6]
Dose-Limiting Toxicities (DLTs) - Clinical Ototoxicity (hearing loss).[3][10]Gastrointestinal (asthenia, abdominal cramps, diarrhea, nausea).[11]Hepatic and retinal toxicity.[6][14]
Common Adverse Events (Grade ≥ 3) Hearing loss, fever, pneumonia, diarrhea.[15]Fatigue/asthenia, elevated AST, hyperbilirubinemia, renal failure.[12][13]Hepatic toxicity, retinal toxicity.[6][14]
Other Notable Toxicities Irreversible ototoxicity reported in some cases.[3]Hypotension (dose-limiting with rapid infusion in preclinical studies), transient perioral numbness, CNS toxicity at high doses.[11][16][17]No evidence of bone marrow suppression or peripheral neuropathy.[18][19]

Key Signaling and Toxicity Pathways

The toxicity of many polyamine analogues, particularly catabolism-inducing agents like DENSpm, is linked to the induction of spermidine/spermine N¹-acetyltransferase (SSAT). This enzyme acetylates spermine and spermidine, which are then oxidized by N¹-acetylpolyamine oxidase (PAOX) or spermine oxidase (SMOX). This catabolic process produces reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), and aldehydes, which cause oxidative damage and can trigger programmed cell death.[20][21][22]

G cluster_0 Polyamine Analogue Action cluster_1 Oxidative Stress Pathway Analogue Polyamine Analogue (e.g., DENSpm) SSAT SSAT Induction Analogue->SSAT Strongly Induces Polyamine_Pool Natural Polyamines (Spermine, Spermidine) SSAT->Polyamine_Pool Depletes Acetylated_PA N¹-acetylspermine N¹-acetylspermidine SSAT->Acetylated_PA Catalyzes Acetylation of Polyamine_Pool->Acetylated_PA PAOX PAOX / SMOX (Polyamine Oxidases) Acetylated_PA->PAOX Substrate for ROS H₂O₂ (ROS) & Aldehydes PAOX->ROS Generates Cell_Death Oxidative Damage & Programmed Cell Death ROS->Cell_Death Induces

Toxicity pathway of catabolism-inducing polyamine analogues.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polyamine analogue toxicity. Below are protocols for two key experiments.

In Vitro Cytotoxicity Assessment via MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability and is commonly used to determine the IC₅₀ of a compound.[23] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[24]

Materials:

  • Cell line of interest

  • Complete culture medium

  • Polyamine analogue stock solution

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring >90% viability. Resuspend cells in complete medium and seed into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well). Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[25]

  • Compound Treatment: Prepare serial dilutions of the polyamine analogue in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations (including a vehicle-only control).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C, 5% CO₂.[25]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[23]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[24]

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the insoluble purple formazan crystals.[24][25] Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[23]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the viability against the log of the drug concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Spermidine/Spermine N¹-acetyltransferase (SSAT) Activity Assay

This spectrophotometric assay measures the enzymatic activity of SSAT, a key enzyme in polyamine catabolism induced by many analogues. The assay quantifies the release of Coenzyme A (CoASH) during the acetylation reaction.[26]

Materials:

  • Cell lysate from treated and untreated cells

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5)

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • Polyamine substrate (e.g., spermidine or spermine)

  • 4,4′-dithiopyridine (DTDP)

  • Spectrophotometer

Procedure:

  • Cell Lysate Preparation: Culture cells with and without the polyamine analogue for the desired time. Harvest the cells, wash with cold PBS, and lyse using a suitable lysis buffer (e.g., sonication in hypotonic buffer). Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate (e.g., via Bradford assay).

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, a saturating concentration of Acetyl-CoA, and the polyamine substrate.

  • Enzyme Reaction Initiation: Add a specific amount of cell lysate (e.g., 20-50 µg of protein) to the reaction mixture to start the reaction.

  • Detection: The SSAT-catalyzed acetylation of the polyamine releases free CoASH. This CoASH reacts with DTDP in the mixture, and the increase in absorbance is monitored continuously at 324 nm.[26]

  • Calculation of Activity: Calculate the enzyme activity using the molar absorption coefficient of the DTDP-CoASH product (19,800 M⁻¹ cm⁻¹).[26] Express the activity as pmol or nmol of product formed per minute per mg of protein.

General Experimental Workflow

The evaluation of a novel polyamine analogue's toxicity typically follows a multi-stage process, from initial in vitro screening to in vivo studies and clinical trials.

G cluster_workflow Toxicity Assessment Workflow cluster_vivo cluster_clinical vitro In Vitro Screening ic50 Cytotoxicity Assays (MTT, etc.) Determine IC₅₀ in cancer cell lines vitro->ic50 mech Mechanistic Assays (e.g., SSAT Activity, ROS production) vitro->mech vivo Preclinical In Vivo Studies ic50->vivo mech->vivo mtd Maximum Tolerated Dose (MTD) Determination in animal models (e.g., mice, rats) vivo->mtd tox_profile Toxicology Profiling (Histopathology, blood chemistry) mtd->tox_profile clinical Clinical Trials tox_profile->clinical phase1 Phase I: Safety & DLTs Determine MTD and Dose-Limiting Toxicities (DLTs) in humans clinical->phase1 phase2 Phase II: Efficacy & Further Safety Assess therapeutic effect and expand safety profile phase1->phase2

References

A Comparative Analysis of Nano-11047 and Free PG-11047 in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A new nanoparticle-based prodrug, Nano-11047, has been developed to enhance the delivery and efficacy of the promising anti-cancer agent, PG-11047. This guide provides a comprehensive comparison of the efficacy of Nano-11047 and its free-form counterpart, PG-11047, supported by preclinical data. The information presented here is intended for researchers, scientists, and professionals in the field of drug development.

Nano-11047 is a biodegradable nanocarrier designed to release the active compound, PG-11047, within cancer cells. PG-11047 is a polyamine analogue that disrupts the delicate balance of polyamines essential for cell growth and proliferation, thereby inhibiting cancer cell growth. The rationale behind encapsulating PG-11047 in a nanocarrier is to improve its delivery to tumor tissues and facilitate its entry into cancer cells.

Mechanism of Action: A Two-Step Delivery and Activation

The journey of Nano-11047 begins with its uptake by cancer cells through endocytosis. Once inside the cell, the nanocarrier is designed to be disassembled by the high intracellular concentration of glutathione (B108866) (GSH), a reducing agent. This disassembly process releases the active drug, PG-11047.[1]

Free PG-11047 then exerts its anti-cancer effects by interfering with polyamine metabolism. It achieves this by:

  • Upregulating Polyamine Catabolism: PG-11047 significantly induces the activity of two key enzymes involved in the breakdown of polyamines: spermidine/spermine (B22157) N1-acetyltransferase (SSAT) and spermine oxidase (SMOX).[1]

  • Downregulating Polyamine Biosynthesis and Uptake: The drug also inhibits the production of new polyamines and their uptake from the cellular environment.[1]

This dual action leads to a significant depletion of the natural polyamines (putrescine, spermidine, and spermine) that are crucial for cancer cell proliferation, ultimately leading to growth inhibition.[1]

In Vitro Efficacy: A Head-to-Head Comparison

The cytotoxic effects of both Nano-11047 and free PG-11047 have been evaluated in various cancer cell lines. A key factor influencing their efficacy is the presence of a functional polyamine transport system (PTS) on the cancer cells.

Cytotoxicity in Lung Cancer Cell Lines

Studies have directly compared the growth-inhibitory effects of Nano-11047 and PG-11047 in both polyamine transport-competent (A549G and H157G) and transport-deficient (A549R and H157R) human lung adenocarcinoma cell lines. The results, summarized in the table below, demonstrate that the cytotoxicity of both compounds is dependent on a functional PTS. In transport-competent cells, both agents exhibited significant growth inhibition, while their effects were markedly reduced in cells lacking the transporter.

Cell LineCompoundGI50 (µM)
A549G (Transport-Competent) PG-11047~1
Nano-11047~1
A549R (Transport-Deficient) PG-11047>10
Nano-11047>10
H157G (Transport-Competent) PG-11047~1
Nano-11047~1
H157R (Transport-Deficient) PG-11047>10
Nano-11047>10

Data extrapolated from graphical representations in the cited literature.

Growth Inhibition in a Broader Range of Cancer Cell Lines (PG-11047)

The anti-proliferative activity of free PG-11047 has been assessed across a wider panel of cancer cell lines, with GI50 (the concentration required to inhibit cell growth by 50%) values typically falling in the sub-micromolar to low micromolar range. This indicates a potent and broad-spectrum anti-cancer activity.

Cancer TypeCell LineGI50 (µM)
Non-Small Cell Lung CancerA549~0.1
H157~0.5
Small Cell Lung CancerH69~0.5
H82~0.5
Pancreatic Ductal Adenocarcinoma(Range across 22 cell lines)0.4 - 66,000

Data for lung cancer cell lines are from a 96-hour treatment period. Data for pancreatic cancer cell lines represent a range of sensitivities.

In Vivo Studies: Limited Data on Nano-11047

While preclinical in vivo data for free PG-11047 has demonstrated its ability to inhibit tumor growth in xenograft models, there is currently a lack of published in vivo studies directly comparing the efficacy of Nano-11047 with free PG-11047. The development of nanocarrier systems aims to improve the pharmacokinetic profile and tumor accumulation of the encapsulated drug, which would ideally translate to enhanced in vivo efficacy. However, without direct comparative experimental data, the in vivo advantages of Nano-11047 remain to be conclusively demonstrated.

Experimental Protocols

Synthesis of Nano-11047

While a detailed, step-by-step protocol for the synthesis of Nano-11047 is not publicly available in the reviewed literature, the general approach for creating such polyamine-based nanocarriers involves the polymerization of polyamine analogues. These methods often utilize techniques like acylation and alkylation of regioselectively protected polyamines.[2][3] A review of recent advances in the synthesis of polyamine derivatives describes various methods that can be employed, including solid-phase synthesis and multicomponent reactions like the Ugi reaction.[2][3]

Quantification of Intracellular PG-11047 by HPLC

The concentration of PG-11047 inside cancer cells after treatment can be determined using high-performance liquid chromatography (HPLC). A common method involves the following steps:

  • Cell Lysis: Treated cells are harvested and lysed, typically using an acidic solution (e.g., 0.1 N HCl).

  • Protein Precipitation: Proteins are precipitated from the cell lysate, often with perchloric acid (HClO4), and removed by centrifugation.

  • Derivatization: The polyamines in the supernatant, including PG-11047, are derivatized with a fluorescent agent, such as dansyl chloride.

  • HPLC Analysis: The derivatized samples are then analyzed by reverse-phase HPLC with fluorescence detection. An internal standard (e.g., 1,7-diaminoheptane) is used for accurate quantification.

Measurement of SSAT and SMOX Enzyme Activity

The activity of the key polyamine catabolic enzymes, SSAT and SMOX, can be assayed to confirm the mechanism of action of PG-11047.

  • SSAT Activity Assay: This assay typically measures the transfer of the acetyl group from [14C]-acetyl-CoA to a polyamine substrate (e.g., spermidine). The resulting radiolabeled acetylated polyamine is then separated and quantified using liquid scintillation counting.

  • SMOX Activity Assay: SMOX activity is often determined by measuring the production of hydrogen peroxide (H2O2), a byproduct of the spermine oxidation reaction. This can be achieved using a variety of methods, including colorimetric or fluorometric assays that couple H2O2 production to a detectable signal.

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams have been generated using the DOT language for Graphviz.

G Mechanism of Action of Nano-11047 cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Nano-11047 Nano-11047 Endosome Endosome Nano-11047->Endosome Endocytosis PG-11047 PG-11047 Endosome->PG-11047 Release via GSH Reduction Polyamine_Metabolism Polyamine Metabolism PG-11047->Polyamine_Metabolism SSAT_SMOX SSAT & SMOX Activity ↑ Polyamine_Metabolism->SSAT_SMOX Polyamine_Synthesis_Uptake Polyamine Synthesis & Uptake ↓ Polyamine_Metabolism->Polyamine_Synthesis_Uptake Polyamine_Pools Natural Polyamine Pools ↓ SSAT_SMOX->Polyamine_Pools Polyamine_Synthesis_Uptake->Polyamine_Pools Growth_Inhibition Cell Growth Inhibition Polyamine_Pools->Growth_Inhibition

Caption: Mechanism of action of Nano-11047.

G Experimental Workflow for Intracellular PG-11047 Quantification Cell_Culture 1. Cancer Cell Culture Treatment 2. Treatment with Nano-11047 or PG-11047 Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Lysis 4. Cell Lysis (e.g., with HCl) Harvesting->Lysis Protein_Precipitation 5. Protein Precipitation (e.g., with HClO4) Lysis->Protein_Precipitation Centrifugation 6. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection 7. Supernatant Collection Centrifugation->Supernatant_Collection Derivatization 8. Derivatization (e.g., Dansyl Chloride) Supernatant_Collection->Derivatization HPLC_Analysis 9. HPLC Analysis with Fluorescence Detection Derivatization->HPLC_Analysis Quantification 10. Quantification of Intracellular PG-11047 HPLC_Analysis->Quantification

Caption: Workflow for intracellular PG-11047 quantification.

Conclusion

Nano-11047 represents a promising strategy for the targeted delivery of the potent anti-cancer agent PG-11047. The available in vitro data suggests that its efficacy, much like its free-form counterpart, is dependent on the polyamine transport system of cancer cells. While the rationale for improved in vivo performance through nanocarrier delivery is strong, further preclinical studies directly comparing the in vivo efficacy of Nano-11047 and free PG-11047 are necessary to fully elucidate the therapeutic advantages of this nanoformulation. The detailed experimental protocols and pathways described herein provide a framework for future research and development in this area.

References

Lack of Evidence for Cross-Resistance Between PG-11047 and Other Chemotherapeutics: A Review of Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental studies on cross-resistance between the polyamine analogue PG-11047 and other conventional chemotherapeutics are not publicly available, current preclinical and clinical data from combination therapy studies suggest a low probability of such a phenomenon. Instead, the available evidence points towards synergistic or additive antitumor effects, indicating that PG-11047 may be effective in combination with other agents and could potentially overcome certain resistance mechanisms.

This guide provides a comprehensive overview of the existing data on PG-11047 in combination with other chemotherapeutics, details its mechanism of action and potential resistance pathways, and presents relevant experimental protocols to inform future research in this area.

Performance of PG-11047 in Combination Therapies

Clinical and preclinical studies have evaluated PG-11047 in combination with a variety of cytotoxic and anti-angiogenic agents. These studies provide indirect evidence that cross-resistance is unlikely, as the combinations often result in enhanced efficacy.

A significant Phase Ib clinical trial investigated PG-11047 in combination with several standard-of-care chemotherapies in patients with advanced solid tumors or lymphoma.[1][2] The study demonstrated that PG-11047 could be safely administered with bevacizumab, erlotinib, cisplatin (B142131), and 5-fluorouracil (B62378) (5-FU), with evidence of therapeutic benefit.[1][2]

Key findings from this trial are summarized in the table below:

Combination TherapyMaximum Tolerated Dose (MTD) of PG-11047Objective Response Rate (ORR) / Stable Disease (SD)
PG-11047 + Bevacizumab590 mg12% Partial Response + 40% Stable Disease[1]
PG-11047 + Cisplatin590 mg20% Unconfirmed Partial Response + 54.1% Stable Disease[1]
PG-11047 + 5-Fluorouracil590 mg71.4% Stable Disease[1]
PG-11047 + Erlotinib590 mg33.3% Stable Disease[1]

Data from a Phase Ib multicenter, dose-escalation study.[1][2]

Notably, the combination of PG-11047 with gemcitabine (B846) and docetaxel (B913) led to dose-limiting toxicities at low doses of PG-11047, precluding the determination of an MTD for these combinations in this study.[1]

Preclinical studies in lung and prostate cancer models have also shown that PG-11047 potentiates the antitumor activity of cisplatin and bevacizumab, respectively.[2] This potentiation suggests that the mechanisms of action of these drugs are complementary and not subject to mutual resistance.

Mechanism of Action of PG-11047

PG-11047 is a synthetic analogue of the natural polyamine spermine (B22157).[1][2][3] Its primary mechanism of action involves the disruption of polyamine homeostasis in cancer cells, which are highly dependent on polyamines for proliferation and survival.

The key effects of PG-11047 on the polyamine metabolic pathway include:

  • Competitive Inhibition: PG-11047 competes with natural polyamines for uptake into the cell via the polyamine transport system.[4]

  • Induction of Polyamine Catabolism: It induces the enzymes spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO), leading to the degradation of natural polyamines.

  • Inhibition of Polyamine Biosynthesis: It downregulates the activity of ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis.

This disruption of polyamine balance ultimately leads to cell cycle arrest and apoptosis in cancer cells.

PG11047_Mechanism PG-11047 Mechanism of Action cluster_cell Cancer Cell PG-11047_ext PG-11047 (extracellular) PTS Polyamine Transport System PG-11047_ext->PTS Uptake PG-11047_int PG-11047 (intracellular) PTS->PG-11047_int ODC Ornithine Decarboxylase (ODC) PG-11047_int->ODC Inhibits SSAT_SMO SSAT & SMO PG-11047_int->SSAT_SMO Induces Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis PG-11047_int->Cell_Cycle_Arrest Polyamines Natural Polyamines (Spermine, Spermidine) Polyamine_Catabolism Polyamine Catabolism Polyamines->Polyamine_Catabolism Polyamine_Biosynthesis Polyamine Biosynthesis ODC->Polyamine_Biosynthesis SSAT_SMO->Polyamine_Catabolism Polyamine_Biosynthesis->Polyamines Polyamine_Catabolism->Cell_Cycle_Arrest

Caption: Signaling pathway of PG-11047's mechanism of action.

Potential Mechanisms of Resistance to PG-11047

While no dedicated studies on acquired resistance to PG-11047 and subsequent cross-resistance have been identified, potential mechanisms of resistance can be inferred from studies on other polyamine analogues. A primary mechanism of resistance to polyamine analogues is the downregulation of the polyamine transport system (PTS).[4] Cancer cells with reduced PTS activity would take up less PG-11047, thereby diminishing its cytotoxic effects.

It is important to note that this resistance mechanism is specific to polyamine analogues and is unlikely to confer resistance to chemotherapeutics with different uptake mechanisms and intracellular targets, such as DNA-damaging agents (e.g., cisplatin) or antimetabolites (e.g., 5-FU). This further supports the rationale for using PG-11047 in combination with other chemotherapy drugs.

One study identified a gene, TAP1, a member of the MDR/TAP subfamily, as being central to the response or resistance to polyamine analogs in both pancreatic and breast cancer cell lines.[5] This suggests a potential link between polyamine analogue sensitivity and broader drug resistance pathways that warrants further investigation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

In Vitro Growth Inhibition (GI50) Assay

This protocol is used to determine the concentration of a drug that inhibits 50% of cancer cell growth.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density that allows for logarithmic growth during the assay period.[5]

  • Drug Treatment: After 24 hours, cells are treated with a range of concentrations of PG-11047 or other chemotherapeutics for a specified duration (e.g., 72 or 96 hours).[5][6]

  • Cell Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay.[5]

  • GI50 Calculation: The GI50 value is calculated from the dose-response curve by determining the drug concentration that causes a 50% reduction in cell growth compared to untreated controls.[5]

GI50_Workflow In Vitro GI50 Assay Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Drug Add Serial Dilutions of PG-11047 or other chemotherapeutics Incubate_24h->Add_Drug Incubate_72_96h Incubate for 72-96h Add_Drug->Incubate_72_96h Measure_Viability Measure Cell Viability (e.g., MTT, CellTiter-Glo) Incubate_72_96h->Measure_Viability Calculate_GI50 Calculate GI50 values Measure_Viability->Calculate_GI50 End End Calculate_GI50->End

Caption: Workflow for determining the GI50 of a compound.

In Vivo Xenograft Studies

These studies assess the antitumor efficacy of a drug in a living organism.

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.[7]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.[7]

  • Treatment Administration: Mice are treated with PG-11047, another chemotherapeutic, or a combination, typically via intraperitoneal injection or intravenous infusion.[7] A control group receives a vehicle solution.[7]

  • Tumor Measurement: Tumor volume and mouse body weight are measured regularly.[7]

  • Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.[7]

Xenograft_Workflow In Vivo Xenograft Study Workflow Start Start Implant_Cells Implant Human Cancer Cells into Immunocompromised Mice Start->Implant_Cells Tumor_Growth Allow Tumors to Grow to Palpable Size Implant_Cells->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treatment Administer Treatment (PG-11047, Chemo, Combo) Randomize->Treatment Control Administer Vehicle (Control) Randomize->Control Monitor Monitor Tumor Volume and Body Weight Treatment->Monitor Control->Monitor Analyze Analyze Antitumor Efficacy Monitor->Analyze End End Analyze->End

Caption: Workflow for an in vivo xenograft study.

Conclusion and Future Directions

The currently available data do not support the existence of cross-resistance between PG-11047 and other chemotherapeutic agents. In contrast, preclinical and clinical findings from combination studies suggest that PG-11047 can enhance the efficacy of standard cancer therapies. The distinct mechanism of action of PG-11047, targeting the polyamine metabolic pathway, provides a strong rationale for its use in combination regimens.

To definitively address the question of cross-resistance, future studies should focus on:

  • Developing PG-11047-resistant cancer cell lines and characterizing their sensitivity to a panel of other chemotherapeutics.

  • Evaluating the efficacy of PG-11047 in well-established chemoresistant cancer models.

  • Investigating the molecular mechanisms underlying any observed instances of resistance to PG-11047.

Such studies will be critical in optimizing the clinical application of PG-11047 and defining its role in the treatment of various cancers, particularly in the context of combination therapy and acquired drug resistance.

References

Validating PG-11047 as a Potent Inducer of Spermidine/Spermine N1-Acetyltransferase (SSAT)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of PG-11047, a novel polyamine analogue, with other known inducers of spermidine/spermine (B22157) N1-acetyltransferase (SSAT). The induction of SSAT, a key enzyme in polyamine catabolism, is a critical mechanism for the anticancer activity of polyamine analogues. This document presents supporting experimental data, detailed protocols for validation, and visual diagrams of the associated signaling pathways and experimental workflows to aid researchers in the objective evaluation of PG-11047.

Performance Comparison of SSAT Inducers

The efficacy of PG-11047 in inducing SSAT is benchmarked against other well-characterized polyamine analogues. The following table summarizes the quantitative data on the fold induction of SSAT activity and protein levels observed in various cancer cell lines upon treatment with these compounds.

CompoundAlternative NamesCell LineFold Induction of SSAT ActivityFold Induction of SSAT ProteinReference
PG-11047 CGC-11047A549 (Non-small cell lung cancer)>1,000-fold-[1]
H157 (Non-small cell lung cancer)>1,000-fold-[1]
N1,N11-diethylnorspermine DENSPM, BENSpmMALME-3M (Melanoma)>200 to 1000-fold>300-fold[2][3]
U87 (Glioblastoma)Significant induction (mRNA)-[4]
Breast Cancer ExplantsSignificant induction-[5]
N1,N12-bis(ethyl)spermine BESPMMALME-3M (Melanoma)>200-fold-[6]
2008 (Ovarian Cancer)Potent induction-[7]
COS-7 (Kidney)-380-fold[6]

Signaling Pathway of SSAT Induction by Polyamine Analogues

Polyamine analogues such as PG-11047 induce SSAT expression through a multi-level regulatory mechanism. They act as mimics of natural polyamines, triggering a cellular response that leads to a significant upregulation of SSAT. This process involves enhanced gene transcription, increased stability of SSAT mRNA, and stabilization of the SSAT protein itself, leading to a dramatic increase in its enzymatic activity.[8][9][10]

SSAT_Induction_Pathway cluster_extracellular Extracellular cluster_cellular Cellular PG11047_ext PG-11047 PG11047_int Intracellular PG-11047 PG11047_ext->PG11047_int Uptake SSAT_gene SSAT Gene (Transcription) PG11047_int->SSAT_gene Induces SSAT_mRNA SSAT mRNA (Stabilization) PG11047_int->SSAT_mRNA Stabilizes SSAT_protein SSAT Protein (Stabilization & Activity) PG11047_int->SSAT_protein Stabilizes SSAT_gene->SSAT_mRNA SSAT_mRNA->SSAT_protein Translation Polyamine_Catabolism Increased Polyamine Catabolism SSAT_protein->Polyamine_Catabolism Catalyzes

Signaling pathway of SSAT induction by PG-11047.

Experimental Workflow for Validating SSAT Induction

To validate the induction of SSAT by PG-11047 or other analogues, a systematic experimental approach is required. This workflow outlines the key steps from cell treatment to the analysis of SSAT at the mRNA, protein, and enzymatic activity levels.

Experimental_Workflow cluster_analysis Analysis start Start: Cancer Cell Culture treatment Treatment with PG-11047 (or other analogues) start->treatment harvest Harvest Cells at Different Time Points treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction cell_lysate Cell Lysate Preparation harvest->cell_lysate qpcr qRT-PCR for SSAT mRNA rna_extraction->qpcr western_blot Western Blot for SSAT Protein protein_extraction->western_blot activity_assay SSAT Enzyme Activity Assay cell_lysate->activity_assay end End: Data Analysis & Comparison qpcr->end western_blot->end activity_assay->end

Workflow for validating SSAT induction.

Experimental Protocols

SSAT Enzyme Activity Assay (Colorimetric Method)

This protocol is adapted from a high-throughput colorimetric assay for SSAT activity.[11][12]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • Substrate solution: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.5 mM acetyl-CoA, and varying concentrations of spermine or spermidine.

  • Enzyme solution: Cell lysate containing SSAT.

  • Ellman's reagent (DTNB)

  • 96-well microplate reader

Procedure:

  • Cell Lysis: Lyse treated and untreated cells using a suitable lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Enzyme Reaction: In a 96-well plate, mix the cell lysate (enzyme solution) with the substrate solution.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection: Add Ellman's reagent to each well to react with the Coenzyme A (CoA-SH) produced during the SSAT-catalyzed reaction.

  • Measurement: Measure the absorbance at 412 nm using a microplate reader.

  • Calculation: Calculate the SSAT activity as the amount of CoA-SH produced per minute per milligram of protein.

Western Blot for SSAT Protein Levels

This protocol provides a general guideline for detecting SSAT protein levels by Western blot.[13][14][15][16]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against SSAT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells and quantify protein concentration as described above.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-SSAT antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an appropriate imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

A Comparative Guide to PG-11047 in Combination with Standard-of-Care Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the polyamine analogue PG-11047 in combination with standard-of-care cancer therapies for advanced solid tumors and lymphoma. The information presented is based on preclinical and clinical data, with a focus on synergistic effects, efficacy, and safety. Detailed experimental protocols and signaling pathways are provided to support further research and development.

Executive Summary

PG-11047 is a novel polyamine analogue that acts as a nonfunctional competitor of natural polyamines, which are essential for tumor cell proliferation.[1][2] Preclinical and clinical studies have explored the potential of PG-11047 to enhance the efficacy of standard-of-care cancer therapies. A significant Phase Ib clinical trial (NCT00705874) has provided valuable data on the safety and preliminary efficacy of PG-11047 in combination with a range of cytotoxic and anti-angiogenic agents. This guide synthesizes these findings to offer a comparative overview for research and drug development professionals.

Mechanism of Action: PG-11047

PG-11047 exerts its anti-cancer effects by disrupting polyamine homeostasis within tumor cells. As a spermine (B22157) analogue, it competes with natural polyamines for cellular uptake and binding to critical macromolecules. This competition leads to a depletion of intracellular polyamine pools, ultimately inhibiting cell growth and proliferation.

cluster_0 Cell Membrane cluster_1 Intracellular Polyamine Transporter Polyamine Transporter Natural Polyamines Natural Polyamines Polyamine Transporter->Natural Polyamines Uptake PG-11047 PG-11047 Polyamine Transporter->PG-11047 Competitive Uptake Natural Polyamines->Polyamine Transporter Macromolecules (DNA, RNA, Protein) Macromolecules (DNA, RNA, Protein) Natural Polyamines->Macromolecules (DNA, RNA, Protein) Binds to and stabilizes PG-11047->Polyamine Transporter PG-11047->Macromolecules (DNA, RNA, Protein) Competitively binds, disrupts function Cell Proliferation Cell Proliferation Macromolecules (DNA, RNA, Protein)->Cell Proliferation Promotes Apoptosis Apoptosis Macromolecules (DNA, RNA, Protein)->Apoptosis Leads to

Figure 1: Simplified mechanism of action of PG-11047.

Preclinical Data: Synergistic Potential

Preclinical studies in xenograft models of human cancers have demonstrated the potential of PG-11047 to enhance the anti-tumor activity of standard chemotherapies.

PG-11047 in Combination with Cisplatin (B142131) in a Non-Small Cell Lung Cancer (NSCLC) Model

In a study utilizing an A549 human lung carcinoma xenograft model, the combination of PG-11047 and cisplatin resulted in a synergistic inhibition of tumor growth.

Experimental Protocol:

  • Cell Line: A549 human lung carcinoma cells.

  • Animal Model: Athymic nude mice.

  • Tumor Implantation: 1 x 106 A549 cells were injected subcutaneously into the flank of each mouse.

  • Treatment Groups:

    • Vehicle control

    • PG-11047 alone

    • Cisplatin alone

    • PG-11047 in combination with cisplatin

  • Drug Administration:

    • PG-11047 was administered intraperitoneally.

    • Cisplatin was administered intravenously.

  • Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition.

A549 Cells A549 Cells Subcutaneous Injection Subcutaneous Injection A549 Cells->Subcutaneous Injection Athymic Nude Mice Athymic Nude Mice Subcutaneous Injection->Athymic Nude Mice Tumor Growth Tumor Growth Athymic Nude Mice->Tumor Growth Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Tumor Volume Measurement Tumor Volume Measurement Treatment Initiation->Tumor Volume Measurement Data Analysis Data Analysis Tumor Volume Measurement->Data Analysis

Figure 2: Preclinical experimental workflow for PG-11047 and cisplatin combination.
PG-11047 in Combination with Bevacizumab in a Prostate Cancer Model

A study using the DU-145 human prostate cancer xenograft model showed that the combination of PG-11047 and bevacizumab led to a significant enhancement of anti-tumor activity compared to either agent alone.

Experimental Protocol:

  • Cell Line: DU-145 human prostate carcinoma cells.

  • Animal Model: Athymic nude mice.

  • Tumor Implantation: DU-145 cells were implanted subcutaneously.

  • Treatment Groups:

    • Vehicle control

    • PG-11047 alone

    • Bevacizumab alone

    • PG-11047 in combination with bevacizumab

  • Drug Administration: Specific routes of administration for each agent were utilized.

  • Endpoint: Tumor growth was monitored to evaluate the efficacy of the combination therapy.

Clinical Data: Phase Ib Combination Study (NCT00705874)

A Phase Ib, open-label, multicenter, dose-escalation study evaluated the safety and preliminary efficacy of PG-11047 in combination with seven standard-of-care therapies in patients with advanced solid tumors or lymphoma.[1][2]

Study Design and Patient Population
  • Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of PG-11047 in combination with standard therapies.

  • Patient Population: Patients with advanced, refractory metastatic solid tumors or lymphoma who had failed standard therapy.

  • Treatment Arms: PG-11047 was administered in combination with one of the following:

  • Response Evaluation: Tumor response was assessed using the Response Evaluation Criteria in Solid Tumors (RECIST).[3]

Key Findings: Safety and Efficacy

The study established the MTD of PG-11047 in combination with several agents and provided preliminary evidence of anti-tumor activity.

Table 1: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs) of PG-11047 in Combination Therapies

Combination TherapyPG-11047 MTDNotable DLTs
Bevacizumab590 mgRare
Erlotinib590 mgRare
Cisplatin590 mgRare
5-Fluorouracil590 mgRare
GemcitabineNot DeterminedDLTs at low doses
DocetaxelNot DeterminedDLTs at low doses
SunitinibNot DeterminedSmall sample size

Table 2: Clinical Activity of PG-11047 Combination Therapies [1]

Combination TherapyPartial Response (PR)Stable Disease (SD)
PG-11047 + Bevacizumab12%40%
PG-11047 + 5-Fluorouracil-71.4%
PG-11047 + Cisplatin20% (unconfirmed)54.1%
PG-11047 + Erlotinib-33.3%

Comparison with Standard-of-Care Monotherapy

To contextualize the efficacy of PG-11047 combination therapy, it is essential to compare the observed response rates with those of the standard-of-care agents when used as monotherapy in similar patient populations.

Table 3: Reported Efficacy of Standard-of-Care Monotherapies in Advanced Solid Tumors

TherapyTumor Type(s)Objective Response Rate (ORR) / Disease Control Rate (DCR)Reference
BevacizumabRecurrent Ovarian CancerDCR: Not significantly different between younger and older patients[4]
ErlotinibAdvanced NSCLCORR: 16.7%, DCR: 81%[5]
ErlotinibAdvanced NSCLCORR: 62.5% (EGFR mut+) vs 9.1% (EGFR wt)[6]
CisplatinHER-2 Negative Breast Cancer with Hepatic Visceral CrisisSD or PR: 33%[7]
5-FluorouracilAdvanced Colorectal CarcinomaORR: 11%[8]

Note: Direct comparison is challenging due to variations in patient populations and study designs. The data presented for monotherapies are from separate studies and serve as a general reference.

Signaling Pathways

The combination of PG-11047 with various standard-of-care therapies targets multiple, often complementary, signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

PG-11047 and Polyamine Catabolism

PG-11047 disrupts the normal polyamine metabolic pathway, which is crucial for cell growth.

Ornithine Ornithine ODC Ornithine Decarboxylase Ornithine->ODC Putrescine Putrescine ODC->Putrescine Spermidine Synthase Spermidine Synthase Putrescine->Spermidine Synthase Spermidine Spermidine Spermidine Synthase->Spermidine Spermine Synthase Spermine Synthase Spermidine->Spermine Synthase Spermine Spermine Spermine Synthase->Spermine SSAT Spermidine/Spermine N1-acetyltransferase Spermine->SSAT Catabolized by Cell Proliferation Cell Proliferation Spermine->Cell Proliferation Promotes PG-11047 PG-11047 PG-11047->SSAT Induces SSAT->Cell Proliferation Inhibits

Figure 3: Polyamine metabolism and the impact of PG-11047.
Combination with Bevacizumab (Anti-VEGF Therapy)

Bevacizumab targets the Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis. The combination with PG-11047 may offer a dual approach by targeting both tumor cell proliferation and its blood supply.

Tumor Cell Tumor Cell VEGF VEGF Tumor Cell->VEGF Secretes VEGF Receptor VEGF Receptor VEGF->VEGF Receptor Binds to Bevacizumab Bevacizumab Bevacizumab->VEGF Sequesters Angiogenesis Angiogenesis VEGF Receptor->Angiogenesis Activates Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Supports

Figure 4: Bevacizumab mechanism of action targeting the VEGF pathway.
Combination with Erlotinib (EGFR Inhibitor)

Erlotinib inhibits the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer. Combining this with the polyamine-depleting effects of PG-11047 could provide a more comprehensive blockade of cancer cell growth signals.

EGF EGF EGFR EGFR EGF->EGFR Binds to Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Activates Erlotinib Erlotinib Erlotinib->EGFR Inhibits Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling (e.g., RAS-RAF-MEK-ERK)->Cell Proliferation & Survival Promotes

Figure 5: Erlotinib mechanism of action targeting the EGFR pathway.

Conclusion

The available data suggests that PG-11047, when combined with certain standard-of-care cancer therapies, has a manageable safety profile and shows preliminary signs of anti-tumor activity in patients with advanced solid tumors. The high rates of stable disease observed in the Phase Ib trial, particularly with 5-FU and cisplatin combinations, are encouraging. Further clinical investigation in more defined patient populations is warranted to fully elucidate the therapeutic potential of these combination regimens. The distinct mechanism of action of PG-11047, targeting polyamine metabolism, provides a strong rationale for its use in combination with therapies that target other critical cancer pathways.

References

Safety Operating Guide

Proper Disposal of (E/Z)-PG-11047: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of investigational compounds such as (E/Z)-PG-11047, a polyamine analogue used in cancer research, is critical for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance.[1][2] As a research chemical and investigational drug, specific disposal protocols may not be readily available; however, established guidelines for pharmaceutical and clinical research waste provide a clear framework for its safe management.[1][3]

Hazard Assessment and Classification

Before disposal, a thorough hazard assessment is paramount. This compound is a polyamine analogue and should be handled with care.[4] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the SDS for related polyamines, such as spermine, indicates potential hazards including severe skin and eye damage.[5] Therefore, it is prudent to treat this compound as a potentially hazardous substance.

Key Hazard Considerations:

  • Corrosivity: Potential for skin and eye burns.[5]

  • Toxicity: As an investigational anti-cancer agent, it is designed to be biologically active.[6][7][8]

  • Environmental Hazard: Improper disposal can lead to contamination of water systems.[2][9]

Disposal Procedures

The disposal of this compound must adhere to federal, state, and local regulations, including the guidelines set forth by the Resource Conservation and Recovery Act (RCRA).[1] The following step-by-step process outlines the recommended disposal procedure.

Step 1: Consultation with Environmental Health and Safety (EHS)

Your institution's EHS office is the primary resource for guidance on chemical waste disposal.[3] They can provide specific instructions based on your location's regulations and your facility's capabilities. EHS will help determine if the waste is considered hazardous under RCRA.[3]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.[2][9]

  • Solid Waste:

    • Unused or expired this compound powder should be collected in a clearly labeled, sealed container.

    • Contaminated materials such as personal protective equipment (PPE), weigh boats, and pipette tips should be collected in a designated hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a compatible, leak-proof container.

    • Do not mix with other chemical waste streams unless explicitly approved by your EHS office.

  • Empty Containers:

    • Empty vials that once held this compound should be managed as hazardous waste unless thoroughly decontaminated according to EHS-approved procedures.[3]

Step 3: Labeling and Storage

All waste containers must be accurately and clearly labeled.

  • Labeling: The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date of accumulation

    • Any known hazards (e.g., "Corrosive," "Toxic")

  • Storage:

    • Store waste containers in a designated satellite accumulation area.

    • Ensure containers are tightly sealed and stored in secondary containment to prevent spills.

    • Store away from incompatible materials.

Step 4: Waste Pickup and Disposal

Arrange for waste pickup through your institution's EHS department.[3] They will coordinate with a licensed hazardous waste vendor for proper transportation and disposal.[3] The most common and recommended disposal method for pharmaceutical waste is incineration at a permitted facility.[3][9]

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for handling research-grade pharmaceutical waste.

Waste TypeContainer TypeDisposal Method
Solid this compound Sealed, labeled hazardous waste containerIncineration via licensed vendor
Liquid this compound Leak-proof, labeled hazardous waste containerIncineration via licensed vendor
Contaminated Labware Designated hazardous waste containerIncineration via licensed vendor
Empty Vials Hazardous waste containerIncineration or landfill after decontamination

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the following diagram.

cluster_0 Preparation Phase cluster_1 Handling & Storage cluster_2 Final Disposal Assess Hazard Assess Hazard Consult EHS Consult EHS Assess Hazard->Consult EHS Provide SDS/Chemical Info Segregate Waste Segregate Waste Consult EHS->Segregate Waste Follow EHS Guidance Label Container Label Container Segregate Waste->Label Container Properly Identified Store Securely Store Securely Label Container->Store Securely In Designated Area Arrange Pickup Arrange Pickup Store Securely->Arrange Pickup Request Disposal Incineration Incineration Arrange Pickup->Incineration Via Licensed Vendor

Disposal Workflow for this compound

This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact.

References

Essential Safety and Logistical Information for Handling (E/Z)-PG-11047

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical guidance for handling the investigational compound (E/Z)-PG-11047 in a laboratory setting. As a specific Safety Data Sheet (SDS) is not publicly available, this information is based on best practices for handling potent, novel pharmaceutical compounds and should be supplemented by a thorough risk assessment conducted by qualified personnel.[1][2][3] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Hazard Identification and Risk Assessment

Given that this compound is an investigational drug, its full toxicological profile is unknown. Therefore, it must be handled as a potent and hazardous substance.[3] A risk assessment should be performed before any handling of the compound.[1][2] This involves identifying potential hazards, assessing the likelihood and severity of exposure, and implementing control measures to minimize risk.

Potential Hazards:

  • Unknown Toxicity: The acute and chronic health effects of this compound are not well-documented. Assume the compound is toxic.[3][4]

  • Dermal, Ocular, and Respiratory Exposure: Handling the solid form of the compound can generate dust, leading to inhalation. Accidental contact with skin or eyes can also occur.

  • Cytotoxic Potential: As an investigational anti-cancer agent, it is prudent to assume the compound may have cytotoxic properties.[5][6][7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to prevent exposure.[8][9] The following table summarizes the recommended PPE for handling this compound.

TaskRecommended Personal Protective Equipment (PPE)
Receiving and Storage - Nitrile gloves- Lab coat- Safety glasses
Weighing and Aliquoting (Solid) - Double nitrile gloves- Disposable gown with knit cuffs- Safety goggles or a face shield- N95 or higher-rated respirator (if not handled in a containment device)
Solution Preparation - Double nitrile gloves- Disposable gown with knit cuffs- Safety goggles or a face shield- Work should be conducted in a chemical fume hood or other ventilated enclosure.
General Handling - Nitrile gloves- Lab coat- Safety glasses
Waste Disposal - Double nitrile gloves- Disposable gown with knit cuffs- Safety goggles or a face shield

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the general steps for safely handling solid this compound in a research laboratory.

3.1. Preparation:

  • Ensure all necessary PPE is available and in good condition.

  • Prepare the designated work area, preferably a chemical fume hood or a powder containment balance enclosure.

  • Cover the work surface with disposable absorbent pads.

  • Have a clearly labeled waste container ready for all disposable materials that come into contact with the compound.[10]

3.2. Weighing and Aliquoting:

  • Don the appropriate PPE as specified in the table above.

  • Carefully transfer the required amount of this compound from the stock container to a tared weigh boat or vial using a spatula.

  • Minimize the creation of dust.

  • Once the desired amount is weighed, securely close the stock container.

  • Clean the spatula with a solvent-moistened wipe and dispose of the wipe in the designated waste container.

3.3. Solution Preparation:

  • In a chemical fume hood, add the desired solvent to the vial containing the weighed this compound.

  • Cap the vial and mix gently until the compound is fully dissolved.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

3.4. Post-Handling:

  • Wipe down the work surface with an appropriate cleaning agent.

  • Dispose of all contaminated disposable materials in the designated hazardous waste container.

  • Doff PPE in the correct order to avoid self-contamination.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous pharmaceutical waste.[11][12]

  • Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, gowns, weigh boats, absorbent pads) should be placed in a clearly labeled, sealed hazardous waste container.[10]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.

  • Empty Containers: Empty stock containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The defaced, rinsed container can then be disposed of according to institutional guidelines.

  • Disposal Vendor: All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste vendor for incineration.[13][14]

Visual Guides

The following diagrams illustrate key workflows for handling this compound.

PPE_Donning_Sequence cluster_donning PPE Donning Sequence Gown Gown Respirator Respirator Gown->Respirator Goggles/Face Shield Goggles/Face Shield Respirator->Goggles/Face Shield Gloves (Inner) Gloves (Inner) Goggles/Face Shield->Gloves (Inner) Gloves (Outer) Gloves (Outer) Gloves (Inner)->Gloves (Outer)

Caption: Recommended sequence for putting on Personal Protective Equipment (PPE).

PPE_Doffing_Sequence cluster_doffing PPE Doffing Sequence Gloves (Outer) Gloves (Outer) Gown Gown Gloves (Outer)->Gown Gloves (Inner) Gloves (Inner) Gown->Gloves (Inner) Goggles/Face Shield Goggles/Face Shield Gloves (Inner)->Goggles/Face Shield Respirator Respirator Goggles/Face Shield->Respirator

Caption: Recommended sequence for taking off Personal Protective Equipment (PPE).

Handling_Workflow cluster_workflow General Handling Workflow for this compound Prepare Work Area Prepare Work Area Don PPE Don PPE Prepare Work Area->Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Post-Handling Decontamination Post-Handling Decontamination Prepare Solution->Post-Handling Decontamination Doff PPE Doff PPE Post-Handling Decontamination->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Caption: A general workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.